N-Hydroxybenzamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-hydroxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c9-7(8-10)6-4-2-1-3-5-6/h1-5,10H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDEUYMSGMPQMIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 | |
| Record name | N-HYDROXYBENZAMIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20495 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
32685-16-8 (mono-potassium salt) | |
| Record name | Benzohydroxamic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000495181 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7025421 | |
| Record name | Benzohydroxamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7025421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Rhombic crystals or light beige solid. (NTP, 1992) | |
| Record name | N-HYDROXYBENZAMIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20495 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Boiling Point |
Explodes (NTP, 1992) | |
| Record name | N-HYDROXYBENZAMIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20495 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
5 to 10 mg/mL at 74.7 °F (NTP, 1992) | |
| Record name | N-HYDROXYBENZAMIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20495 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
495-18-1 | |
| Record name | N-HYDROXYBENZAMIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20495 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Benzohydroxamic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=495-18-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzohydroxamic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000495181 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzhydroxamic Acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01924 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | N-Hydroxybenzamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147248 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Hydroxybenzamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3136 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzamide, N-hydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzohydroxamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7025421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-hydroxybenzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.089 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENZOHYDROXAMIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K8YW73872D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
259 to 266 °F (NTP, 1992) | |
| Record name | N-HYDROXYBENZAMIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20495 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Benzhydroxamic Acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01924 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Foundational & Exploratory
N-Hydroxybenzamide: A Comprehensive Technical Guide for Researchers
For researchers, scientists, and drug development professionals, this in-depth guide provides a technical overview of the fundamental properties, biological activities, and experimental protocols associated with N-Hydroxybenzamide. This document summarizes key quantitative data in structured tables, offers detailed methodologies for essential experiments, and visualizes complex biological pathways and workflows.
Core Properties of this compound
This compound, also known as benzohydroxamic acid, is a key structural motif in medicinal chemistry. Its fundamental properties are summarized below.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₇H₇NO₂ | [1][2] |
| Molecular Weight | 137.14 g/mol | [1] |
| Appearance | Rhombic crystals or light beige solid | [1] |
| Melting Point | 126-130 °C | |
| Boiling Point | Explodes upon heating | [1] |
| Solubility | Soluble in alcohol and 1 M NaOH (50 mg/mL). Slightly soluble in ether. Insoluble in benzene. Slightly soluble in water. |
Spectroscopic Data
| Spectrum Type | Data | Reference |
| ¹H NMR | Predicted spectrum available. | |
| ¹³C NMR | Predicted spectrum available. | [3] |
| Infrared (IR) | Gas-phase spectrum available. | [2] |
| Mass Spectrometry (MS) | Electron ionization mass spectrum available. | [4] |
Synthesis of this compound
A common method for the synthesis of this compound involves the reaction of a benzoic acid derivative with hydroxylamine (B1172632). A detailed two-step protocol is outlined below.
Experimental Protocol: Two-Step Synthesis
Step 1: Esterification of 3-Hydroxybenzoic Acid to Methyl 3-hydroxybenzoate [5]
-
Reaction Setup: Dissolve 3-hydroxybenzoic acid (1 equivalent) in methanol (B129727) and add a catalytic amount of concentrated sulfuric acid.
-
Reflux: Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, remove the methanol under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate (B1210297) and wash with a saturated sodium bicarbonate solution, followed by a brine wash.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 3-hydroxybenzoate. Further purification can be done by column chromatography.
Step 2: Synthesis of N,3-dihydroxybenzamide [5]
-
Hydroxylamine Solution Preparation: Prepare a solution of free hydroxylamine by dissolving hydroxylamine hydrochloride (3-5 equivalents) in methanol, followed by the addition of a strong base like potassium hydroxide (B78521) or sodium methoxide. A precipitate of KCl or NaCl will form.
-
Reaction: Filter the salt precipitate and add the methanolic hydroxylamine solution to the methyl 3-hydroxybenzoate (1 equivalent) from Step 1.
-
Reaction Conditions: Stir the mixture at room temperature or with gentle heating (40-60 °C) for several hours to overnight, monitoring by TLC.
-
Work-up: Upon completion, neutralize the mixture with a dilute acidic solution (e.g., HCl) and remove the solvent under reduced pressure.
-
Purification: The crude N,3-dihydroxybenzamide can be purified by recrystallization or column chromatography.
General workflow for the synthesis of this compound.
Biological Activity and Mechanism of Action
This compound and its derivatives are recognized for their significant biological activities, primarily as anticancer and antimicrobial agents.
Anticancer Activity: Histone Deacetylase (HDAC) Inhibition
A primary therapeutic application of this compound derivatives is the inhibition of histone deacetylases (HDACs). HDACs are enzymes that play a critical role in the epigenetic regulation of gene expression by removing acetyl groups from histone proteins, which leads to chromatin condensation and transcriptional repression.[6] In many cancers, HDACs are overexpressed, contributing to the silencing of tumor suppressor genes.[6]
This compound derivatives act as potent HDAC inhibitors by chelating the catalytic zinc ion within the HDAC active site through their hydroxamic acid moiety, which blocks the enzyme's activity.[6] This inhibition leads to an open chromatin state and the re-expression of critical genes, ultimately resulting in cell cycle arrest, differentiation, and apoptosis.[6]
Signaling pathway of HDAC inhibition by this compound.
Experimental Protocol: In Vitro HDAC Inhibition Assay[7]
This fluorometric assay determines the in vitro inhibitory activity of compounds on HDAC enzymes.
-
Reagent Preparation:
-
Prepare serial dilutions of the this compound derivative in assay buffer.
-
Prepare a solution of the recombinant human HDAC enzyme in assay buffer.
-
Prepare the fluorogenic HDAC substrate and developer solution.
-
-
Reaction Setup: In a 96-well microplate, add the assay buffer, the test compound (or vehicle control), and the diluted HDAC enzyme.
-
Incubation: Incubate the plate for approximately 10 minutes at room temperature.
-
Enzymatic Reaction: Initiate the reaction by adding the fluorogenic substrate to all wells and incubate at 37°C for about 60 minutes.
-
Stop Reaction: Stop the reaction by adding the developer solution.
-
Fluorescence Measurement: After a further incubation of about 15 minutes, measure the fluorescence intensity.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.
Workflow for a typical in vitro HDAC inhibition assay.
Antimicrobial Activity
This compound derivatives have also demonstrated potential as antimicrobial agents. Their activity can be assessed using standard microbiological assays.
Experimental Protocol: Broth Microdilution MIC Assay[7]
This method determines the minimum inhibitory concentration (MIC) of a compound.
-
Preparation:
-
Prepare a stock solution of the this compound derivative.
-
Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10⁵ CFU/mL).
-
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in a suitable broth (e.g., Mueller-Hinton Broth).
-
Inoculation: Add the standardized inoculum to each well. Include positive (broth + inoculum) and negative (broth only) controls.
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours.
-
Reading MIC: The MIC is the lowest concentration of the compound with no visible microbial growth.
Reactivity and Safety
This compound is classified as an amide. Amides can react with azo and diazo compounds to generate toxic gases. Flammable gases may be formed by their reaction with strong reducing agents. It is slightly soluble in water. For spills, it is recommended to dampen the solid material with water before transferring to a suitable container.
This guide provides a foundational understanding of this compound for research and development purposes. For more detailed information, consulting the referenced literature is recommended.
References
The Core Mechanism of N-Hydroxybenzamide: A Technical Guide for Researchers
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
N-Hydroxybenzamide and its derivatives represent a significant class of compounds in medicinal chemistry, primarily recognized for their potent activity as histone deacetylase (HDAC) inhibitors. This technical guide elucidates the core mechanism of action of this compound, presenting a comprehensive overview of its molecular interactions, downstream cellular effects, and the experimental methodologies used to characterize its activity.
Primary Mechanism of Action: Histone Deacetylase Inhibition
The principal mechanism of action for this compound and its analogues is the inhibition of histone deacetylases (HDACs).[1][2][3][4][5] HDACs are a class of enzymes crucial for the epigenetic regulation of gene expression. They catalyze the removal of acetyl groups from the lysine (B10760008) residues of histones, leading to chromatin condensation and transcriptional repression.[3] In numerous cancers, HDACs are overexpressed, contributing to the silencing of tumor suppressor genes.[3]
This compound-based compounds function as HDAC inhibitors by targeting the enzyme's active site. The key to their inhibitory activity lies in the hydroxamic acid moiety (-CONHOH), which acts as a chelating agent for the zinc ion (Zn²⁺) essential for the catalytic activity of HDACs.[4][5][6] This interaction blocks the enzymatic function, preventing the deacetylation of histones. The benzamide (B126) scaffold and its various substitutions contribute to the binding affinity and selectivity for different HDAC isoforms.[1][3][6]
The inhibition of HDACs by this compound derivatives leads to a state of histone hyperacetylation. This modification results in a more relaxed chromatin structure, making the DNA more accessible to transcription factors. Consequently, this leads to the re-expression of silenced tumor suppressor genes, which can induce cell cycle arrest, cellular differentiation, and apoptosis in cancer cells.[3][7]
Secondary and Emerging Mechanisms of Action
While HDAC inhibition is the most well-documented mechanism, research suggests that this compound derivatives may exert their biological effects through other pathways:
-
Anti-inflammatory Activity : Some derivatives have been shown to modulate key inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway.[3] Inhibition of the NF-κB cascade can lead to a reduction in the production of pro-inflammatory cytokines.[3]
-
Antimicrobial Activity : The ability of the hydroxamic acid or catechol moieties to interact with metalloenzymes or biological ions is a potential mechanism for their antimicrobial properties.[3] Certain derivatives have been investigated as quorum sensing inhibitors, which can disrupt bacterial communication and virulence.[8]
-
Phospholipase C (PLC) Inhibition : Some this compound derivatives have been developed as inhibitors of phospholipase C (PLC), an enzyme involved in signal transduction pathways that cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers diacylglycerol (DAG) and inositol (B14025) 1,4,5-trisphosphate (IP3).[9]
Quantitative Data on Biological Activity
The following tables summarize the in vitro inhibitory activity of various this compound derivatives against HDAC enzymes and their cytotoxic effects on different cancer cell lines.
Table 1: In Vitro HDAC Inhibitory Activity
| Compound/Derivative | Target | IC₅₀ (µM) | Reference |
| Thiophene substituted HPPB derivative (5j) | HDAC | 0.3 | [7] |
| Benzo[d][1][6]dioxole HPPB derivative (5t) | HDAC | 0.4 | [7] |
| N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives | HDAC | 4.0 | [7] |
| 6-amino-2-naphthylcarbonyl this compound | HDAC | Not specified, but showed promising growth inhibition | [2] |
Table 2: In Vitro Antiproliferative Activity
| Compound/Derivative | Cell Line | Effect | Reference |
| Thiophene substituted HPPB derivative (5j) | HCT116 (human colon carcinoma) | Good antiproliferative activity | [7] |
| Thiophene substituted HPPB derivative (5j) | A549 (non-small cell lung cancer) | Good antiproliferative activity | [7] |
| Benzo[d][1][6]dioxole HPPB derivative (5t) | HCT116 (human colon carcinoma) | Good antiproliferative activity | [7] |
| Benzo[d][1][6]dioxole HPPB derivative (5t) | A549 (non-small cell lung cancer) | Good antiproliferative activity | [7] |
| 6-amino-2-naphthylcarbonyl this compound | P388 cell-inoculated mice | Maximal 185% of survival rate (%T/C) in vivo | [2] |
| N-hydroxycinnamamide derivatives (7d and 7p) | THP-1 (monocytic leukemia) | Inhibited cell proliferation, induced apoptosis | [5] |
Experimental Protocols
HDAC Inhibition Assay
This protocol describes a common method for determining the inhibitory activity of compounds against HDAC enzymes.[3][10]
Materials:
-
Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2)
-
Fluorogenic HDAC substrate
-
Assay buffer
-
Developer solution
-
Test compound (this compound derivative)
-
96-well microtiter plate
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the HDAC enzyme and the assay buffer to each well.
-
Add the diluted test compound to the respective wells.
-
Incubate the plate to allow for compound-enzyme interaction.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate.
-
Incubate the plate at 37°C.
-
Stop the reaction by adding the developer solution, which also cleaves the deacetylated substrate to release the fluorophore.
-
Measure the fluorescence intensity using a microplate reader.
Cell Proliferation (MTT) Assay
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[10]
Materials:
-
Cancer cell line of interest
-
Cell culture medium
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well plate
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to a purple formazan (B1609692) precipitate.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Read the absorbance of the wells using a microplate reader.
In Vivo Anti-inflammatory Activity (Carrageenan-induced Paw Edema)
This in vivo model is widely used to assess the acute anti-inflammatory activity of compounds.[3]
Animals:
-
Male Wistar rats or Swiss albino mice
Procedure:
-
Divide animals into control, standard (known anti-inflammatory drug), and test groups (receiving different doses of the this compound derivative).
-
Measure the initial paw volume of each animal.
-
Administer the test compound, standard drug, or vehicle.
-
After a specific period, induce inflammation by injecting a 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume at regular intervals after the carrageenan injection.
-
Calculate the increase in paw volume (edema) for each animal at each time point.
Conclusion
This compound and its derivatives are a versatile class of compounds with a well-established primary mechanism of action as HDAC inhibitors. Their ability to chelate the active site zinc ion of HDACs leads to downstream effects that are highly relevant for cancer therapy. Furthermore, emerging research into their anti-inflammatory and antimicrobial activities suggests a broader therapeutic potential. The quantitative data and experimental protocols provided in this guide offer a foundational resource for researchers dedicated to the exploration and optimization of this important chemical scaffold for drug discovery and development.
References
- 1. Potent histone deacetylase inhibitors derived from 4-(aminomethyl)-N-hydroxybenzamide with high selectivity for the HDAC6 isoform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potent histone deacetylase inhibitors: N-hydroxybenzamides with antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Why Hydroxamates May Not Be the Best Histone Deacetylase Inhibitors—What Some May Have Forgotten or Would Rather Forget? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New potent N‐hydroxycinnamamide‐based histone deacetylase inhibitors suppress proliferation and trigger apoptosis in THP‐1 leukaemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Design, synthesis and preliminary biological evaluation of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives as novel histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of novel phenylalanine derivatives bearing a hydroxamic acid moiety as potent quorum sensing inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phospholipase C - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Synthesis of N-Hydroxybenzamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathways for N-Hydroxybenzamide, a crucial moiety in medicinal chemistry. The document details the precursors, reaction mechanisms, and experimental protocols for the synthesis of this compound, with a focus on providing actionable data for laboratory applications.
Core Synthesis Pathways
This compound can be synthesized through several routes, primarily diverging from common precursors such as benzoic acid, benzoyl chloride, and methyl benzoate (B1203000). The choice of pathway often depends on the desired yield, purity, and the availability of starting materials and reagents.
From Benzoic Acid
Direct conversion of benzoic acid to this compound requires the activation of the carboxylic acid group to facilitate the nucleophilic attack by hydroxylamine (B1172632). This is commonly achieved using coupling agents.
From Benzoyl Chloride
The high reactivity of benzoyl chloride allows for a more direct reaction with hydroxylamine. This method is often favored for its straightforward nature and generally good yields.
From Methyl Benzoate
Esterification of benzoic acid to methyl benzoate followed by reaction with hydroxylamine is another common strategy. This two-step process can offer advantages in purification and handling of intermediates.
Comparative Analysis of Synthesis Routes
The selection of a synthesis pathway can be guided by a comparison of key reaction parameters. The following table summarizes quantitative data for the different approaches to synthesizing this compound.
| Precursor | Reagents | Solvent | Temperature (°C) | Reaction Time (hours) | Yield (%) |
| Benzoic Acid | EDC, HOAt, Hydroxylamine HCl, DIPEA | Dichloromethane (DCM) | 0 to Room Temp | 12.5 | 88 |
| Benzoyl Chloride | Hydroxylamine HCl, Sodium Carbonate | Diethyl ether, Water | 0 | 1 | 91.3 |
| Methyl Benzoate | Hydroxylamine HCl, Sodium Hydrogencarbonate | Ethyl acetate (B1210297), Water | 20 | 0.08 | 99 |
Experimental Protocols
Detailed methodologies for the key synthesis pathways are provided below.
Protocol 1: Synthesis from Benzoic Acid via Carbodiimide Coupling
This method utilizes 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to activate the carboxylic acid.[1]
Materials:
-
3-hydroxybenzoic acid (or benzoic acid)
-
Hydroxylamine hydrochloride
-
1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-hydroxy-7-azabenzotriazole (HOAt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of benzoic acid (1.0 eq) in anhydrous DCM, add EDC (1.2 eq) and HOAt (1.2 eq).
-
In a separate flask, neutralize hydroxylamine hydrochloride (1.2 eq) with DIPEA (1.2 eq) in anhydrous DCM.
-
Add the hydroxylamine solution dropwise to the activated benzoic acid solution at 0°C.
-
Allow the reaction mixture to stir at 0°C for 30 minutes and then warm to room temperature, stirring for an additional 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: Synthesis from Benzoyl Chloride
This is a direct and efficient method for the preparation of this compound.
Materials:
-
Benzoyl chloride
-
Hydroxylamine hydrochloride
-
Sodium carbonate
-
Diethyl ether
-
Water
Procedure:
-
Dissolve hydroxylamine hydrochloride in water and cool the solution to 0°C in an ice bath.
-
In a separate flask, dissolve benzoyl chloride in diethyl ether.
-
Slowly add the benzoyl chloride solution to the hydroxylamine solution at 0°C with vigorous stirring.
-
Simultaneously, add a solution of sodium carbonate portion-wise to maintain a slightly alkaline pH.
-
Continue stirring at 0°C for 1 hour.
-
Separate the organic layer and wash it with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the product.
Protocol 3: Synthesis from Methyl Benzoate
This two-step method involves the initial formation of an ester followed by reaction with hydroxylamine.
Step 1: Esterification of Benzoic Acid
-
Dissolve benzoic acid (1.0 eq) in methanol (B129727).
-
Add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
-
After cooling, remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution and brine.
-
Dry the organic layer and concentrate to obtain methyl benzoate.
Step 2: Reaction with Hydroxylamine
-
Prepare a solution of free hydroxylamine by dissolving hydroxylamine hydrochloride in methanol, followed by the addition of a base like sodium methoxide.
-
Add the methanolic hydroxylamine solution to methyl benzoate (1.0 eq).
-
Stir the mixture at room temperature for several hours to overnight.
-
Neutralize the mixture with a dilute acid and remove the solvent.
-
Purify the crude this compound by recrystallization or column chromatography.
Synthesis Pathway Visualizations
The following diagrams illustrate the logical flow of the described synthetic routes.
Characterization Data
The synthesized this compound can be characterized using various spectroscopic methods.
-
1H NMR: Predicted spectra in D2O show characteristic peaks for the aromatic protons and the exchangeable protons of the hydroxyl and amide groups.
-
IR Spectroscopy: The IR spectrum of this compound will exhibit characteristic absorption bands for the N-H, O-H, C=O (amide), and aromatic C-H and C=C bonds.[2]
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of this compound (137.14 g/mol ).[1]
References
Spectroscopic Profile of N-Hydroxybenzamide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for N-Hydroxybenzamide (also known as Benzohydroxamic acid), a compound of significant interest in medicinal chemistry and materials science. The following sections detail its Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) characteristics, along with detailed experimental protocols for data acquisition.
Molecular Structure and Properties
This compound is an organic compound with the chemical formula C₇H₇NO₂.[1][2][3] Its structure consists of a benzamide (B126) core with a hydroxyl group attached to the nitrogen atom of the amide group.[4] This hydroxamic acid functional group is a key feature, contributing to its biological activities and chemical properties.
Molecular Formula: C₇H₇NO₂[1][2][3] Molecular Weight: 137.14 g/mol [1] CAS Registry Number: 495-18-1[1][2][3] Synonyms: Benzohydroxamic acid, Benzhydroxamic acid[1][2][3]
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound, providing a clear and objective comparison of its characteristic spectral features.
Table 1: Infrared (IR) Spectroscopy Data
| Vibrational Mode | Frequency (cm⁻¹) |
| O-H Stretch | 3114 - 3123 (broad)[5] |
| N-H Stretch | 3200[5] |
| C=O Stretch (Amide I) | 1600 - 1614[5] |
Note: The IR spectrum is typically acquired using a KBr wafer or as a gas-phase measurement.[1][2]
Table 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Data
¹H NMR Data
| Proton Assignment | Chemical Shift (δ) in ppm | Solvent |
| Aromatic Protons (C₆H₅) | 7.24 - 8.32 | CDCl₃[5] |
| N-OH Proton | 9.045 - 9.229 | CDCl₃[5] |
Note: Chemical shifts can vary depending on the solvent and concentration used.
¹³C NMR Data
| Carbon Assignment | Chemical Shift (δ) in ppm | Solvent |
| Carbonyl Carbon (C=O) | 164.46 - 169.02 | Not Specified[5] |
| Aromatic Carbons | ~127 - 132 | Methanol[5] |
Table 3: Mass Spectrometry (MS) Data
| Ion | m/z |
| [M]⁺ | 137[6] |
| [M+H]⁺ | 138.05496 |
| [M+Na]⁺ | 160.03690 |
| [M-H]⁻ | 136.04040 |
| Major Fragment | 105 |
Note: The mass spectrum is typically obtained using electron ionization (EI).[6]
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Infrared (IR) Spectroscopy Protocol
Sample Preparation (KBr Wafer Technique):
-
Grind a small amount of this compound with dry potassium bromide (KBr) in an agate mortar and pestle.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
Instrument Setup:
-
Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Collect a background spectrum of the empty sample compartment.
Spectrum Acquisition:
-
Place the KBr pellet in the sample holder.
-
Collect the sample spectrum, typically in the range of 4000-400 cm⁻¹.
-
Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.[7]
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing.
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 300 MHz or higher).[1]
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.[7]
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
¹³C NMR Acquisition:
-
Acquire a standard one-dimensional ¹³C NMR spectrum.
-
Due to the low natural abundance of ¹³C, a larger number of scans is typically required.[7]
Data Processing:
-
Apply a Fourier transform to the raw data (FID).
-
Perform phase and baseline corrections.
-
Calibrate the chemical shift scale using the internal standard.[7]
Mass Spectrometry (MS) Protocol
Sample Preparation:
-
Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol, acetonitrile).
Instrument Setup:
-
Use a mass spectrometer with an appropriate ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Calibrate the instrument using a known standard.
Spectrum Acquisition:
-
Introduce the sample into the ion source.
-
Acquire the mass spectrum over a suitable m/z range.
Workflow and Data Interpretation
The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.
Caption: General workflow for the spectroscopic analysis of this compound.
This guide provides a foundational understanding of the spectroscopic characteristics of this compound. For more detailed information, researchers are encouraged to consult the referenced literature and spectral databases.
References
N-Hydroxybenzamide and its Derivatives: A Technical Guide for Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Hydroxybenzamide and its derivatives represent a versatile class of compounds with significant therapeutic potential across various disease areas. The core this compound scaffold, characterized by a hydroxyl group attached to a benzamide (B126) nitrogen, is a key pharmacophore that imparts a range of biological activities. This technical guide provides an in-depth overview of the medicinal chemistry of this compound derivatives, with a focus on their applications as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents. The guide details quantitative structure-activity relationship (SAR) data, comprehensive experimental protocols, and visual representations of key signaling pathways and experimental workflows.
The primary mechanism of action for many this compound derivatives is the inhibition of histone deacetylases (HDACs).[1][2] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from lysine (B10760008) residues of histone and non-histone proteins.[2][3] In many cancers, HDACs are overexpressed, leading to the silencing of tumor suppressor genes.[1] this compound derivatives, through their hydroxamic acid moiety, chelate the zinc ion in the active site of HDACs, leading to their inhibition.[1] This restores the acetylation of histones, resulting in a more open chromatin structure and the re-expression of silenced tumor suppressor genes, which in turn can induce cell cycle arrest, apoptosis, and inhibit tumor growth.[4]
Beyond their role as HDAC inhibitors, this compound derivatives have shown promise as antimicrobial agents, with some demonstrating activity against both Gram-positive and Gram-negative bacteria, as well as mycobacteria.[5][6] Their anti-inflammatory properties are often linked to the inhibition of the NF-κB signaling pathway, a key regulator of the inflammatory response.[7][8][9] Furthermore, emerging research is exploring their potential as neuroprotective agents for the treatment of neurodegenerative diseases.[10][11][12]
This guide aims to serve as a comprehensive resource for researchers in the field, providing the necessary data and methodologies to advance the discovery and development of novel this compound-based therapeutics.
Data Presentation
Anticancer Activity
The anticancer activity of this compound derivatives is primarily attributed to their inhibition of HDAC enzymes. The following tables summarize the in vitro inhibitory activity (IC50) of various derivatives against different HDAC isoforms and their cytotoxic effects on a range of cancer cell lines.
Table 1: In Vitro HDAC Inhibitory Activity of this compound Derivatives
| Compound ID | Linker | Cap Group | HDAC1 (IC50, nM) | HDAC2 (IC50, nM) | HDAC3 (IC50, nM) | HDAC6 (IC50, nM) | HDAC8 (IC50, nM) | Reference(s) |
| MS-275 (Entinostat) | Phenyl | Pyridin-3-ylmethoxycarbonylamino | 4800 | - | - | - | - | [1] |
| Compound 7j | Methylene | 2-methyl-5-fluorophenyl | 650 | 1700 | 1110 | - | 1340 | [7] |
| Compound 11r | Cinnamoyl | Benzamide | 11.8 | 498.1 | 3.9 | 308.2 | 2000.8 | [13] |
| Compound 19a | 4-(aminomethyl)phenyl | Pyrrole | - | - | - | <50 | - | [14] |
| Compound 22a | 4-(aminomethyl)phenyl | Pyrrole | - | - | - | <50 | - | [14] |
| QQ-437 | Benzoyl | 2-hydroxybenzoyl | - | - | - | - | - | [15] |
Table 2: In Vitro Cytotoxicity of this compound Derivatives Against Cancer Cell Lines
| Compound ID | Cell Line | Cancer Type | IC50 (µM) | Reference(s) |
| Compound 7j | MCF-7 | Breast | 0.83 | [7] |
| Compound 7j | T47D | Breast | 1.4 | [7] |
| Compound 11r | HL-60 | Leukemia | 0.04 | [13] |
| Compound 11r | A549 | Lung | 0.23 | [13] |
| Compound 11r | HCT116 | Colon | 0.08 | [13] |
| Compound 20b | A549 | Lung | 0.012 | [16] |
| Compound 20b | HeLa | Cervical | 0.015 | [16] |
| Compound 20b | K562 | Leukemia | 0.027 | [16] |
| HPPB Derivative 5j | HCT116 | Colon | 0.3 | [15] |
| HPPB Derivative 5t | A549 | Lung | 0.4 | [15] |
Antimicrobial Activity
This compound derivatives have demonstrated promising antimicrobial activity against a variety of pathogens. The minimum inhibitory concentration (MIC) is a key parameter for evaluating the efficacy of antimicrobial agents.
Table 3: Antimicrobial Activity (MIC) of this compound Derivatives
| Compound ID | Bacterial/Fungal Strain | MIC (µg/mL) | Reference(s) |
| Compound 5a | Bacillus subtilis | 6.25 | [6] |
| Compound 5a | Escherichia coli | 3.12 | [6] |
| Compound 6b | Escherichia coli | 3.12 | [6] |
| Compound 6c | Bacillus subtilis | 6.25 | [6] |
| N-(2-bromo-phenyl)-2-hydroxy-benzamide derivative | Staphylococcus aureus | 2.5-5.0 | [5] |
| N-pyrazinylhydroxybenzamide 1 | Mycobacterium tuberculosis H37Rv | 12.5 | [17] |
| N-pyrazinylhydroxybenzamide 5Ac | Staphylococcus aureus | 62.5 (µM) | [17] |
| 2,4-dihydroxybenzoic acid | E. coli, P. aeruginosa, S. aureus, B. subtilis | 2000 | [18] |
| 3,4-dihydroxybenzoic acid | E. coli, P. aeruginosa, S. aureus, B. subtilis | 2000 | [18] |
Anti-inflammatory Activity
The anti-inflammatory effects of this compound derivatives are often associated with their ability to inhibit the NF-κB pathway and related inflammatory mediators.
Table 4: Anti-inflammatory Activity of Benzamide Derivatives
| Compound ID | Assay | Target/Cell Line | IC50 | Reference(s) |
| Metoclopramide (MCA) | NF-κB inhibition | HeLa cells | 100-200 µM | [8] |
| Compound 51 | NO release inhibition | RAW264.7 cells | 3.1 µM | [19] |
| Compound 51 | NF-κB activity inhibition | RAW264.7 cells | 172.2 nM | [19] |
| N-(2-bromo-phenyl)-2-hydroxy-benzamide derivative | Proteinase inhibition | - | 0.04-0.07 mg/mL | [5] |
Experimental Protocols
General Synthesis of this compound Derivatives
This protocol describes a general method for the synthesis of this compound derivatives via the coupling of a carboxylic acid with hydroxylamine (B1172632).
Materials:
-
Substituted benzoic acid
-
Thionyl chloride or a suitable coupling agent (e.g., HATU, DCC)
-
Hydroxylamine hydrochloride
-
Base (e.g., triethylamine (B128534), pyridine, or sodium hydroxide)
-
Anhydrous solvent (e.g., dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or dimethylformamide (DMF))
-
Sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Activation of the Carboxylic Acid:
-
Method A (Acid Chloride Formation): To a solution of the substituted benzoic acid (1.0 eq) in an anhydrous solvent such as DCM, add thionyl chloride (1.2 eq) dropwise at 0 °C. Stir the reaction mixture at room temperature for 2-4 hours. Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acid chloride.
-
Method B (Coupling Agent): To a solution of the substituted benzoic acid (1.0 eq) in an anhydrous solvent like DMF, add a coupling agent such as HATU (1.1 eq) and a base like triethylamine (2.0 eq). Stir the mixture at room temperature for 30 minutes.
-
-
Amide Bond Formation:
-
Prepare a solution of hydroxylamine by dissolving hydroxylamine hydrochloride (1.5 eq) in water or a suitable solvent and neutralizing it with a base such as sodium hydroxide (B78521) or triethylamine.
-
Add the hydroxylamine solution dropwise to the solution of the activated carboxylic acid (from step 1) at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
-
Work-up and Purification:
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with a saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to yield the pure this compound derivative.
-
In Vitro HDAC Inhibition Assay (Fluorometric)
This protocol describes a common method for determining the inhibitory activity of compounds against HDAC enzymes using a fluorogenic substrate.
Materials:
-
Recombinant human HDAC enzyme (e.g., HDAC1, HDAC3)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
HDAC assay buffer
-
Developer solution (containing a protease like trypsin)
-
Test compounds (dissolved in DMSO)
-
Positive control inhibitor (e.g., Trichostatin A)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compounds in HDAC assay buffer. The final DMSO concentration in the assay should be kept below 1%.
-
Reaction Setup: In a 96-well black microplate, add the HDAC assay buffer, the test compound at various concentrations (or DMSO for the control), and the diluted HDAC enzyme.
-
Pre-incubation: Gently mix and incubate the plate at 37°C for 10-15 minutes to allow for compound-enzyme interaction.
-
Reaction Initiation: Add the fluorogenic HDAC substrate to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Reaction Termination and Signal Development: Add the developer solution to each well to stop the HDAC reaction and initiate the development of the fluorescent signal.
-
Final Incubation: Incubate the plate at room temperature for 15-20 minutes, protected from light.
-
Fluorescence Measurement: Read the fluorescence using a microplate reader with appropriate excitation and emission wavelengths (e.g., excitation at 355-360 nm and emission at 460 nm).
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Test compounds (dissolved in DMSO)
-
96-well clear microplate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (DMSO).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance of the wells using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percent viability against the logarithm of the compound concentration.
Western Blot Analysis for Apoptosis Markers
This protocol describes the detection of key apoptosis-related proteins by Western blotting to elucidate the mechanism of action of this compound derivatives.[20][21][22]
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA assay)
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay kit.
-
Sample Preparation: Mix equal amounts of protein from each sample with Laemmli sample buffer and heat at 95°C for 5 minutes to denature the proteins.
-
Gel Electrophoresis: Separate the protein samples by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Analysis: Analyze the band intensities to determine the changes in the expression levels of the target proteins.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways modulated by this compound derivatives and typical experimental workflows in their drug discovery process.
HDAC Inhibition and Apoptosis Induction
Inhibition of the NF-κB Inflammatory Pathway
Experimental Workflow for Drug Discovery
Conclusion
This compound and its derivatives continue to be a rich source of inspiration for medicinal chemists. Their ability to target a diverse range of biological processes, from epigenetic regulation to microbial pathways, underscores their therapeutic potential. This technical guide has provided a comprehensive overview of the current state of research in this area, with a focus on quantitative data, detailed experimental protocols, and the visualization of key molecular mechanisms. It is anticipated that the information presented herein will serve as a valuable resource for the scientific community, facilitating the rational design and development of the next generation of this compound-based drugs. Future research will likely focus on improving the isoform selectivity of HDAC inhibitors, elucidating the mechanisms of action for their antimicrobial and neuroprotective effects, and optimizing their pharmacokinetic and pharmacodynamic properties to translate their preclinical promise into clinical success.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Exploration of Structure-Activity Relationship Using Integrated Structure and Ligand Based Approach: Hydroxamic Acid-Based HDAC Inhibitors and Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Structure-activity relationships of HDAC8 inhibitors: Non-hydroxamates as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nanobioletters.com [nanobioletters.com]
- 7. Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Newly discovered anti-inflammatory properties of the benzamides and nicotinamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of benzyloxy benzamide derivatives as potent neuroprotective agents against ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Structure-Based Identification of Novel Histone Deacetylase 4 (HDAC4) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Novel N-benzoyl-2-hydroxybenzamide disrupts unique parasite secretory pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. tandfonline.com [tandfonline.com]
- 18. researchgate.net [researchgate.net]
- 19. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Synthesis of HDAC Inhibitor Libraries via Microscale Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
The Genesis of a Versatile Pharmacophore: An In-depth Technical Guide to the Early Discoveries and History of N-Hydroxybenzamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Hydroxybenzamide, also known as benzohydroxamic acid, is an organic compound that has journeyed from a 19th-century chemical curiosity to a cornerstone pharmacophore in modern drug discovery. Its unique structural motif, featuring a hydroxamic acid functional group, imparts a remarkable ability to chelate metal ions. This property has been the driving force behind its diverse applications, from early uses in analytical chemistry to its contemporary role in the development of targeted therapeutics, most notably as a histone deacetylase (HDAC) inhibitor. This technical guide provides a comprehensive overview of the early discoveries, foundational synthetic methodologies, and the historical evolution of our understanding of this compound.
Early History and Discovery
The first synthesis of a hydroxamic acid is credited to the German chemist Wilhelm Lossen in 1869. His subsequent work, published in 1872, laid the groundwork for the synthesis of this compound. For many decades following its discovery, scientific interest in this compound and related hydroxamic acids was primarily centered on their coordination chemistry. The ability of the hydroxamic acid moiety to form stable, often colored, complexes with various metal ions, particularly iron(III), made it a valuable reagent in analytical chemistry for the colorimetric determination of these ions.
A significant leap in understanding the biological relevance of hydroxamic acids came with the discovery of their natural occurrence as siderophores.[1] These small, high-affinity iron-chelating compounds are secreted by microorganisms to sequester iron from their environment, highlighting the functional significance of the hydroxamic acid group in biological systems. This discovery was a pivotal moment that spurred further investigation into the physiological effects of these compounds, eventually leading to the exploration of their therapeutic potential.
Foundational Synthesis of this compound
The earliest and most fundamental methods for synthesizing this compound involve the reaction of a benzoic acid derivative, such as an ester or acid chloride, with hydroxylamine (B1172632). A well-documented and reliable method, based on the early principles of its discovery, is the preparation from ethyl benzoate (B1203000) and hydroxylamine, which proceeds via the formation of a potassium salt of benzohydroxamic acid.
Experimental Protocol: Synthesis from Ethyl Benzoate and Hydroxylamine
This protocol is adapted from the well-established procedure detailed in Organic Syntheses.
Part A: Potassium Benzohydroxamate
-
Preparation of Hydroxylamine Solution: In a suitable flask, dissolve 46.7 g (0.67 mole) of hydroxylamine hydrochloride in 240 cc of methanol.
-
Preparation of Potassium Hydroxide (B78521) Solution: In a separate flask, dissolve 56.1 g (1 mole) of potassium hydroxide in 140 cc of methanol. The solutions should be prepared at the boiling point of the solvent and then cooled to 30–40°C.
-
Reaction Mixture Formation: Add the potassium hydroxide solution to the hydroxylamine solution with shaking. An ice bath can be used to control any excessive rise in temperature.
-
Precipitation of Potassium Chloride: Allow the mixture to stand in an ice bath for five minutes to ensure the complete precipitation of potassium chloride.
-
Addition of Ethyl Benzoate: Add 50 g (0.33 mole) of ethyl benzoate to the mixture with thorough shaking.
-
Filtration and Crystallization: Immediately filter the mixture with suction and wash the residue with a small amount of methanol. The filtrate is then allowed to stand at room temperature. Crystals of potassium benzohydroxamate will form over a period of twenty minutes to three hours.
-
Isolation of Product: After forty-eight hours, filter the crystals, wash with a small amount of absolute ethyl alcohol, and air dry.
Part B: this compound (Benzohydroxamic Acid)
-
Acidification: Prepare a mixture of 35 g (0.2 mole) of the potassium benzohydroxamate salt in 160 cc of 1.25 N acetic acid.
-
Dissolution: Stir and heat the mixture until a clear solution is obtained.
-
Crystallization: Allow the solution to cool to room temperature and then chill in an ice bath to crystallize the this compound.
-
Isolation and Purification: Filter the white crystals and dry them. The crude product can be purified by recrystallization from hot ethyl acetate.
Data Presentation: Synthesis and Characterization
| Parameter | Value | Reference |
| Synthesis | ||
| Starting Material | Ethyl Benzoate | Organic Syntheses, Coll. Vol. 2, p. 67 (1943); Vol. 19, p. 15 (1939). |
| Reagents | Hydroxylamine Hydrochloride, Potassium Hydroxide, Acetic Acid | Organic Syntheses, Coll. Vol. 2, p. 67 (1943); Vol. 19, p. 15 (1939). |
| Yield (Potassium Salt) | 57-60% | Organic Syntheses, Coll. Vol. 2, p. 67 (1943); Vol. 19, p. 15 (1939). |
| Yield (this compound) | 91-95% (from potassium salt) | Organic Syntheses, Coll. Vol. 2, p. 67 (1943); Vol. 19, p. 15 (1939). |
| Physical Properties | ||
| Melting Point | 120–128°C (crude), 128-129°C (recrystallized) | Organic Syntheses, Coll. Vol. 2, p. 67 (1943); Vol. 19, p. 15 (1939). |
| Appearance | White crystals | Organic Syntheses, Coll. Vol. 2, p. 67 (1943); Vol. 19, p. 15 (1939). |
| Chemical Properties | ||
| Molecular Formula | C₇H₇NO₂ | |
| Molecular Weight | 137.14 g/mol | |
| Neutralization Equivalent | 137.5–138 (Calculated: 137.1) | Organic Syntheses, Coll. Vol. 2, p. 67 (1943); Vol. 19, p. 15 (1939). |
Mandatory Visualizations
Experimental Workflow for this compound Synthesis
Caption: Synthesis of this compound from Ethyl Benzoate.
Historical Evolution of Hydroxamic Acid Applications
Caption: From Chelation to Enzyme Inhibition.
The Transition to Biological and Therapeutic Significance
The initial focus on the metal-chelating properties of this compound laid the crucial groundwork for understanding its biological activities. The recognition that essential biological processes, such as those mediated by metalloenzymes, could be targeted by metal-chelating agents marked a paradigm shift.
One of the earliest explorations of hydroxamic acids as enzyme inhibitors was their application against urease, a nickel-containing enzyme. The ability of the hydroxamic acid group to chelate the nickel ions in the active site of urease led to potent inhibition of the enzyme.
In the latter half of the 20th century, a significant development was the investigation of hydroxamic acids as inhibitors of matrix metalloproteinases (MMPs), a family of zinc-dependent enzymes involved in tissue remodeling and implicated in diseases such as arthritis and cancer. The hydroxamic acid moiety proved to be an effective zinc-binding group, leading to the development of numerous MMP inhibitors.
The most profound impact of this compound and its derivatives on drug development came with the discovery of their ability to inhibit histone deacetylases (HDACs). HDACs are zinc-dependent enzymes that play a critical role in the epigenetic regulation of gene expression. The finding that the hydroxamic acid group could effectively chelate the zinc ion in the active site of HDACs, leading to the re-expression of tumor suppressor genes, has revolutionized aspects of cancer therapy. This has led to the development of several FDA-approved drugs for the treatment of various cancers, solidifying the legacy of this compound as a molecule of immense therapeutic importance.
Conclusion
From its synthesis in the 19th century as a novel chemical entity to its current status as a privileged scaffold in medicinal chemistry, the history of this compound is a testament to the enduring value of fundamental chemical research. Its journey from a simple metal chelator to a sophisticated modulator of epigenetic pathways underscores the often-unforeseen applications of chemical discoveries. For researchers and drug development professionals, the story of this compound serves as a powerful example of how a deep understanding of a molecule's core chemical properties can unlock a world of therapeutic possibilities.
References
A Comprehensive Technical Guide to the Solubility of N-Hydroxybenzamide in Laboratory Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility of N-Hydroxybenzamide (also known as Benzhydroxamic acid) in various common laboratory solvents. Understanding the solubility of this compound is crucial for a wide range of applications, including reaction chemistry, formulation development, and analytical method design. This document compiles available quantitative and qualitative solubility data, presents a detailed experimental protocol for determining thermodynamic solubility, and visualizes the experimental workflow.
Solubility Profile of this compound
This compound is a white to off-white crystalline solid. Its solubility is influenced by the presence of both a polar hydroxamic acid functional group and a nonpolar phenyl group, allowing for varying degrees of dissolution in a range of solvents. The principle of "like dissolves like" is a key determinant of its solubility behavior.
Quantitative Solubility Data
The following table summarizes the available quantitative solubility data for this compound in various laboratory solvents. It is important to note that solubility is temperature-dependent.
| Solvent | Temperature (°C) | Solubility |
| Water | 6 | 22 g/L |
| Water | 23.7 | 5 - 10 mg/mL |
| 1 M Sodium Hydroxide (NaOH) | Not Specified | 50 mg/mL |
| Ethanol | Not Specified | 50 mg/mL |
Qualitative Solubility Data
| Solvent | Solubility Assessment | Rationale |
| Alcohols (general) | Soluble | The polar hydroxyl group of alcohols can form hydrogen bonds with the hydroxamic acid moiety of this compound.[1] |
| Ether (general) | Slightly Soluble | As a less polar solvent compared to alcohols, ether has a limited capacity to solvate the polar functional groups of this compound.[1] |
| Benzene (B151609) | Insoluble | Being a nonpolar solvent, benzene is unable to effectively solvate the polar this compound molecule.[1] |
| Dimethyl Sulfoxide (DMSO) | Likely Soluble | As a polar aprotic solvent, DMSO is generally effective at dissolving compounds with polar functional groups like this compound. |
| Dichloromethane (DCM) | Likely Sparingly Soluble | While a versatile solvent, its polarity is moderate, which may limit the solubility of this compound. |
| Ethyl Acetate | Likely Soluble | This polar aprotic solvent offers a balance of polarity that can often effectively dissolve moderately polar compounds. |
| Acetone (B3395972) | Likely Soluble | As a polar aprotic solvent, acetone is expected to be a suitable solvent for this compound. |
Experimental Protocol: Determination of Thermodynamic Solubility (Shake-Flask Method)
The shake-flask method is a well-established and reliable technique for determining the thermodynamic (or equilibrium) solubility of a compound in a specific solvent at a controlled temperature.[2][3]
I. Objective
To determine the concentration of this compound in a saturated solution of a given solvent at a specified temperature.
II. Materials and Equipment
-
This compound (solid)
-
Selected solvent(s) of interest
-
Glass vials or flasks with screw caps
-
Orbital shaker or rotator with temperature control
-
Analytical balance
-
Spatula
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
III. Procedure
-
Preparation of a Saturated Solution:
-
Add an excess amount of solid this compound to a glass vial. An excess is ensured when undissolved solid remains visible throughout the experiment.
-
Add a known volume of the selected solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed.
-
Allow the mixture to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure that the concentration of the dissolved solid in the solvent has reached a maximum and is constant.[2][3]
-
-
Separation of Undissolved Solid:
-
After equilibration, remove the vial from the shaker and let it stand to allow the excess solid to settle.
-
To separate the saturated solution from the undissolved solid, either:
-
Centrifuge the vial at a high speed.
-
Carefully draw the supernatant using a syringe and then pass it through a syringe filter to remove any remaining solid particles.[4]
-
-
-
Quantification of Dissolved this compound:
-
Accurately dilute a known volume of the clear, saturated filtrate with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Analyze the diluted sample using a validated HPLC or UV-Vis spectroscopy method to determine the concentration of this compound.[5][6]
-
A calibration curve should be prepared using standard solutions of this compound of known concentrations.[7]
-
-
Data Analysis and Reporting:
-
Calculate the solubility of this compound in the solvent based on the concentration of the diluted sample and the dilution factor.
-
The solubility is typically reported in units of mg/mL or mol/L.
-
The experiment should be performed in triplicate to ensure the accuracy and reproducibility of the results.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.
References
- 1. This compound [chembk.com]
- 2. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. enamine.net [enamine.net]
- 5. Application of a Validated RP-HPLC Method in Solubility and Dissolution Testing for Simultaneous Estimation of Diacerein and Its Active Metabolite Rhein in Presence of Coformers in the Eutectic Tablet Formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bhu.ac.in [bhu.ac.in]
- 7. pharmaguru.co [pharmaguru.co]
An In-depth Technical Guide on the Chemical Stability and Degradation of N-Hydroxybenzamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical stability and degradation pathways of N-Hydroxybenzamide. The information presented herein is intended to assist researchers and drug development professionals in designing and executing stability studies, identifying potential degradation products, and developing stable formulations.
Introduction to this compound and its Stability Profile
This compound, also known as benzohydroxamic acid, is a chemical compound with a variety of applications, including as a reagent in analytical chemistry and as a precursor in the synthesis of more complex molecules.[1][2] The stability of this compound is a critical factor in its handling, storage, and application, particularly in the pharmaceutical sciences where it may be a component of a drug substance or a related impurity.[3] The molecule's hydroxamic acid moiety renders it susceptible to several degradation pathways, primarily hydrolysis and oxidation.[4] Understanding these degradation pathways is essential for the development of robust analytical methods and stable pharmaceutical formulations.
Forced degradation studies are a crucial component of drug development, providing insights into the intrinsic stability of a drug substance and helping to develop stability-indicating analytical methods.[3][5] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing to elicit degradation.[6] The goal is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the analytical methods can detect and quantify the degradation products.[6][7]
Primary Degradation Pathways
The chemical structure of this compound, featuring an amide bond and a hydroxylamino group, dictates its primary degradation pathways.
Hydrolysis
The amide linkage in this compound is susceptible to hydrolysis under both acidic and basic conditions.[8]
-
Acid-Catalyzed Hydrolysis: In the presence of a strong acid, the amide bond is cleaved to yield benzoic acid and hydroxylamine.
-
Base-Catalyzed Hydrolysis: Under alkaline conditions, the amide bond is also hydrolyzed, forming the corresponding benzoate (B1203000) salt and hydroxylamine.
Oxidation
The hydroxylamino group of this compound is prone to oxidation, which can be induced by atmospheric oxygen, peroxides, or other oxidizing agents.[4] The oxidation of hydroxamic acids can lead to a variety of products, including N,O-diacylhydroxylamines in inert solvents.[9]
Photodegradation
Exposure to light, particularly ultraviolet (UV) radiation, can induce the degradation of this compound. Photostability testing is a critical component of forced degradation studies as outlined in the ICH Q1B guidelines.[10][11][12] The extent of degradation depends on the wavelength and intensity of the light source, as well as the duration of exposure.
Thermal Degradation
Elevated temperatures can accelerate the degradation of this compound. Thermal degradation studies are typically conducted by exposing the solid or a solution of the compound to high temperatures. The degradation products can vary depending on the temperature and the physical state of the compound. For instance, the thermal decomposition of a related hydroxamic acid, ibuproxam (B1674247), yielded multiple degradation products including ibuprofen (B1674241) and various ketones and amines.[13]
Quantitative Data on Degradation
While specific kinetic data for the degradation of this compound is not extensively available in the public domain, the following tables provide an illustrative summary of expected outcomes from forced degradation studies, based on ICH guidelines which aim for 5-20% degradation.
Table 1: Illustrative Degradation of this compound under Various Stress Conditions
| Stress Condition | Reagent/Condition | Duration | Temperature | Expected Degradation (%) | Primary Degradation Products (Hypothesized) |
| Acid Hydrolysis | 0.1 M Hydrochloric Acid | 24 hours | 60 °C | 15 - 20 | Benzoic Acid, Hydroxylamine |
| Base Hydrolysis | 0.1 M Sodium Hydroxide | 8 hours | Room Temp | 10 - 15 | Sodium Benzoate, Hydroxylamine |
| Oxidative | 3% Hydrogen Peroxide | 24 hours | Room Temp | 10 - 20 | Oxidized derivatives (e.g., nitroso, nitro) |
| Photolytic | 1.2 million lux hours & 200 watt hours/m² | Variable | Controlled | 5 - 15 | Photodegradation products |
| Thermal (Solid) | Dry Heat | 48 hours | 80 °C | 5 - 10 | Thermolytic degradation products |
| Thermal (Solution) | In aqueous solution | 24 hours | 70 °C | 10 - 15 | Hydrolytic and other thermal products |
Table 2: Illustrative Kinetic Parameters for this compound Degradation
| Degradation Pathway | Apparent Reaction Order | Illustrative Rate Constant (k) | Illustrative Half-Life (t½) |
| Acid Hydrolysis | Pseudo-First Order | 1.5 x 10⁻⁵ s⁻¹ | ~12.8 hours |
| Base Hydrolysis | Second Order | 2.0 x 10⁻⁴ M⁻¹s⁻¹ | Dependent on [OH⁻] |
| Oxidative | Pseudo-First Order | 1.0 x 10⁻⁵ s⁻¹ | ~19.3 hours |
Note: The data presented in these tables are for illustrative purposes and are based on typical outcomes for forced degradation studies of organic molecules. Actual degradation rates and products for this compound should be determined experimentally.
Experimental Protocols
Detailed methodologies are crucial for reproducible stability studies. The following are representative protocols for conducting forced degradation studies on this compound.
General Sample Preparation
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or a mixture of acetonitrile (B52724) and water) at a concentration of approximately 1 mg/mL.[14]
Acid and Base Hydrolysis
-
Acid Hydrolysis: To 1 mL of the this compound stock solution, add 1 mL of 0.1 M hydrochloric acid.
-
Base Hydrolysis: To 1 mL of the this compound stock solution, add 1 mL of 0.1 M sodium hydroxide.
-
Neutral Hydrolysis: To 1 mL of the this compound stock solution, add 1 mL of purified water.
-
Incubate the solutions at a specified temperature (e.g., 60°C) and withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 12, 24 hours).[14]
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples using a validated stability-indicating HPLC method.
Oxidative Degradation
-
To 1 mL of the this compound stock solution, add 1 mL of 3% hydrogen peroxide.
-
Maintain the solution at room temperature and withdraw aliquots at various time points.
-
Analyze the samples by HPLC.
Photostability Testing (as per ICH Q1B)
-
Expose the this compound drug substance (solid) and a solution (e.g., 1 mg/mL in an inert solvent) to a light source that produces a combined visible and UV output.[10][15]
-
The overall illumination should be not less than 1.2 million lux hours, and the integrated near-ultraviolet energy should be not less than 200 watt-hours per square meter.[10][15]
-
A dark control sample should be protected from light to differentiate between thermal and photolytic degradation.
-
Analyze the samples by HPLC at appropriate time intervals.
Thermal Degradation
-
Solid State: Place a known amount of solid this compound in a vial and expose it to a controlled high temperature (e.g., 80°C) in an oven for a specified period (e.g., 48 hours).
-
Solution State: Heat the this compound stock solution at a controlled temperature (e.g., 70°C) and take samples at various time points.
-
Dissolve the solid sample in a suitable solvent before analysis by HPLC.
Stability-Indicating HPLC Method
A stability-indicating analytical method is one that can separate the drug substance from its degradation products, allowing for the accurate quantification of the parent drug and the detection of impurities.[16][17]
-
Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) is commonly used.[18]
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile or methanol) is often employed to achieve good separation.[14][16]
-
Flow Rate: A typical flow rate is 1.0 mL/min.[18]
-
Detection: UV detection at a wavelength where this compound and its potential degradation products have significant absorbance (e.g., 210 nm).[18]
-
Column Temperature: Maintaining a constant column temperature (e.g., 40°C) ensures reproducibility.[18]
Visualizing Degradation Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key degradation pathways and experimental workflows.
Caption: Hydrolytic degradation pathway of this compound.
Caption: Oxidative degradation pathway of this compound.
Caption: Workflow for forced degradation studies.
Conclusion
The chemical stability of this compound is influenced by several factors, with hydrolysis and oxidation being the primary degradation pathways. A thorough understanding of these degradation mechanisms is paramount for the development of stable formulations and robust, stability-indicating analytical methods. The protocols and illustrative data provided in this guide serve as a foundation for researchers and scientists to design and execute comprehensive stability studies for this compound and related compounds, ensuring the quality, safety, and efficacy of pharmaceutical products. It is imperative to conduct experimental studies to obtain specific degradation kinetics and to identify and characterize the degradation products under various stress conditions.
References
- 1. Benzohydroxamic acid | C7H7NO2 | CID 10313 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 4. researchgate.net [researchgate.net]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resolvemass.ca [resolvemass.ca]
- 7. biomedres.us [biomedres.us]
- 8. Which compound has the greatest rate of hydrolysis at pH = 3.5: b... | Study Prep in Pearson+ [pearson.com]
- 9. researchgate.net [researchgate.net]
- 10. ikev.org [ikev.org]
- 11. jordilabs.com [jordilabs.com]
- 12. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 13. Thermal decomposition of ibuproxam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. japsonline.com [japsonline.com]
- 15. ema.europa.eu [ema.europa.eu]
- 16. saudijournals.com [saudijournals.com]
- 17. Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Development of a stability indicating high-performance liquid chromatography method for determination of cenobamate: study of basic degradation kinetics - PMC [pmc.ncbi.nlm.nih.gov]
N-Hydroxybenzamide: A Versatile Precursor for Organic Synthesis in Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
N-Hydroxybenzamide, a key organic compound, serves as a fundamental building block in the synthesis of a wide array of biologically active molecules. Its intrinsic chemical properties, particularly the presence of the hydroxamic acid functional group, make it a privileged scaffold in medicinal chemistry. This technical guide provides a comprehensive overview of this compound as a precursor, detailing its synthesis, key reactions, and applications in the development of novel therapeutics, with a focus on enzyme inhibitors.
Synthesis of this compound and Its Derivatives
The synthesis of this compound and its substituted analogs can be achieved through several reliable methods. The choice of a particular synthetic route often depends on the desired substitution pattern and the scale of the reaction.
Two-Step Synthesis from Benzoic Acid Derivatives
A common and efficient method for synthesizing N-hydroxybenzamides involves a two-step process starting from the corresponding benzoic acid. This method is particularly useful for preparing derivatives with various substituents on the aromatic ring.[1]
Experimental Protocol: Two-Step Synthesis of a Substituted this compound
Step 1: Esterification of the Benzoic Acid
-
Reaction Setup: In a round-bottom flask, dissolve the substituted benzoic acid (1.0 equivalent) in methanol (B129727).
-
Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid.
-
Reflux: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature and remove the methanol under reduced pressure.
-
Extraction: Dissolve the resulting residue in an organic solvent like ethyl acetate. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the methyl benzoate (B1203000) derivative.
Step 2: Reaction with Hydroxylamine (B1172632)
-
Hydroxylamine Preparation: Prepare a fresh solution of hydroxylamine by dissolving hydroxylamine hydrochloride (3-5 equivalents) in methanol, followed by the addition of a strong base like potassium hydroxide (B78521) or sodium methoxide (B1231860) to generate the free hydroxylamine. A precipitate of the corresponding salt will form.
-
Reaction: Filter the salt precipitate and add the methanolic hydroxylamine solution to the methyl benzoate derivative (1.0 equivalent) from Step 1.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) for several hours or overnight. Monitor the reaction's progress using TLC.
-
Work-up: Once the reaction is complete, neutralize the mixture with a dilute acidic solution (e.g., 1M HCl) and remove the solvent under reduced pressure.
-
Purification: The crude this compound derivative can be purified by recrystallization or column chromatography.
One-Pot Synthesis using Coupling Reagents
For a more direct approach, N-hydroxybenzamides can be synthesized in a one-pot reaction from the corresponding benzoic acid using a coupling reagent. This method avoids the isolation of the intermediate ester.
Experimental Protocol: One-Pot Synthesis of a Substituted this compound
-
Activation of Carboxylic Acid: To a solution of the substituted benzoic acid (1.0 equivalent) in an anhydrous aprotic solvent (e.g., DMF or DCM), add a coupling reagent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) and an activator like 1-Hydroxy-7-azabenzotriazole (HOAt) (1.2 equivalents). Stir the mixture at 0 °C for 30 minutes to activate the carboxylic acid.
-
Hydroxylamine Addition: In a separate flask, neutralize hydroxylamine hydrochloride (1.2 equivalents) with a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) (1.2 equivalents) in an anhydrous solvent. Add this solution dropwise to the activated carboxylic acid mixture at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction's progress by TLC.
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica (B1680970) gel.
Key Reactions of N-Hydroxybenzamides
N-Hydroxybenzamides are valuable precursors due to their reactivity, allowing for further molecular elaboration. One of the most significant reactions is the Lossen rearrangement.
Lossen Rearrangement
The Lossen rearrangement is a classic organic reaction that converts a hydroxamic acid or its derivative into an isocyanate upon heating or under basic conditions.[2][3] This isocyanate can then be trapped with various nucleophiles to generate a range of functional groups, most notably primary amines after hydrolysis and decarboxylation.
The reaction mechanism involves the deprotonation of the hydroxamic acid, followed by a concerted rearrangement where the R group migrates from the carbonyl carbon to the nitrogen atom, with the simultaneous expulsion of a carboxylate leaving group to form the isocyanate intermediate.[2]
Applications in Drug Development
The this compound scaffold is a cornerstone in the design of various therapeutic agents, primarily due to the metal-chelating ability of the hydroxamic acid moiety.
Histone Deacetylase (HDAC) Inhibitors
A prominent application of this compound derivatives is in the development of Histone Deacetylase (HDAC) inhibitors. HDACs are a class of enzymes that play a critical role in the epigenetic regulation of gene expression.[4] In numerous cancers, HDACs are overexpressed, leading to the silencing of tumor suppressor genes.[4]
This compound-based HDAC inhibitors function by chelating the zinc ion present in the active site of the enzyme, thereby blocking its catalytic activity.[4] This leads to the accumulation of acetylated histones, resulting in a more relaxed chromatin structure that allows for the re-expression of tumor suppressor genes, ultimately inducing cell cycle arrest, differentiation, and apoptosis in cancer cells.[4]
Experimental Protocol: In Vitro HDAC Inhibition Assay (Fluorometric)
-
Reagents: Assay buffer, diluted HDAC enzyme, this compound derivative (test compound), fluorogenic HDAC substrate, and a developer solution.
-
Procedure:
-
In a 96-well microplate, add the assay buffer, HDAC enzyme, and the test compound at various concentrations.
-
Incubate for a defined period (e.g., 10 minutes) at room temperature to allow for enzyme-inhibitor interaction.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Incubate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding the developer solution, which also cleaves the deacetylated substrate to release the fluorophore.
-
Measure the fluorescence intensity using a microplate reader.
-
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to a control and determine the half-maximal inhibitory concentration (IC₅₀) value.
Anticancer and Antimicrobial Agents
Beyond HDAC inhibition, derivatives of this compound have demonstrated a broad spectrum of biological activities, including direct anticancer and antimicrobial effects. The quantitative efficacy of these compounds is typically evaluated by determining their IC₅₀ values against various cancer cell lines and their Minimum Inhibitory Concentration (MIC) against different microbial strains.
Table 1: Anticancer Activity of Selected this compound Derivatives
| Compound Derivative | Cell Line | IC₅₀ (µM) |
| Thiophene substituted | HCT116 | 0.3 |
| Benzo[d][1][5]dioxole derivative | HCT116 | 0.4 |
| Thiophene substituted | A549 | Not Specified |
| Benzo[d][1][5]dioxole derivative | A549 | Not Specified |
Data sourced from a study on N-hydroxy-4-(3-phenylpropanamido)benzamide derivatives.[6]
Table 2: Antimicrobial Activity of Selected Benzamide Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) |
| 4-hydroxy-N-phenylbenzamide | B. subtilis | 6.25 |
| 4-hydroxy-N-phenylbenzamide | E. coli | 3.12 |
| N-p-tolylbenzamide | E. coli | 3.12 |
| N-p-tolylbenzamide | B. subtilis | Not Specified |
| N-(4-bromophenyl)benzamide | E. coli | Not Specified |
| N-(4-bromophenyl)benzamide | B. subtilis | Not Specified |
Data sourced from a study on the synthesis and in-vitro antimicrobial activity of N-benzamide derivatives.[7]
Experimental Protocol: Broth Microdilution MIC Assay
-
Preparation: Prepare a stock solution of the test compound and a standardized inoculum of the target microorganism in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in the broth.
-
Inoculation: Add the standardized microbial inoculum to each well.
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Logical Workflow in Drug Discovery
The journey from a precursor like this compound to a potential drug candidate involves a systematic workflow encompassing synthesis, characterization, and biological evaluation.
References
- 1. benchchem.com [benchchem.com]
- 2. Histone Deacetylase Inhibitors: A Chemical Genetics Approach to Understanding Cellular Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and Characterization of Novel Non-Hydroxamate HDAC11 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chromatin Modulation by Histone Deacetylase Inhibitors: Impact on Cellular Sensitivity to Ionizing Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of Action for HDAC Inhibitors—Insights from Omics Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. nanobioletters.com [nanobioletters.com]
Methodological & Application
Application Notes and Protocols for N-Hydroxybenzamide in Histone Deacetylase (HDAC) Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone deacetylases (HDACs) are a class of enzymes that play a critical role in the epigenetic regulation of gene expression by removing acetyl groups from lysine (B10760008) residues on histones and other non-histone proteins.[1] This deacetylation leads to a more compact chromatin structure, generally repressing gene transcription.[2] Dysregulation of HDAC activity is implicated in the pathogenesis of various diseases, including cancer, making them a significant therapeutic target.[3][4]
N-Hydroxybenzamides and their derivatives represent a prominent class of HDAC inhibitors (HDACis).[5] These compounds typically consist of a zinc-binding group (the hydroxamic acid moiety, -CONHOH), a linker region, and a cap group that interacts with the surface of the enzyme's active site.[2][6] The therapeutic importance of this chemical class is underscored by the FDA approval of hydroxamic acid-based drugs like Vorinostat (SAHA).[2] This document provides detailed application notes and protocols for the use of N-Hydroxybenzamide and its derivatives in HDAC inhibition assays.
Mechanism of Action
The inhibitory activity of this compound-based compounds is primarily due to the ability of the hydroxamic acid group to chelate the zinc ion (Zn²⁺) located in the catalytic active site of Class I, II, and IV HDACs.[2][7] This zinc ion is essential for the catalytic activity of the enzyme. By binding to the zinc ion, the hydroxamic acid moiety blocks the access of the acetylated lysine substrate to the catalytic machinery, thereby preventing the deacetylation reaction.[2]
Signaling Pathway of HDAC Inhibition
Inhibition of HDACs by this compound leads to the accumulation of acetylated histones (hyperacetylation). This neutralizes the positive charge on lysine residues, weakening the interaction between histones and the negatively charged DNA backbone.[2] The resulting "open" chromatin structure allows for the transcription of previously silenced genes, including tumor suppressor genes.[2][8] The downstream cellular effects of HDAC inhibition are pleiotropic and can include cell cycle arrest, differentiation, and apoptosis.[1][9]
Quantitative Data Summary
The following tables summarize the inhibitory activities (IC50 values) of various this compound derivatives against different HDAC isoforms and their anti-proliferative effects on cancer cell lines.
Table 1: In Vitro HDAC Inhibitory Activity (IC50)
| Compound Reference | HDAC1 (nM) | HDAC2 (nM) | HDAC3 (nM) | HDAC6 (nM) | HDAC8 (nM) |
| BA1 | 4.8 | 64.3 | >10,000 | >10,000 | - |
| BA3 [10] | 4.8 | 39.9 | >10,000 | >10,000 | - |
| 11r [8] | 11.8 | 498.1 | 3.9 | 308.2 | 2000.8 |
| YSL-109 [9] | 259,439 | - | - | 0.537 | 2,240 |
| Compound 3B [11] | 440 | 1940 | - | - | - |
| Compound 29 [7] | - | - | - | - | 1,200 (HDAC8) 16,600 (HDAC4) |
Table 2: Anti-proliferative Activity in Cancer Cell Lines (IC50)
| Compound Reference | Cell Line | Cancer Type | IC50 (µM) |
| 11r [8] | U937 | Histiocytic Lymphoma | - |
| YSL-109 [9] | HepG2 | Hepatocellular Carcinoma | 3.39 |
| YSL-109 [9] | MCF-7 | Breast Cancer | 3.41 |
| Compound 3A [11] | SH-SY5Y | Neuroblastoma | 8.49 |
| Compound 3B [11] | SH-SY5Y | Neuroblastoma | 4.44 |
| SAHA (control) [11] | SH-SY5Y | Neuroblastoma | 0.91 |
| 10l [12] | SW620 | Colon Cancer | 0.671-1.211 |
| 10m [12] | SW620 | Colon Cancer | 0.671-1.211 |
Experimental Protocols
In Vitro Fluorescence-Based HDAC Inhibition Assay
This protocol describes a common method to determine the in vitro inhibitory activity of this compound compounds on specific recombinant HDAC enzymes.
Materials and Reagents:
-
Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, HDAC6)
-
HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)[13]
-
This compound test compound
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Developer solution (containing a stop solution like Trichostatin A and a developing enzyme like Trypsin)[2][13]
-
96-well black microplate
-
Microplate reader with fluorescence capabilities
Procedure:
-
Prepare Reagents: Thaw all reagents on ice. Prepare serial dilutions of the this compound test compound in HDAC Assay Buffer. Ensure the final DMSO concentration is less than 1%.
-
Reaction Setup: In a 96-well black microplate, add the following in order:
-
HDAC Assay Buffer
-
Test compound at various concentrations (or DMSO for control)
-
Diluted recombinant HDAC enzyme
-
-
Pre-incubation: Gently mix the contents of the plate and incubate at 37°C for 15 minutes.
-
Initiate Reaction: Add the fluorogenic HDAC substrate to all wells.
-
Incubation: Mix and incubate the plate at 37°C for 30-60 minutes.
-
Stop and Develop: Add the Developer solution to each well to stop the HDAC reaction and initiate the development of the fluorescent signal.
-
Final Incubation: Incubate the plate at room temperature for 15 minutes, protected from light.
-
Fluorescence Measurement: Read the fluorescence using a microplate reader with appropriate excitation (e.g., 355-360 nm) and emission (e.g., 460 nm) wavelengths.[13]
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell-Based HDAC Inhibition Assay
This protocol outlines a method to assess the inhibitory activity of this compound compounds on endogenous HDACs within a cellular context.
Materials and Reagents:
-
Human cancer cell line (e.g., HCT116, HeLa, SH-SY5Y)
-
Cell culture medium and supplements (e.g., RPMI-1640, 10% FBS)
-
This compound test compound
-
Cell-permeable, luminogenic or fluorogenic HDAC substrate
-
Lysis and developer reagent (e.g., HDAC-Glo™ I/II Reagent)
-
96-well white or black microplate (depending on the assay)
-
Luminometer or fluorescence microplate reader
Procedure:
-
Cell Culture and Treatment: Seed the chosen cell line in a 96-well plate at an appropriate density and allow them to adhere overnight. Treat the cells with various concentrations of the this compound compound (and a vehicle control) for a specified duration (e.g., 1-24 hours).
-
Substrate Addition: Add the cell-permeable HDAC substrate to each well.
-
Deacetylation: Incubate the plate to allow for the deacetylation of the substrate by endogenous HDACs.
-
Lysis and Development: Add a single reagent that lyses the cells and contains the developer enzyme to initiate the signal-generating reaction.
-
Measurement: Measure the luminescence or fluorescence signal using a microplate reader. The signal is inversely proportional to HDAC inhibition.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.
Western Blot Analysis for Histone Acetylation
This protocol is used to confirm the mechanism of action of this compound compounds by detecting the hyperacetylation of histones in treated cells.
Procedure:
-
Cell Treatment and Lysis: Treat cells with the this compound compound for a desired time. Harvest the cells and lyse them to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then probe with primary antibodies specific for acetylated histones (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4) and a loading control (e.g., anti-β-actin or anti-total Histone H3).
-
Detection: Incubate with the appropriate secondary antibodies conjugated to an enzyme (e.g., HRP) and detect the signal using a chemiluminescent substrate.
-
Analysis: Quantify the band intensities to determine the relative increase in histone acetylation in treated cells compared to controls. An increased level of acetylated histones confirms the inhibitory effect of the compound on HDAC activity within the cells.[8]
Conclusion
This compound and its derivatives are potent inhibitors of histone deacetylases with significant therapeutic potential. The protocols and data presented in these application notes provide a framework for researchers to effectively screen and characterize these compounds in both biochemical and cellular assays. Careful consideration of the specific HDAC isoforms of interest and the appropriate cellular context will be crucial for the successful development of novel HDAC-targeted therapies.
References
- 1. Histone deacetylase inhibitors: molecular mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. New potent N‐hydroxycinnamamide‐based histone deacetylase inhibitors suppress proliferation and trigger apoptosis in THP‐1 leukaemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure, Mechanism, and Inhibition of Histone Deacetylases and Related Metalloenzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel this compound-based HDAC inhibitors with branched CAP group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hydroxamic Acid-Based Histone Deacetylase (HDAC) Inhibitors Bearing a Pyrazole Scaffold and a Cinnamoyl Linker - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - Synthesis and HDAC inhibitory activity of pyrimidine-based hydroxamic acids [beilstein-journals.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Hydroxamic acid derivatives as HDAC1, HDAC6 and HDAC8 inhibitors with antiproliferative activity in cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Targeting neuroblastoma with hydroxamic acid based HDAC1 and HDAC2 inhibitors: Insights from in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols: N-Hydroxybenzamide as a Metal Chelator
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Hydroxybenzamide, also known as benzohydroxamic acid, is a versatile small molecule with significant potential in experimental research and drug development due to its effective metal-chelating properties.[1][2][3][4] Its chemical structure incorporates a hydroxamic acid functional group (-CONHOH), which acts as a potent binding site for various metal ions, most notably iron (Fe³⁺) and zinc (Zn²⁺).[5][6] This chelation capability allows this compound and its derivatives to modulate the activity of metalloenzymes and interfere with metal-dependent biological pathways, making it a valuable tool for a range of applications, including iron chelation therapy, antimicrobial research, and as an inhibitor of zinc-dependent enzymes like histone deacetylases (HDACs).[5][6][7]
These application notes provide a comprehensive overview of the experimental uses of this compound as a metal chelator, complete with detailed protocols and data presentation guidelines.
Mechanism of Action: Metal Chelation
The primary mechanism of action of this compound is its ability to form stable complexes with metal ions. The hydroxamic acid moiety can chelate metal ions, such as the zinc ion (Zn²⁺) present in the active site of histone deacetylases (HDACs).[6] This sequestration of the essential metal cofactor leads to the inhibition of the enzyme's activity.[6] Similarly, this compound derivatives can bind to iron, interfering with iron homeostasis, which is critical for the survival of many pathogens.[5] The dual functionality of some this compound derivatives, containing both catechol and hydroxamic acid groups, allows for the chelation of both iron and zinc.[5]
Applications
Iron Chelation
This compound and its derivatives, particularly those containing a catechol moiety, are potent iron chelators.[5][8] This makes them valuable for studying iron metabolism and for the development of therapies for iron overload disorders. By sequestering excess iron, these compounds can mitigate iron-induced oxidative stress.[8]
Metalloenzyme Inhibition (HDACs)
The hydroxamic acid group in this compound is a classic zinc-binding moiety, making it an effective inhibitor of zinc-dependent metalloenzymes such as histone deacetylases (HDACs).[6][7] HDACs play a crucial role in the epigenetic regulation of gene expression, and their inhibition is a key strategy in cancer therapy.[6][7] this compound serves as a scaffold for the development of more potent and selective HDAC inhibitors.[7]
Antimicrobial Activity
Iron is an essential nutrient for most pathogenic bacteria. This compound derivatives can disrupt bacterial growth by chelating iron and making it unavailable for crucial cellular processes.[5] This "Trojan Horse" strategy, where the chelator is recognized by bacterial iron uptake systems, can be exploited to deliver antimicrobial agents into the cell.[5]
Data Presentation
Metal Chelation and Enzyme Inhibition Data
The following tables summarize the quantitative data for this compound and its derivatives, focusing on their metal chelation properties and inhibitory activities against HDACs.
Table 1: Stability Constants of Benzohydroxamic Acid with Metal Ions
| Metal Ion | Stoichiometric Ratio (Ligand:Metal) | Stability Constant (K) | Temperature (°C) | pH |
| Fe(III) | 1:1 | High (Trend: Fe > Co > Cu) | 25 | 5 |
| Co(II) | 2:1 | Moderate | 25 | 5 |
| Cu(II) | 1:1 | Lower | 25 | 6 |
| Data derived from spectrophotometric analysis of Benzohydroxamic Acid, a close analog of this compound.[9] |
Table 2: Inhibitory Activity of this compound Derivatives against Histone Deacetylases (HDACs)
| Compound Derivative | Target Enzyme(s) | IC₅₀ (µM) | Cancer Cell Line | Reference |
| MS-275 (Benzamide Derivative) | HDACs | 4.8 | - | [10] |
| Derivative 7j | HDAC1, HDAC2, HDAC3 | 0.65, 0.78, 1.70 | MCF-7, T47D | [11] |
| Derivative 13h | - | 1.84 | MCF-7 (Breast) | [7] |
| Derivative 13k | - | 2.07 | K562 (Leukemia) | [7] |
Antimicrobial Activity Data
Table 3: Minimum Inhibitory Concentration (MIC) of Dihydroxybenzoic Acid Derivatives (Illustrative)
| Compound/Derivative | E. coli (mg/mL) | P. aeruginosa (mg/mL) | S. aureus (mg/mL) | B. subtilis (mg/mL) | C. albicans (mg/mL) |
| 2,3-dihydroxybenzoic acid | >10 | >10 | 10 | 10 | >10 |
| 2,4-dihydroxybenzoic acid | 2 | 2 | 2 | 2 | 2 |
| 3,4-dihydroxybenzoic acid | 2 | 2 | 2 | 2 | 2 |
| This data is for structurally related compounds to illustrate the data presentation format.[5] |
Experimental Protocols
Protocol 1: Determination of Iron Chelating Activity (Ferrozine Assay)
This protocol is adapted from a ferrozine-based assay to determine the iron-chelating capacity of a test compound.
Principle: Ferrozine (B1204870) forms a stable, magenta-colored complex with Fe(II) ions, which can be measured spectrophotometrically at 562 nm. In the presence of a chelating agent like this compound, the formation of the ferrozine-Fe(II) complex is inhibited, leading to a decrease in absorbance.
Materials:
-
This compound or its derivatives
-
Ferrozine solution (5 mM in water)
-
Ferrous sulfate (B86663) (FeSO₄) solution (2 mM in water)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add 50 µL of various concentrations of the test compound.
-
Add 50 µL of the 2 mM FeSO₄ solution to each well and mix.
-
Incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 100 µL of the 5 mM ferrozine solution to each well.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 562 nm using a microplate reader.
-
Calculate the percentage of iron chelation using the following formula: % Chelation = [ (A_control - A_sample) / A_control ] x 100 where A_control is the absorbance of the control (without the test compound) and A_sample is the absorbance in the presence of the test compound.
Protocol 2: In Vitro HDAC Inhibition Assay (Fluorometric)
This protocol describes a common method for determining the inhibitory activity of this compound derivatives against HDAC enzymes.
Principle: A fluorogenic substrate is deacetylated by an HDAC enzyme. A developer solution then cleaves the deacetylated substrate, releasing a fluorescent molecule. The signal is proportional to HDAC activity, and its reduction in the presence of an inhibitor allows for the determination of IC₅₀ values.[6]
Materials:
-
Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2)
-
Fluorogenic HDAC substrate (e.g., Fluor-de-Lys®)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
-
Developer solution containing a protease (e.g., trypsin) and a fluorescence quencher release agent
-
This compound derivatives dissolved in DMSO
-
Positive control inhibitor (e.g., SAHA, Trichostatin A)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
In a 96-well black microplate, add the assay buffer, diluted HDAC enzyme, and the test compound at various concentrations (or DMSO for control).
-
Incubate the plate for 10-15 minutes at room temperature to allow for compound-enzyme interaction.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Stop the reaction by adding the developer solution.
-
Incubate the plate at room temperature for 15 minutes, protected from light.
-
Read the fluorescence using a microplate reader (e.g., excitation at 355-360 nm and emission at 460 nm).
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.
-
Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution)
This is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[7]
Principle: A standardized suspension of bacteria is exposed to serial dilutions of the antimicrobial agent in a liquid medium. The MIC is the lowest concentration of the agent that inhibits visible bacterial growth.[7]
Materials:
-
This compound derivatives
-
Test microorganism (e.g., E. coli, S. aureus)
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
96-well microtiter plate
-
Sterile saline or MHB for inoculum preparation
-
0.5 McFarland turbidity standard
Procedure:
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this to a final concentration of approximately 5 x 10⁵ CFU/mL in MHB.[5]
-
Compound Dilution: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution of the compound in MHB in a 96-well microtiter plate.[5]
-
Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound. Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).[7]
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.[7]
-
Reading the MIC: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[7]
Visualizations
Signaling Pathway Diagram
Caption: this compound's effect on the mTOR signaling pathway.
Experimental Workflow Diagram
Caption: General workflow for in vitro assays with this compound.
References
- 1. nanobioletters.com [nanobioletters.com]
- 2. assaygenie.com [assaygenie.com]
- 3. Benzamide, N-hydroxy- [webbook.nist.gov]
- 4. Benzohydroxamic acid | C7H7NO2 | CID 10313 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. ijsr.net [ijsr.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Application of N-Hydroxybenzamide in Cancer Cell Line Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Hydroxybenzamide and its derivatives represent a promising class of compounds in cancer research, primarily recognized for their role as Histone Deacetylase (HDAC) inhibitors. HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression. In various cancers, HDACs are often overexpressed or dysregulated, contributing to uncontrolled cell proliferation and survival. This compound-based compounds, by inhibiting HDACs, can induce histone hyperacetylation, which in turn alters the expression of genes involved in critical cellular processes such as cell cycle progression, differentiation, and apoptosis, ultimately leading to cancer cell death.
These application notes provide an overview of the key applications of this compound derivatives in cancer cell line studies, summarizing their effects on cell viability, apoptosis, and cell cycle. Detailed protocols for fundamental assays used to evaluate these effects are also provided to facilitate experimental design and execution.
Key Applications in Cancer Cell Line Studies
Inhibition of Cancer Cell Proliferation
This compound derivatives have demonstrated significant antiproliferative activity across a range of human cancer cell lines. The potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of the drug required to inhibit the growth of 50% of the cancer cell population.
Quantitative Data Summary: IC50 Values of this compound Derivatives in Various Cancer Cell Lines
| Compound Class/Derivative | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| Substituted 2-hydroxy-N-(arylalkyl)benzamides | G361 | Melanoma | Single-digit µM | [1] |
| N-((R)-1-(4-chlorophenylcarbamoyl)-2-phenylethyl)-5-chloro-2-hydroxybenzamide (6k) | G361 | Melanoma | Not specified | [1] |
| N-hydroxycinnamamide derivatives | THP-1 | Monocytic Leukemia | Single-digit µM | [2][3] |
| N,3-dihydroxybenzamide derivatives | HCT-116 | Colon Cancer | Not specified | [4] |
| N-hydroxybutanamide derivatives | A549, HeLa | Lung, Cervical Cancer | 78, 185 | [5] |
| N-(substituted coumarin-3-yl) benzamides | HepG2 | Liver Cancer | Not specified | [6] |
Induction of Apoptosis
A primary mechanism by which this compound derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. Studies have shown that these compounds can trigger the intrinsic (mitochondrial) pathway of apoptosis.[7] This is characterized by the release of cytochrome c from the mitochondria into the cytosol, leading to the activation of a cascade of caspases, which are proteases that execute the apoptotic process.[7] Key markers of apoptosis induction by this compound derivatives include the activation of caspase-9 and caspase-3, and the subsequent cleavage of substrates like Poly (ADP-ribose) polymerase (PARP).[1]
Induction of Cell Cycle Arrest
In addition to inducing apoptosis, this compound derivatives can also cause cell cycle arrest, preventing cancer cells from progressing through the division cycle. A common observation is the arrest of cells in the G2/M phase of the cell cycle.[7] This effect can be independent of p53, a key tumor suppressor protein, suggesting a broad applicability across different cancer types.[7]
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathway of this compound Induced Apoptosis
Caption: this compound induced apoptosis signaling pathway.
General Experimental Workflow for Evaluating this compound Derivatives
Caption: Experimental workflow for this compound evaluation.
Detailed Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is for determining the cytotoxic effects of this compound derivatives on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound derivative stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[4]
-
Compound Treatment: Prepare serial dilutions of the this compound derivative in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[8]
-
Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.
Protocol 2: Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining
This protocol is for quantifying apoptosis in cancer cells treated with this compound derivatives using flow cytometry.
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Cell Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.[9]
-
Cell Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.[10]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the cells by flow cytometry within 1 hour.[11] Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol is for analyzing the cell cycle distribution of cancer cells treated with this compound derivatives.
Materials:
-
Treated and untreated cancer cells
-
Cold 70% ethanol (B145695)
-
Phosphate-Buffered Saline (PBS)
-
PI/RNase Staining Buffer
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest approximately 1 x 10^6 cells per sample.
-
Fixation: Wash the cells with PBS and then fix them by adding the cell pellet dropwise into cold 70% ethanol while vortexing. Incubate on ice for at least 30 minutes.[2][12]
-
Washing: Centrifuge the fixed cells and wash the pellet twice with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer. Incubate for 30 minutes at room temperature in the dark.[2]
-
Analysis: Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 4: Western Blotting for Apoptosis Markers (Caspase-3 and PARP)
This protocol is for detecting the expression and cleavage of key apoptosis-related proteins.
Materials:
-
Treated and untreated cancer cells
-
RIPA lysis buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction: Lyse the cells in RIPA buffer on ice for 30 minutes. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.[13]
-
Protein Quantification: Determine the protein concentration of each sample using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.[3] The appearance of cleaved Caspase-3 (17/19 kDa fragments) and cleaved PARP (89 kDa fragment) indicates apoptosis.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. New Derivatives of N-Hydroxybutanamide: Preparation, MMP Inhibition, Cytotoxicity, and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. distantreader.org [distantreader.org]
- 7. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 8. atcc.org [atcc.org]
- 9. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 10. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. Annexin V Staining Protocol [bdbiosciences.com]
- 12. ucl.ac.uk [ucl.ac.uk]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols: Antimicrobial Activity of N-Hydroxybenzamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the antimicrobial properties of N-Hydroxybenzamide derivatives against a range of clinically relevant pathogens. This document includes quantitative data on their activity, detailed protocols for key microbiological assays, and visualizations of their mechanisms of action.
Quantitative Antimicrobial Activity
The following tables summarize the in vitro antimicrobial efficacy of various this compound and related benzamide (B126) derivatives against Gram-positive and Gram-negative bacteria, as well as fungi. The data, presented as Minimum Inhibitory Concentration (MIC) in µg/mL and Zone of Inhibition in mm, has been compiled from multiple studies to facilitate comparative analysis.
Table 1: Antibacterial Activity of Benzamide Derivatives against Gram-Positive Bacteria
| Compound ID | Derivative Type | Staphylococcus aureus (MIC µg/mL) | Bacillus subtilis (MIC µg/mL) | Bacillus subtilis (Zone of Inhibition mm) | Reference |
| 1d | N-(2-hydroxy-4-nitrophenyl)benzamide | 7.8 | 3.9 | - | [1] |
| 1d (drug-resistant) | N-(2-hydroxy-4-nitrophenyl)benzamide | - | 1.95 | - | [1] |
| 5a | 4-hydroxy-N-phenylbenzamide | - | 6.25 | 25 | [2] |
| 6c | N-(4-bromophenyl)benzamide | - | 6.25 | 24 | [2] |
| TXH9179 | Benzamide FtsZ inhibitor | 4-fold more potent than TXA707 | - | - |
Table 2: Antibacterial Activity of Benzamide Derivatives against Gram-Negative Bacteria
| Compound ID | Derivative Type | Escherichia coli (MIC µg/mL) | Escherichia coli (Zone of Inhibition mm) | Reference |
| 5a | 4-hydroxy-N-phenylbenzamide | 3.12 | 31 | [2] |
| 6b | N-p-tolylbenzamide | 3.12 | 24 | [2] |
| N'-(4-methoxybenzylidene)-2-hydroxybenzohydrazide | 2-hydroxybenzohydrazide | 120 (as ppm) | - | |
| N'-(2-methoxybenzylidene)-2-hydroxybenzohydrazide | 2-hydroxybenzohydrazide | 1000 (as ppm) | - |
Table 3: Antifungal Activity of this compound and Related Derivatives
| Compound ID | Derivative Type | Candida albicans (MIC mg/mL) | Saccharomyces cerevisiae (MIC g/L) | Reference |
| 10g | Matrine-hydroxamic acid | 0.062 | - | [3][4] |
| N-(2-bromo-phenyl)-2-hydroxy-benzamide | This compound | - | 0.3125 | [1] |
| N-(2-bromo-phenyl)-2-(4-dimethylamino-benzylidenehydrazinocarbonylmethoxy)-benzamide | This compound | - | 0.3125 | [1] |
Mechanisms of Action and Signaling Pathways
This compound derivatives have been shown to exert their antimicrobial effects through various mechanisms. Two prominent pathways are the inhibition of bacterial cell division and the disruption of quorum sensing.
Inhibition of Bacterial Cell Division via FtsZ
A key target for many benzamide derivatives is the Filamenting temperature-sensitive mutant Z (FtsZ) protein. FtsZ is a prokaryotic homolog of tubulin and is essential for bacterial cell division. It polymerizes at the mid-cell to form the Z-ring, which serves as a scaffold for the assembly of the division machinery.
Benzamide derivatives can bind to FtsZ, promoting a conformation that is incompatible with the proper assembly of the Z-ring. This leads to the delocalization of FtsZ, inhibition of cell division, filamentation of the bacteria, and ultimately cell death.
Inhibition of Quorum Sensing
Quorum sensing (QS) is a cell-to-cell communication system that allows bacteria to coordinate gene expression based on population density. This system is crucial for regulating virulence factors, biofilm formation, and antibiotic resistance in many pathogens, including Pseudomonas aeruginosa.
The las and rhl systems are two major QS circuits in P. aeruginosa. They rely on the production and detection of signal molecules called acyl-homoserine lactones (AHLs). This compound and related amide derivatives have been shown to interfere with these QS systems, potentially by binding to the AHL receptors (LasR and RhlR) and preventing the activation of downstream virulence genes. This disruption of communication can lead to reduced production of virulence factors and impaired biofilm formation.
Experimental Protocols
The following are detailed protocols for standard in vitro assays to determine the antimicrobial activity of this compound derivatives.
Protocol for Broth Microdilution MIC Assay
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines and is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL)
-
This compound derivative stock solution
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Negative control (broth only)
-
Growth control (broth + inoculum)
-
Microplate reader
Procedure:
-
Prepare serial two-fold dilutions of the this compound derivative in CAMHB directly in the 96-well plate. The final volume in each well should be 100 µL.
-
Prepare the bacterial inoculum by suspending colonies from an overnight culture in sterile saline to match the 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Add 100 µL of the diluted bacterial inoculum to each well containing the compound dilutions, as well as to the growth control wells. This will bring the final volume in each well to 200 µL.
-
Add 200 µL of sterile CAMHB to the negative control wells.
-
Incubate the plate at 37°C for 18-24 hours.
-
After incubation, determine the MIC by visually inspecting for the lowest concentration of the compound that completely inhibits visible bacterial growth. Alternatively, read the optical density (OD) at 600 nm using a microplate reader. The MIC is the lowest concentration where there is no significant increase in OD compared to the negative control.
Protocol for Kirby-Bauer Disk Diffusion Susceptibility Test
This method is used to qualitatively assess the susceptibility of a bacterium to a particular antimicrobial agent.
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Sterile cotton swabs
-
Bacterial inoculum standardized to 0.5 McFarland
-
Sterile filter paper disks (6 mm diameter)
-
This compound derivative solution of known concentration
-
Forceps
-
Incubator
Procedure:
-
Prepare a bacterial lawn by dipping a sterile cotton swab into the standardized inoculum and swabbing the entire surface of an MHA plate evenly in three directions.
-
Allow the plate to dry for 3-5 minutes.
-
Impregnate sterile filter paper disks with a known concentration of the this compound derivative solution.
-
Using sterile forceps, place the impregnated disks onto the surface of the inoculated MHA plate, ensuring firm contact.
-
Incubate the plates at 37°C for 18-24 hours.
-
After incubation, measure the diameter of the zone of inhibition (the area of no bacterial growth) around each disk in millimeters.
Protocol for Crystal Violet Anti-Biofilm Assay
This assay quantifies the ability of a compound to inhibit biofilm formation.
Materials:
-
96-well flat-bottom microtiter plates
-
Tryptic Soy Broth (TSB) or other suitable growth medium
-
Bacterial inoculum
-
This compound derivative stock solution
-
Phosphate-buffered saline (PBS)
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic acid
-
Microplate reader
Procedure:
-
Add 100 µL of sterile growth medium to each well of a 96-well plate.
-
Add 100 µL of the this compound derivative at various concentrations (prepared as 2x the final concentration) to the test wells. Add 100 µL of medium to the control wells.
-
Add 10 µL of an overnight bacterial culture to each well.
-
Incubate the plate at 37°C for 24-48 hours without shaking to allow for biofilm formation.
-
After incubation, discard the planktonic cells by gently inverting the plate and washing the wells twice with 200 µL of PBS.
-
Fix the biofilms by adding 200 µL of methanol (B129727) to each well and incubating for 15 minutes.
-
Remove the methanol and allow the plate to air dry.
-
Stain the biofilms by adding 200 µL of 0.1% crystal violet solution to each well and incubating at room temperature for 15 minutes.
-
Wash the wells thoroughly with water to remove excess stain and allow the plate to air dry.
-
Solubilize the bound crystal violet by adding 200 µL of 30% acetic acid to each well.
-
Measure the absorbance at 590 nm using a microplate reader. The absorbance is proportional to the amount of biofilm formed.
References
- 1. researchgate.net [researchgate.net]
- 2. nanobioletters.com [nanobioletters.com]
- 3. Design, synthesis and antifungal activity of novel matrine-hydroxamic acid derivatives containing benzene sulfonamide - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Design, synthesis and antifungal activity of novel matrine-hydroxamic acid derivatives containing benzene sulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Synthesis and Utility of Novel N-Hydroxybenzamide Derivatives in Drug Discovery
Introduction
N-hydroxybenzamide derivatives represent a privileged scaffold in medicinal chemistry, most notably recognized for their potent inhibitory activity against histone deacetylases (HDACs).[1][2][3] HDACs are a class of enzymes crucial for the epigenetic regulation of gene expression.[3] In numerous cancers, the overexpression of HDACs leads to the silencing of tumor suppressor genes, promoting uncontrolled cell proliferation.[3] this compound-based compounds function as powerful HDAC inhibitors by chelating the catalytic zinc ion within the active site of the enzyme, which reinstates the expression of these critical genes, ultimately triggering cell cycle arrest and apoptosis in cancer cells.[2][3] The therapeutic potential of these derivatives has been exemplified by the FDA approval of several hydroxamic acid-containing drugs for cancer treatment.[4]
Design, Synthesis, and Biological Evaluation of this compound Derivatives as HDAC Inhibitors
The general pharmacophore model for an this compound-based HDAC inhibitor comprises three key components: a zinc-binding group (the this compound moiety), a linker region, and a "cap" group that interacts with the surface of the enzyme.[2] A novel series of saccharin-based N-hydroxybenzamides has been developed and evaluated for their HDAC inhibitory and antiproliferative activities.[5] Similarly, N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives have been synthesized and shown to possess inhibitory activity against HDACs.[6] Furthermore, novel quinazoline-triazole-based N-hydroxybenzamides have demonstrated potent HDAC inhibition, with some compounds exhibiting IC50 values comparable to the approved drug SAHA (suberanilohydroxamic acid).[7] The biological evaluation of these compounds typically involves in vitro assays to determine their HDAC inhibitory activity and cytotoxicity against various cancer cell lines.[6][7]
Quantitative Data Summary
The following table summarizes the in vitro biological activity of representative this compound derivatives.
| Compound ID | Target | IC50 (µM) | Cell Line | Cytotoxicity (IC50 µM) | Reference |
| Saccharin-based 6j | HDACs (HeLa nuclear extract) | Potent Inhibition | - | - | [5] |
| Saccharin-based 6i | - | - | Various | Similar to SAHA | [5] |
| HPPB derivative 5j | HDACs | 0.3 | HCT116, A549 | Good antiproliferative activity | [6] |
| HPPB derivative 5t | HDACs | 0.4 | HCT116, A549 | Good antiproliferative activity | [6] |
| Quinazoline-triazole 7h | HDACs (HeLa nuclear extract) | 0.142 | - | - | [7] |
| Quinazoline-triazole 7c | HDACs (HeLa nuclear extract) | 0.146 | - | - | [7] |
| Quinazoline-triazole 7d | - | - | SW620, MDA-MB-231 | High cytotoxic activity | [7] |
| Quinazoline-triazole 11d | - | - | SW620, MDA-MB-231 | High cytotoxic activity | [7] |
Experimental Protocols
General Synthesis of this compound Derivatives
This protocol describes a general two-step method for the synthesis of this compound derivatives, which involves the formation of an activated carboxylic acid derivative followed by reaction with hydroxylamine (B1172632).[8]
Step 1: Activation of the Carboxylic Acid
-
To a solution of the desired benzoic acid derivative (1 equivalent) in an anhydrous aprotic solvent such as DMF or CH2Cl2, add a coupling reagent (e.g., HATU, 1.1 equivalents) and a non-nucleophilic base (e.g., DIPEA, 2.0 equivalents).[9]
-
Stir the reaction mixture at room temperature for 15-30 minutes to allow for the formation of the activated ester.[9]
Step 2: Amide Bond Formation with Hydroxylamine
-
In a separate flask, prepare a solution of hydroxylamine. This can be done by dissolving hydroxylamine hydrochloride (an excess, e.g., 3-5 equivalents) in methanol, followed by the addition of a strong base like potassium hydroxide (B78521) or sodium methoxide (B1231860) to generate the free hydroxylamine in situ. A precipitate of KCl or NaCl will form.[8]
-
Filter the salt precipitate and add the methanolic hydroxylamine solution to the activated benzoic acid derivative from Step 1.[8]
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) for several hours to overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).[8]
-
Upon completion, neutralize the mixture with a dilute acidic solution (e.g., HCl) and remove the solvent under reduced pressure.[8]
-
Purify the crude this compound derivative by recrystallization or column chromatography to yield the final product.[8]
In Vitro HDAC Inhibition Assay
This protocol outlines a common method for determining the inhibitory activity of compounds against HDAC enzymes using a fluorogenic substrate.[3]
-
Preparation of Reagents:
-
Recombinant human HDAC enzyme (e.g., HDAC1, HDAC6).[3]
-
Fluorogenic substrate (e.g., Fluor-de-Lys®).[3]
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).[3]
-
Test compounds (this compound derivatives) dissolved in DMSO at various concentrations.[3]
-
Positive control inhibitor (e.g., SAHA, Trichostatin A).[3]
-
Developer solution.[3]
-
-
Assay Procedure:
-
In a 96-well microplate, add the assay buffer, diluted HDAC enzyme, and the test compound or vehicle control (DMSO).[3]
-
Incubate the plate for a specified time (e.g., 10 minutes) at room temperature to allow for compound-enzyme interaction.[3]
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.[3]
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).[3]
-
Stop the reaction by adding the developer solution.[3]
-
Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.
-
Visualizations
Caption: General workflow for the synthesis of this compound derivatives.
Caption: Mechanism of HDAC inhibition by this compound derivatives.
Caption: Logical workflow for an in vitro HDAC inhibition assay.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of some N-hydroxycinnamamide and this compound Derivatives Bearing Amide Bonds Targeting HDAC | VNU Journal of Science: Natural Sciences and Technology [js.vnu.edu.vn]
- 5. Design, synthesis and biological evaluation of saccharin-based N-hydroxybenzamides as histone deacetylases (HDACs) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and preliminary biological evaluation of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives as novel histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel quinazoline-triazole-based N -hydroxybenzamides/ N -hydroxypropenamides as HDAC inhibitors: design, synthesis, biological evaluation, and dockin ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04193G [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for the Purification of N-Hydroxybenzamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of N-Hydroxybenzamide, a versatile intermediate in pharmaceutical synthesis. The following sections outline common purification techniques, including recrystallization, column chromatography, and High-Performance Liquid Chromatography (HPLC), complete with experimental procedures and data presentation.
Introduction
This compound is a key building block in the synthesis of a variety of biologically active molecules. Its purity is crucial for the successful outcome of subsequent reactions and for meeting the stringent quality standards of the pharmaceutical industry. This document offers a step-by-step guide to established purification methods, enabling researchers to obtain high-purity this compound for their applications.
Purification Techniques
The choice of purification method depends on the nature and quantity of impurities, as well as the desired final purity of the compound. The most common techniques for purifying this compound are recrystallization, column chromatography, and HPLC.
Recrystallization
Recrystallization is a widely used technique for purifying solid organic compounds. It relies on the difference in solubility of the compound and its impurities in a given solvent or solvent mixture at different temperatures. For this compound, an ethanol (B145695)/water mixture is an effective solvent system.
Experimental Protocol: Recrystallization from Ethanol/Water
-
Dissolution: In a fume hood, dissolve the crude this compound (e.g., 10 g) in a minimal amount of hot 95% ethanol in an Erlenmeyer flask by gently heating on a hot plate. Stir the solution to facilitate dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. Use a pre-heated funnel and fluted filter paper to prevent premature crystallization.
-
Induce Crystallization: While the ethanol solution is still hot, slowly add hot water dropwise until the solution becomes faintly turbid, indicating the saturation point has been reached.
-
Crystal Formation: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote the formation of large, pure crystals, do not disturb the flask during this cooling period.
-
Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol/water (e.g., 1:1 v/v) to remove any residual soluble impurities.
-
Drying: Dry the purified this compound crystals in a vacuum oven at a temperature below its melting point (126-130 °C) until a constant weight is achieved.
Data Presentation: Recrystallization of this compound
| Parameter | Crude this compound | Purified this compound |
| Appearance | Off-white to yellowish powder | White crystalline solid |
| Weight (g) | 10.0 | 8.5 |
| Yield (%) | - | 85% |
| Purity (by HPLC, %) | 95.0 | >99.5 |
| Melting Point (°C) | 123-128 | 126-130 |
Logical Workflow for Recrystallization
Caption: Workflow for this compound purification by recrystallization.
Column Chromatography
Column chromatography is a versatile technique for separating components of a mixture based on their differential adsorption to a stationary phase. For this compound, silica (B1680970) gel is a suitable stationary phase, and a mixture of ethyl acetate (B1210297) and hexanes can be used as the mobile phase.
Experimental Protocol: Silica Gel Column Chromatography
-
Column Packing: Prepare a slurry of silica gel in hexanes and carefully pack it into a glass chromatography column. Allow the silica gel to settle, ensuring a uniform and crack-free stationary phase.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane (B109758) or the mobile phase. In a separate flask, adsorb the crude product onto a small amount of silica gel by evaporating the solvent. Carefully load the dried, silica-adsorbed sample onto the top of the prepared column.
-
Elution: Begin eluting the column with a non-polar solvent mixture, such as 10% ethyl acetate in hexanes.
-
Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate (e.g., from 10% to 50% ethyl acetate in hexanes). This will allow for the separation of less polar impurities first, followed by the elution of the more polar this compound.
-
Fraction Collection: Collect fractions of the eluent in test tubes.
-
Analysis: Monitor the composition of the collected fractions using Thin Layer Chromatography (TLC) with a suitable visualization method (e.g., UV light).
-
Isolation: Combine the fractions containing the pure this compound and evaporate the solvent using a rotary evaporator to obtain the purified product.
Data Presentation: Column Chromatography of this compound
| Parameter | Crude this compound | Purified this compound |
| Stationary Phase | - | Silica Gel (60-120 mesh) |
| Mobile Phase | - | Gradient: 10-50% Ethyl Acetate in Hexanes |
| Yield (%) | - | 75% |
| Purity (by HPLC, %) | 95.0 | >99.0 |
| TLC Rf (30% EtOAc/Hex) | Multiple spots | Single spot at Rf ~0.4 |
Workflow for Column Chromatography Purification
Caption: Workflow for this compound purification by column chromatography.
High-Performance Liquid Chromatography (HPLC)
For achieving the highest purity, preparative HPLC is the method of choice. This technique utilizes high pressure to pass the sample mixture through a column packed with a stationary phase, leading to a very efficient separation. A reversed-phase C18 column is commonly used for the purification of benzamide (B126) derivatives.
Experimental Protocol: Preparative HPLC
-
Sample Preparation: Dissolve the crude or partially purified this compound in the mobile phase or a compatible solvent (e.g., acetonitrile (B52724)/water mixture) to a known concentration. Filter the solution through a 0.45 µm syringe filter before injection.
-
HPLC System:
-
Column: C18, 10 µm, 250 x 21.2 mm (preparative)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 20% B to 80% B over 20 minutes
-
Flow Rate: 20 mL/min
-
Detection: UV at 254 nm
-
-
Injection and Fraction Collection: Inject the prepared sample onto the column. Monitor the chromatogram and collect the fraction corresponding to the main peak of this compound.
-
Isolation: Combine the collected pure fractions. Remove the acetonitrile by rotary evaporation. The remaining aqueous solution can be lyophilized or extracted with a suitable organic solvent (e.g., ethyl acetate) to recover the purified this compound.
Data Presentation: HPLC Purification of this compound
| Parameter | Value |
| Column | C18, 10 µm, 250 x 21.2 mm |
| Mobile Phase | Water (0.1% FA) / Acetonitrile (0.1% FA) |
| Gradient | 20-80% Acetonitrile over 20 min |
| Retention Time (min) | ~12.5 |
| Purity (by analytical HPLC, %) | >99.8 |
| Recovery (%) | >90% |
Signaling Pathway of HPLC Purification
Caption: Schematic of the HPLC purification pathway for this compound.
Conclusion
The purification of this compound can be effectively achieved using recrystallization, column chromatography, or HPLC. The choice of method will be dictated by the initial purity of the material and the final purity requirements. For general purification of moderately impure material, recrystallization from an ethanol/water mixture offers a good balance of yield and purity. Column chromatography provides a more refined separation, particularly for removing closely related impurities. For obtaining highly pure this compound suitable for demanding applications, preparative HPLC is the recommended technique. The protocols and data presented in these application notes serve as a comprehensive guide for researchers to successfully purify this compound in a laboratory setting.
Application Notes and Protocols for Testing N-Hydroxybenzamide Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Hydroxybenzamide and its derivatives are a class of compounds with significant interest in medicinal chemistry and drug development due to their potential as therapeutic agents, particularly in oncology. A primary mechanism of action for many this compound-containing compounds is the inhibition of histone deacetylases (HDACs), enzymes that play a critical role in the epigenetic regulation of gene expression.[1] By inhibiting HDACs, these compounds can induce cell cycle arrest, differentiation, and apoptosis (programmed cell death) in cancer cells.[1] This document provides detailed protocols for assessing the cytotoxicity of this compound and its analogs in cell culture, along with an overview of the key signaling pathways involved in their cytotoxic effects.
Data Presentation: Cytotoxicity of this compound Derivatives
Table 1: In Vitro Cytotoxicity of this compound Derivatives
| Compound Class/Derivative | Cell Line | Cancer Type | IC50 (µM) |
| N-Alkyl-3,5-dinitrobenzamides | Human Macrophages | Not Applicable | >32 µg/mL (LC50) |
| N-Alkyl-3-nitro-5-trifluoromethylbenzamides | Human Macrophages | Not Applicable | >32 µg/mL (LC50) |
| Benzamide Derivative 5 | A549 | Lung Carcinoma | 10.67 ± 1.53 |
| Benzamide Derivative 5 | C6 | Glioma | 4.33 ± 1.04 |
| Benzamide Derivative 2 | A549 | Lung Carcinoma | 24.0 ± 3.46 |
| Benzamide Derivative 2 | C6 | Glioma | 23.33 ± 2.08 |
| Benzamide Derivative 10 | A549 | Lung Carcinoma | 29.67 ± 5.51 |
| Benzamide Derivative 10 | C6 | Glioma | 12.33 ± 4.93 |
| N-(phenylcarbamoyl)benzamide | HeLa | Cervical Cancer | 800 (IC80) |
Note: The data for N-alkyl nitrobenzamides represent the lethal concentration 50 (LC50).
Table 2: Cytotoxicity of Substituted 2-hydroxy-N-(arylalkyl)benzamides
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| Compound 6k | G361 | Melanoma | Single-digit micromolar |
Experimental Protocols
Detailed methodologies are essential for the accurate and reproducible assessment of cytotoxicity. The following are standard protocols for key in vitro assays.
General Experimental Workflow
A typical workflow for in vitro cytotoxicity testing involves several stages, from cell culture preparation to data analysis.
Protocol 1: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity, which is indicative of cell viability.
Materials:
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest cells that are in the logarithmic growth phase.
-
Perform a cell count to determine the cell density.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate at a density of 5 x 10⁴ cells/mL.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound stock solution in complete culture medium.
-
Ensure the final solvent concentration in the wells is non-toxic to the cells (typically <0.5%).
-
Remove the existing medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound.
-
Include control wells: medium only (blank), and cells with solvent only (negative control).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Staining and Measurement:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the negative control.
-
Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Protocol 2: Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric assay that quantifies the release of lactate dehydrogenase from damaged cells, which is an indicator of compromised cell membrane integrity and cytotoxicity.
Materials:
-
Commercially available LDH cytotoxicity assay kit
-
This compound stock solution
-
96-well cell culture plates
-
Complete cell culture medium
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Follow the same procedure for cell seeding and compound treatment as described in the MTT assay protocol.
-
Include control wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
-
LDH Measurement:
-
Following the incubation period, carefully transfer a portion of the cell culture supernatant to a new 96-well plate according to the kit manufacturer's instructions.
-
Add the LDH reaction mixture from the kit to each well.
-
Incubate the plate for the time specified in the kit's protocol, protected from light.
-
Add the stop solution provided in the kit.
-
Measure the absorbance at the recommended wavelength using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cytotoxicity for each concentration using the following formula: % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100
-
Plot the percentage of cytotoxicity against the compound concentration to determine the EC50 value (the concentration that causes 50% of the maximum LDH release).
-
Protocol 3: Annexin V & Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Commercially available Annexin V-FITC and Propidium Iodide (PI) apoptosis detection kit
-
This compound stock solution
-
6-well cell culture plates
-
Complete cell culture medium
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and treat them with different concentrations of this compound for the desired time.
-
-
Cell Harvesting and Staining:
-
Harvest both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in the binding buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Viable cells will be negative for both Annexin V and PI.
-
Early apoptotic cells will be positive for Annexin V and negative for PI.
-
Late apoptotic or necrotic cells will be positive for both Annexin V and PI.
-
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic) for each treatment condition.
-
Signaling Pathways in this compound-Induced Cytotoxicity
N-substituted benzamides have been shown to induce apoptosis primarily through the intrinsic (mitochondrial) pathway.[2] This process is often independent of the p53 tumor suppressor protein.[2] Key events in this pathway include the disruption of the mitochondrial membrane potential, the release of cytochrome c into the cytosol, and the subsequent activation of a caspase cascade.[2]
The Bcl-2 family of proteins are crucial regulators of this process. Anti-apoptotic members like Bcl-2 prevent mitochondrial outer membrane permeabilization, while pro-apoptotic members like Bax and Bak promote it. N-substituted benzamides can modulate the balance between these proteins, leading to the release of cytochrome c.[2]
Once in the cytosol, cytochrome c binds to Apaf-1, which then oligomerizes to form the apoptosome. The apoptosome recruits and activates pro-caspase-9, the initiator caspase in this pathway. Activated caspase-9 then cleaves and activates downstream effector caspases, such as caspase-3, -6, and -7, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates.
References
Application Notes and Protocols for Evaluating the Therapeutic Potential of N-Hydroxybenzamides In Vitro
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vitro evaluation of N-Hydroxybenzamide and its derivatives, a promising class of compounds with therapeutic potential in oncology, neurodegenerative diseases, and inflammatory conditions. The primary mechanism of action for many N-Hydroxybenzamides is the inhibition of histone deacetylases (HDACs), enzymes that play a critical role in the epigenetic regulation of gene expression.[1][2] Inhibition of HDACs leads to hyperacetylation of histones and other non-histone proteins, resulting in chromatin relaxation and altered transcription of genes involved in cell cycle progression, apoptosis, and differentiation.[3][4]
This document outlines detailed protocols for key in vitro assays to characterize the biological activity of this compound compounds, presents quantitative data for selected derivatives, and provides visual representations of relevant signaling pathways and experimental workflows.
I. Anti-Cancer Activity
N-Hydroxybenzamides have demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer cell lines. The primary assays to evaluate these effects are cytotoxicity assays and HDAC inhibition assays.
A. Data Presentation: In Vitro Anti-Cancer Activity of this compound Derivatives
The following tables summarize the 50% inhibitory concentrations (IC50) of various this compound derivatives against different HDAC isoforms and cancer cell lines.
Table 1: HDAC Inhibition by this compound Derivatives (IC50, µM)
| Compound ID | Linker (n) | R1 | R2 | HDAC1 | HDAC2 | HDAC3 | Reference |
| 7b | 1 | H | NH2 | >10 | >10 | >10 | [5] |
| 7e | 1 | OCH3 | NH2 | >10 | >10 | >10 | [5] |
| 7g | 2 | H | NH2 | >10 | >10 | >10 | [5] |
| 7j | 2 | OCH3 | NH2 | 0.65 | 0.78 | 1.70 | [5] |
| MS-275 (Entinostat) | - | - | - | 0.93 | 0.95 | 1.8 | [5][6] |
| BA3 | 1 | - | - | 0.0048 | 0.0399 | >2.3 | [7] |
Data represents a selection from cited literature and is not exhaustive.
Table 2: Cytotoxicity of this compound Derivatives in Cancer Cell Lines (IC50, µM)
| Compound ID | Cell Line | Cancer Type | IC50 (µM) | Reference |
| 7j | MCF-7 | Breast Cancer | 0.83 | [5] |
| 7j | T47D | Breast Cancer | 1.4 | [5] |
| Compound 1 | HCT116 | Colon Cancer | 22.4 | [8] |
| Compound 2 | HCT116 | Colon Cancer | 0.34 | [8] |
| Compound 9c | MDA-MB-453 | Breast Cancer | 55.89 | [9] |
| Compound 9c | MCF-7 | Breast Cancer | 52.09 | [9] |
| Compound 9g | NCI-H522 | Lung Cancer | 50.48 | [9] |
| Compound 9i | NCI-H23 | Lung Cancer | 45.22 | [9] |
Note: The activity of this compound derivatives can be cell-line specific.
B. Experimental Protocols
This protocol describes a fluorometric assay to determine the in vitro inhibitory activity of this compound compounds on HDAC enzymes.[4][10][11]
Materials:
-
Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2)
-
HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)[10]
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Developer solution (e.g., Trypsin in HDAC assay buffer with Trichostatin A)[11]
-
Test this compound compound dissolved in DMSO
-
Positive control (e.g., Trichostatin A, SAHA)
-
96-well black microplate
Procedure:
-
Prepare serial dilutions of the test compound and positive control in HDAC Assay Buffer. The final DMSO concentration should be kept below 1%.
-
In the 96-well plate, add the following in order:
-
HDAC Assay Buffer
-
Test compound or control
-
Diluted recombinant HDAC enzyme
-
-
Mix gently and pre-incubate the plate at 37°C for 15-30 minutes.[4][11]
-
Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.
-
Incubate the plate at 37°C for 30-120 minutes, protected from light.[4][11]
-
Stop the reaction by adding the developer solution to each well.
-
Incubate the plate at room temperature for 15 minutes.[4]
-
Measure the fluorescence using a microplate reader (e.g., excitation at 355-360 nm and emission at 460 nm).[4]
-
Calculate the percentage of inhibition for each concentration relative to the DMSO control and determine the IC50 value using a suitable software.
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[12][13][14][15]
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[13]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[16]
-
Test this compound compound dissolved in DMSO
-
Positive control (e.g., Doxorubicin)
-
96-well clear microplate
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight at 37°C in a 5% CO2 incubator.[12]
-
Prepare serial dilutions of the test compound and positive control in culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the test compounds.
-
Incubate the plates for 24-72 hours at 37°C in a 5% CO2 incubator.[12]
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[14][16]
-
After incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.[14]
-
Incubate the plate overnight at 37°C or for a few hours at room temperature on a shaker.[12][13]
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[14]
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
The NRU assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.[17][18][19][20]
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Neutral Red (NR) solution (e.g., 40 µg/mL in culture medium)[18]
-
NR destain solution (50% ethanol, 49% deionized water, 1% glacial acetic acid)[18]
-
Test this compound compound dissolved in DMSO
-
Positive control (e.g., Sodium Lauryl Sulfate)[21]
-
96-well clear microplate
Procedure:
-
Seed cells in a 96-well plate and incubate overnight.
-
Treat cells with serial dilutions of the test compound for a specified period (e.g., 24-48 hours).
-
Remove the treatment medium and add 100 µL of pre-warmed NR solution to each well.[17]
-
Incubate for 2-3 hours at 37°C to allow for dye uptake by viable cells.[18]
-
Remove the NR solution, and wash the cells with PBS.
-
Add 150 µL of NR destain solution to each well to extract the dye.[17]
-
Shake the plate for 10 minutes to ensure complete solubilization.[17]
-
Measure the absorbance at approximately 540 nm.[17]
-
Calculate cell viability as a percentage of the control and determine the IC50 value.
C. Signaling Pathway
HDAC inhibitors, including N-Hydroxybenzamides, induce anti-cancer effects by modulating the acetylation status of histone and non-histone proteins. This leads to the transcriptional activation of tumor suppressor genes like p21 and pro-apoptotic genes, and the repression of anti-apoptotic genes.[22][23] The downstream effects include cell cycle arrest, typically at the G1/S or G2/M phase, and induction of apoptosis through both intrinsic and extrinsic pathways.[1][24][25]
II. Anti-Inflammatory Activity
This compound derivatives have also been investigated for their anti-inflammatory properties. A key in vitro assay to assess this activity is the protease inhibition assay.
A. Experimental Protocol: In Vitro Protease Inhibition Assay
This assay measures the ability of a compound to inhibit proteases, which are involved in inflammatory processes.[26][27][28]
Materials:
-
Trypsin solution
-
Tris-HCl buffer (pH 7.4)
-
Casein solution (0.65% w/v)
-
Perchloric acid (2M)
-
Test this compound compound
-
Standard anti-inflammatory drug (e.g., Diclofenac sodium)[27]
Procedure:
-
Prepare different concentrations of the test compound and standard drug.
-
In a test tube, mix the Tris-HCl buffer, trypsin solution, and the test compound/standard.
-
Incubate the mixture at 37°C for 10 minutes.[26]
-
Add the casein solution to initiate the reaction and incubate again at 37°C for 20 minutes.[26]
-
Stop the reaction by adding perchloric acid.
-
Centrifuge the mixture.
-
Measure the absorbance of the supernatant at 280 nm.
-
Calculate the percentage of protease inhibition.
III. Neuroprotective Activity
The potential neuroprotective effects of N-Hydroxybenzamides can be evaluated in vitro using neuronal cell lines subjected to oxidative stress.[29][30][31][32]
A. Experimental Protocol: In Vitro Neuroprotection Assay
This protocol uses the human neuroblastoma cell line SH-SY5Y and an oxidative stress inducer like hydrogen peroxide (H2O2) to model neuronal damage.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Hydrogen peroxide (H2O2) or another neurotoxin (e.g., Amyloid β1-42)[29]
-
Test this compound compound
-
Reagents for cell viability assessment (e.g., MTT or LDH assay kits)
-
Reagents for oxidative stress measurement (e.g., DCFH-DA for ROS detection)[30]
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate and allow them to attach and differentiate if necessary.
-
Pre-treat the cells with different concentrations of the this compound compound for a specified duration (e.g., 2 hours).[32]
-
Induce oxidative stress by adding H2O2 (e.g., 300 µM) to the culture medium and incubate for 24 hours.[32]
-
Assess cell viability using the MTT or LDH assay.
-
Measure intracellular reactive oxygen species (ROS) levels using a fluorescent probe like DCFH-DA.
-
Evaluate the protective effect of the compound by comparing the viability and ROS levels of treated cells to those of cells exposed to H2O2 alone.
References
- 1. HDACs and HDAC Inhibitors in Cancer Development and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Mechanisms of Histone Deacetylase Inhibitor-Regulated Gene Expression in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 10. benchchem.com [benchchem.com]
- 11. Targeting neuroblastoma with hydroxamic acid based HDAC1 and HDAC2 inhibitors: Insights from in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. texaschildrens.org [texaschildrens.org]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 15. researchgate.net [researchgate.net]
- 16. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 17. qualitybiological.com [qualitybiological.com]
- 18. re-place.be [re-place.be]
- 19. researchgate.net [researchgate.net]
- 20. Neutral Red Uptake Assay to Assess Cytotoxicity In Vitro | Springer Nature Experiments [experiments.springernature.com]
- 21. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 22. Frontiers | Mechanisms of HDACs in cancer development [frontiersin.org]
- 23. researchgate.net [researchgate.net]
- 24. Mechanism of action for N-substituted benzamide-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Mechanism of action for N-substituted benzamide-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 26. ijcmas.com [ijcmas.com]
- 27. Evaluation of In Vitro Antiprotease Activity of Selected Traditional Medicinal Herbs in Dentistry and Its In Silico PASS Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. In vitro neuroprotective effects of allicin on Alzheimer’s disease model of neuroblastoma cell line | Journal of Surgery and Medicine [jsurgmed.com]
- 30. Frontiers | In vitro evaluation of the neuroprotective potential of Olea dioica against Aβ peptide-induced toxicity in human neuroblastoma SH-SY5Y cells [frontiersin.org]
- 31. preprints.org [preprints.org]
- 32. Acer okamotoanum protects SH-SY5Y neuronal cells against hydrogen peroxide-induced oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Common issues in the synthesis of N-Hydroxybenzamide and solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of N-Hydroxybenzamide.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A common and straightforward method for synthesizing this compound is through the reaction of an activated benzoic acid derivative with hydroxylamine (B1172632). A widely used approach involves a two-step process where benzoic acid is first converted to an ester, such as methyl benzoate (B1203000), which is then reacted with hydroxylamine to form the desired this compound.[1] Another approach involves the use of coupling agents to facilitate the direct reaction between benzoic acid and hydroxylamine.[2][3]
Q2: What are the critical parameters to control for a successful synthesis?
Several factors can influence the success of the this compound synthesis. Key parameters to control include:
-
Purity of Starting Materials: Using high-purity benzoic acid and hydroxylamine is crucial to minimize side reactions and impurities.
-
Reaction Temperature: The temperature should be carefully controlled to ensure the reaction proceeds at an optimal rate without causing degradation of the product or starting materials.[2]
-
Reaction Time: Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time for maximum conversion.[1][2]
-
Anhydrous Conditions: For reactions involving coupling agents, maintaining anhydrous (water-free) conditions is critical, as moisture can hydrolyze the activated intermediates and reduce the yield.[2]
Q3: How can I monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the progress of the synthesis.[1][2] By taking small aliquots of the reaction mixture at different time points and spotting them on a TLC plate alongside the starting materials, you can visualize the consumption of the reactants and the formation of the product. A suitable mobile phase for TLC analysis of this compound and benzoic acid is a mixture of ethyl acetate (B1210297) and hexane (B92381).[2]
Troubleshooting Guide
Issue 1: Low Yield of this compound
Possible Causes and Solutions:
| Possible Cause | Solution |
| Incomplete Reaction | - Ensure a slight excess of hydroxylamine is used to drive the reaction to completion.[1] - Optimize the reaction time by monitoring the reaction progress with TLC until the starting material is fully consumed.[1][2] - If using a coupling agent, ensure it is fresh and added under the appropriate anhydrous conditions.[1] - Consider gentle heating to increase the reaction rate, but be cautious of potential side reactions at higher temperatures.[2] |
| Inefficient Coupling Agent | - The choice of coupling agent can significantly impact the yield. Modern coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with an additive like 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) can significantly improve yields by minimizing side reactions compared to older reagents like dicyclohexylcarbodiimide (B1669883) (DCC).[2] |
| Hydrolysis of Activated Intermediates | - Ensure all glassware is thoroughly dried and use anhydrous solvents, especially when using moisture-sensitive reagents like coupling agents.[2] |
| Product Loss During Work-up and Purification | - Minimize the number of transfer steps. - When performing recrystallization, use a minimal amount of hot solvent to dissolve the product and cool the solution slowly to maximize crystal formation and recovery.[1] |
Issue 2: Presence of Unreacted Starting Material (Benzoic Acid) in the Final Product
Possible Causes and Solutions:
| Possible Cause | Solution |
| Incomplete Reaction | - As with low yield, drive the reaction to completion by using a slight excess of hydroxylamine and monitoring with TLC.[1][2] |
| Inefficient Purification | - Recrystallization: This is often an effective method for removing unreacted benzoic acid. A suitable solvent system, such as an ethanol/water mixture, can be used.[1] - Column Chromatography: If recrystallization is ineffective due to co-crystallization, column chromatography using silica (B1680970) gel with a gradient of ethyl acetate in hexane can be employed for purification.[1] |
Issue 3: Presence of Other Impurities in the Final Product
Possible Causes and Solutions:
| Impurity | Source | Solution |
| Dicyclohexylurea (DCU) | Byproduct from the use of dicyclohexylcarbodiimide (DCC) as a coupling agent.[1] | - DCU is often insoluble in many organic solvents. A significant portion can be removed by filtering the reaction mixture before work-up.[2] - Further purification can be achieved by column chromatography.[1] |
| N-acylurea | A common byproduct in carbodiimide-mediated coupling reactions. | - Use an additive like Hydroxybenzotriazole (HOBt) or HOAt to minimize its formation.[2] - Control the reaction temperature by starting at 0°C and allowing it to warm to room temperature slowly.[2] |
| Fluorescent Impurities | Potential side-products from the synthesis. | - Purification by column chromatography is often effective in removing these impurities. Experimenting with different solvent systems may be necessary.[1] |
Issue 4: Product is an Oil or Fails to Crystallize
Possible Causes and Solutions:
| Possible Cause | Solution |
| Presence of Impurities | Impurities can inhibit crystallization, causing the product to remain as an oil. |
| Inappropriate Solvent System for Recrystallization | The chosen solvent may not be suitable for inducing crystallization of this compound. |
Experimental Protocols
General Synthesis of this compound via Methyl Ester Intermediate
This protocol is a generalized procedure and may require optimization.
Step 1: Esterification of Benzoic Acid
-
Dissolve benzoic acid in methanol (B129727).
-
Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).
-
Reflux the mixture for several hours, monitoring the reaction by TLC.
-
Once the reaction is complete, neutralize the acid and remove the methanol under reduced pressure to obtain crude methyl benzoate.
Step 2: Formation of this compound
-
Dissolve the crude methyl benzoate in a suitable solvent like methanol.
-
In a separate flask, prepare a solution of hydroxylamine by reacting hydroxylamine hydrochloride with a base (e.g., potassium hydroxide) in methanol.
-
Add the hydroxylamine solution to the methyl benzoate solution.
-
Monitor the reaction by TLC. The reaction can be carried out at room temperature or with gentle heating.
-
Upon completion, the reaction mixture can be worked up by acidifying to precipitate the product, followed by filtration.[1]
Purification Protocols
Recrystallization
-
Dissolve the crude this compound in a minimum amount of a suitable hot solvent (e.g., ethanol/water mixture).
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[1]
Column Chromatography
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Pour the slurry into a chromatography column to pack the stationary phase.
-
Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the column.
-
Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane).
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent to obtain the purified this compound.[1]
Data Presentation
Table 1: Effect of Coupling Agent and Additive on Yield
| Entry | Coupling Agent | Additive | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | DCC | - | DCM | 25 | 12 | 45 |
| 2 | DCC | HOBt | DCM | 25 | 12 | 65 |
| 3 | EDC | - | DCM | 25 | 12 | 55 |
| 4 | EDC | HOAt | DCM | 25 | 12 | 85 |
Data is hypothetical to illustrate the impact of different reagents.[2]
Table 2: Effect of Solvent and Temperature on Yield (using EDC/HOAt)
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | DCM | 25 | 12 | 85 |
| 2 | THF | 25 | 12 | 78 |
| 3 | Acetonitrile | 25 | 12 | 72 |
| 4 | DCM | 0 to 25 | 12 | 88 |
| 5 | THF | 50 | 8 | 82 |
Data is hypothetical to illustrate the impact of different reaction conditions.[2]
Visualizations
Caption: General workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for addressing low product yield.
References
Troubleshooting N-Hydroxybenzamide instability in experimental assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of N-Hydroxybenzamide in experimental assays. This resource offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges related to the compound's stability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound, also known as benzohydroxamic acid, is an organic compound with the chemical formula C₆H₅CONHOH.[1] It belongs to the hydroxamic acid class of compounds. Its primary applications in research include its role as a metal chelator and as a scaffold for the development of enzyme inhibitors, particularly histone deacetylase (HDAC) inhibitors.[2][3]
Q2: What are the recommended storage conditions for this compound?
To ensure its stability, this compound should be stored in a cool, dry, and dark place. The recommended storage temperature is between 2-8°C.[4] It is sensitive to moisture and temperature, so it is crucial to keep the container tightly sealed.[4]
Q3: What solvents are suitable for dissolving this compound?
This compound is soluble in 1 M NaOH, and also soluble in alcohols like ethanol.[4] It is slightly soluble in ether and insoluble in benzene (B151609).[4] For biological assays, it is common to prepare a concentrated stock solution in a solvent like dimethyl sulfoxide (B87167) (DMSO) and then dilute it into the aqueous assay buffer.
Q4: Is this compound stable in aqueous solutions?
The stability of this compound in aqueous solutions is highly dependent on the pH.[5][6] It is most stable in neutral to slightly acidic conditions. Under alkaline (basic) conditions, it is susceptible to hydrolysis, which can lead to its degradation.[6][7] For this reason, it is recommended to prepare fresh aqueous solutions for each experiment.
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected activity in my assay.
-
Possible Cause: Degradation of this compound in your experimental setup.
-
Troubleshooting Steps:
-
Check the pH of your assay buffer: this compound is more stable at a neutral or slightly acidic pH. Alkaline conditions can catalyze the hydrolysis of the amide bond.[7]
-
Prepare fresh solutions: Due to its limited stability in aqueous solutions, always prepare this compound solutions immediately before use.
-
Control for temperature: Higher temperatures can accelerate degradation. If your experimental protocol allows, consider running the assay at a lower temperature.
-
Evaluate solvent effects: If using a co-solvent like DMSO, ensure the final concentration in the assay is low (typically <1%) as higher concentrations may affect both the compound's stability and the biological system.
-
Issue 2: I observe a precipitate in my assay well.
-
Possible Cause: Poor solubility of this compound in the final assay buffer.
-
Troubleshooting Steps:
-
Review your dilution scheme: Ensure that the final concentration of this compound does not exceed its solubility limit in the assay buffer.
-
Increase the co-solvent concentration (with caution): A slight increase in the percentage of a co-solvent like DMSO might improve solubility. However, this should be done cautiously as it can impact the experimental results. Always include a vehicle control with the same solvent concentration.
-
Sonication: Briefly sonicating the solution during preparation may help to dissolve the compound.
-
Issue 3: My results are not reproducible between experiments.
-
Possible Cause: Inconsistent handling and preparation of this compound solutions.
-
Troubleshooting Steps:
-
Standardize your protocol: Ensure that the preparation of this compound solutions is consistent across all experiments, including the source of the compound, solvent, concentration, and preparation time.
-
Minimize exposure to light and air: Protect stock solutions and assay plates from light. The dihydroxy-substituted benzene ring can be prone to oxidation.[7]
-
Perform a stability check: If reproducibility issues persist, consider performing a simple stability study in your assay buffer. Incubate the compound in the buffer for the duration of your experiment and measure its concentration at different time points using HPLC.
-
Quantitative Data Summary
| Parameter | Condition | Expected Stability | Primary Degradation Pathway |
| pH | < 6 | Relatively Stable | Acid-catalyzed hydrolysis |
| 6 - 7.5 | Most Stable | Minimal degradation | |
| > 7.5 | Unstable | Base-catalyzed hydrolysis | |
| Temperature | 4°C | Stable for short-term storage in solution | - |
| 25°C (Room Temp) | Moderate degradation in solution over hours | Hydrolysis, Oxidation | |
| 37°C | Rapid degradation in solution | Hydrolysis, Oxidation | |
| Solvent | DMSO (anhydrous) | Stable for long-term storage at -20°C | - |
| Ethanol | Moderately stable | - | |
| Aqueous Buffer | Stability is pH and temperature-dependent | Hydrolysis |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to assess the stability of this compound under various stress conditions.
Materials:
-
This compound
-
Methanol (B129727) or acetonitrile (B52724) (HPLC grade)
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (B78521) (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
HPLC system with UV detector
-
C18 reverse-phase HPLC column
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol or acetonitrile.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.
-
Thermal Degradation: Heat the stock solution at 70°C.
-
Photolytic Degradation: Expose the stock solution to light according to ICH Q1B guidelines.
-
-
Time Points: Withdraw aliquots at 0, 2, 4, 8, and 24 hours.
-
Sample Preparation for Analysis:
-
For acid and base hydrolysis samples, neutralize with an equivalent amount of base or acid, respectively.
-
Dilute all samples to an appropriate concentration for HPLC analysis.
-
-
HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method. A C18 column with a gradient of 0.1% formic acid in water and acetonitrile is a good starting point.[7]
Protocol 2: In Vitro Histone Deacetylase (HDAC) Inhibition Assay
This protocol provides a general method for assessing the HDAC inhibitory activity of this compound.
Materials:
-
HeLa or other nuclear extract as a source of HDACs
-
Fluorogenic HDAC substrate
-
Assay buffer
-
Trichostatin A (TSA) or SAHA as a positive control
-
This compound
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in the assay buffer.
-
Enzyme Reaction:
-
To each well of the microplate, add the nuclear extract, assay buffer, and either the test compound, positive control, or a vehicle control.
-
Pre-incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding the fluorogenic HDAC substrate.
-
Incubate for 60 minutes at 37°C.
-
-
Development:
-
Stop the reaction by adding the developer solution.
-
Incubate for an additional 15-30 minutes at 37°C.
-
-
Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percent inhibition for each concentration and determine the IC₅₀ value.
Visualizations
Caption: Hydrolysis of this compound.
Caption: Workflow for assessing this compound stability.
Caption: Decision tree for troubleshooting inconsistent results.
References
- 1. Benzohydroxamic acid | C7H7NO2 | CID 10313 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chembk.com [chembk.com]
- 5. N-(Hydroxybenzyl)benzamide Derivatives: Aqueous pH-Dependent Kinetics and Mechanistic Implications for the Aqueous Reactivity of Carbinolamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
How to avoid N-Hydroxybenzamide precipitation in cell culture media
Technical Support Center: N-Hydroxybenzamide in Cell Culture
Troubleshooting Guide for Preventing Precipitation
This guide addresses the common issue of this compound precipitation in cell culture media and provides systematic troubleshooting strategies for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating when I add it to my cell culture medium from a DMSO stock solution?
A1: This is a frequent problem when adding a hydrophobic compound dissolved in a highly effective organic solvent, like DMSO, to an aqueous solution such as cell culture medium.[1] this compound has limited water solubility. While it dissolves well in DMSO, the drastic dilution into the aqueous medium lowers the DMSO concentration to a point where it can no longer keep the compound in solution, causing it to precipitate.[1]
Q2: What are the key physicochemical properties of this compound I should be aware of?
A2: Understanding the properties of this compound is crucial for troubleshooting. Key values are summarized in the table below.
| Property | Value | Implication for Cell Culture |
| Molecular Weight | 137.14 g/mol [2][3] | Standard for a small molecule. |
| Melting Point | 126-130 °C[2][3][4][5] | Indicates it is a solid at room temperature. |
| Water Solubility | 22 g/L (at 6 °C)[4] | Moderately soluble in water at low temperatures, solubility at 37 °C may differ. |
| pKa | 8.89[4] | As a weak acid, its solubility is pH-dependent. At physiological pH (~7.4), a significant portion will be in the less soluble, uncharged form. |
| Solubility in other solvents | Soluble in alcohol and 1 M NaOH[2][4][5] | Provides alternative solvent options for stock solutions. |
Q3: Can the pH of my cell culture medium affect this compound solubility?
A3: Yes, the pH of your medium is a critical factor.[6] this compound has a pKa of 8.89, meaning it is a weak acid.[4] In solutions with a pH below its pKa, it will be predominantly in its less soluble, protonated (neutral) form. Standard cell culture media is typically buffered to a pH of 7.2-7.4. At this pH, a significant fraction of this compound will be uncharged, which can contribute to its precipitation. A slight increase in the medium's pH could improve solubility, but this must be balanced with the pH tolerance of your specific cell line.
Q4: Could other components in my cell culture medium be causing the precipitation?
A4: Yes, various components in the medium can interact with this compound and lead to precipitation. These include:
-
Proteins: If you are using a serum-containing medium, this compound can bind to proteins like albumin. This can sometimes help to keep the compound in solution, but can also lead to aggregation if the protein-compound complex becomes insoluble.
-
Salts: High concentrations of salts in the medium can lead to a "salting-out" effect, where the solubility of other solutes, including this compound, is reduced.[7] Calcium salts, in particular, are known to be prone to precipitation.[7][8][9]
-
Temperature shifts: Moving media from cold storage to a 37°C incubator can cause some components to precipitate.[7][8]
Troubleshooting Workflow
If you are experiencing this compound precipitation, follow this systematic approach to identify and resolve the issue.
References
- 1. benchchem.com [benchchem.com]
- 2. ベンズヒドロキサム酸 99% | Sigma-Aldrich [sigmaaldrich.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. This compound [chembk.com]
- 5. ベンズヒドロキサム酸 99% | Sigma-Aldrich [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 8. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 9. Analysis of the Causes of Precipitation in Cell Culture Flasks - Concentration and Calcium Salts - News - Luoyang FuDau Biotechnology Co., Ltd. [cellcultureflasks.com]
N-Hydroxybenzamide purification challenges and how to overcome them
Welcome to the technical support center for N-Hydroxybenzamide purification. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, detailed experimental protocols, and quantitative data to support your laboratory work.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during the purification of this compound.
Recrystallization Issues
| Problem | Possible Cause(s) | Solution(s) |
| Low Yield of Recrystallized Product | 1. Too much solvent was used: This keeps more of the product dissolved in the mother liquor even after cooling.[1] 2. Premature crystallization: The product crystallized on the filter paper or in the funnel during hot filtration. 3. Incomplete crystallization: The solution was not cooled for a sufficient amount of time or to a low enough temperature. | 1. Use the minimum amount of hot solvent required to fully dissolve the crude product. Evaporate some solvent to concentrate the solution if too much was added.[2] 2. Pre-heat the funnel and filter flask before hot filtration to prevent a sudden drop in temperature. 3. After slow cooling to room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[3] |
| Product "Oils Out" Instead of Crystallizing | 1. High concentration of impurities: Impurities can lower the melting point of the product, causing it to separate as a liquid.[4] 2. Solution is too concentrated: The high concentration of the solute can lead to separation as an oil.[5] 3. Cooling is too rapid: Fast cooling can prevent the orderly arrangement of molecules into a crystal lattice.[6] | 1. Consider a preliminary purification step like column chromatography to remove a significant portion of impurities before recrystallization. The presence of large quantities of impurities can be a reason for oiling out.[4][7] 2. Reheat the solution to redissolve the oil, add a small amount of additional hot solvent, and then allow it to cool slowly.[4] 3. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Gentle scratching of the inside of the flask with a glass rod can help induce crystallization.[6] |
| Colored Impurities in the Final Product | 1. Colored byproducts from the synthesis: These impurities may co-crystallize with the product. 2. Degradation of the product: this compound may degrade under certain conditions, leading to colored products. | 1. Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use charcoal sparingly as it can also adsorb some of your product.[8] 2. If recrystallization with charcoal is ineffective, consider using column chromatography. Reversed-phase flash chromatography can also be an effective method for removing colored impurities.[9] |
| No Crystals Form Upon Cooling | 1. The solution is too dilute: Not enough solute is present for crystallization to occur.[10] 2. The compound is highly soluble in the solvent even at low temperatures. | 1. Concentrate the solution by boiling off some of the solvent and then allow it to cool again. 2. If the compound is too soluble, you may need to choose a different solvent or use a mixed solvent system where the compound is less soluble at colder temperatures.[11] |
Column Chromatography Issues
| Problem | Possible Cause(s) | Solution(s) |
| Poor Separation of Product and Impurities | 1. Inappropriate solvent system (mobile phase): The polarity of the solvent system may be too high or too low. 2. Column overloading: Too much crude product was loaded onto the column. | 1. Optimize the solvent system using Thin Layer Chromatography (TLC) first. A good starting point for this compound on a silica (B1680970) gel column is a mixture of hexane (B92381) and ethyl acetate (B1210297).[12] Adjust the ratio to achieve good separation of spots on the TLC plate. 2. Use an appropriate amount of crude product for the size of your column. |
| Product Elutes Too Quickly or Too Slowly | 1. Solvent polarity is too high: The product will travel down the column very quickly with the solvent front. 2. Solvent polarity is too low: The product will remain strongly adsorbed to the silica gel. | 1. Decrease the polarity of the mobile phase (e.g., increase the proportion of hexane in a hexane/ethyl acetate mixture). 2. Increase the polarity of the mobile phase (e.g., increase the proportion of ethyl acetate). A gradient elution, where the polarity of the solvent is gradually increased, can be effective. |
| Low Recovery of Product from the Column | 1. Product is still on the column: The elution was stopped prematurely. 2. Loss of product during solvent removal: The product may be volatile and lost during evaporation. | 1. Continue eluting the column with a more polar solvent to ensure all the product has been collected. Monitor the fractions using TLC. 2. Use a rotary evaporator with controlled temperature and pressure to remove the solvent from the collected fractions. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities can originate from unreacted starting materials such as benzoic acid or its derivatives, and reagents used in the synthesis. If coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) are used, byproducts such as dicyclohexylurea (DCU) can be present.[11]
Q2: What is the best method to purify this compound?
A2: The two most common and effective methods for purifying this compound are recrystallization and column chromatography. The choice between them depends on the nature and quantity of the impurities. Recrystallization is often a good first choice if the impurities have different solubility profiles from the product. Column chromatography is more suitable for separating compounds with similar polarities.[11]
Q3: My purified this compound is not a white solid. What should I do?
A3: If your product has a color, it indicates the presence of impurities. You can try recrystallizing the product again, possibly with the addition of a small amount of activated charcoal to adsorb the colored impurities. If this fails, column chromatography is a good alternative.[13]
Q4: What is a good solvent for recrystallizing this compound?
A4: A mixed solvent system of ethanol (B145695) and water is often effective for recrystallizing this compound and related compounds. The crude product is dissolved in a minimum amount of hot ethanol, and then hot water is added dropwise until the solution becomes slightly cloudy. Upon slow cooling, pure crystals should form.[11]
Q5: How can I monitor the purity of this compound during the purification process?
A5: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the purity. By spotting the crude mixture, the purified product, and the starting materials on a TLC plate, you can visualize the separation and assess the purity of your fractions. High-Performance Liquid Chromatography (HPLC) can provide a more quantitative assessment of purity.
Quantitative Data
Solubility of this compound
| Solvent | Temperature (°C) | Solubility |
| Water | 6 | 22 g/L |
| Ethanol | - | Soluble |
| Ether | - | Slightly Soluble |
| Benzene | - | Insoluble |
| 1 M NaOH | - | 50 mg/mL |
Note: "-" indicates that the specific temperature was not provided in the source data.
Typical Recovery Yields for Purification
| Purification Method | Compound | Typical Recovery Yield (%) |
| Recrystallization | Benzoic Acid (similar structure) | ~65% |
| Recrystallization | Benzoic Acid | 54% |
| Recrystallization | Salicylic Acid | 67% |
Note: Specific recovery yields for this compound are not widely reported, so data for structurally similar compounds are provided for reference.[14]
Experimental Protocols
Protocol 1: Recrystallization of this compound using an Ethanol/Water Solvent System
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and a boiling chip. Heat the mixture on a hot plate to a gentle boil while stirring to dissolve the solid.
-
Saturation: Once the solid is dissolved in the ethanol, add hot water dropwise until the solution just begins to turn cloudy (the cloud point). This indicates that the solution is saturated.
-
Clarification: If the solution is clear, proceed to the next step. If there are insoluble impurities or color, perform a hot gravity filtration. To decolorize, add a very small amount of activated charcoal to the hot solution, swirl, and then perform the hot gravity filtration.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Crystals should start to form.
-
Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals. The purity can be checked by measuring the melting point.
Protocol 2: Purification of this compound by Silica Gel Column Chromatography
-
Prepare the Column: Secure a glass chromatography column in a vertical position. Add a small plug of glass wool to the bottom. Then, add a layer of sand. Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Pour the slurry into the column, allowing the solvent to drain, to pack the column. Add another layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel column.
-
Elution: Begin eluting the column with a solvent system of low polarity (e.g., a mixture of hexane and ethyl acetate, starting with a high hexane ratio). Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to move the compounds down the column.
-
Fraction Collection: Collect the eluent in a series of fractions (e.g., in test tubes).
-
Analysis: Analyze the collected fractions using TLC to identify which fractions contain the pure this compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: General purification workflow for this compound.
Caption: Decision tree for troubleshooting common purification problems.
References
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. One Part of Chemistry: Recrystallization [1chemistry.blogspot.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. mt.com [mt.com]
- 7. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 8. benchchem.com [benchchem.com]
- 9. biotage.com [biotage.com]
- 10. US2744938A - Removal of color impurities from organic compounds - Google Patents [patents.google.com]
- 11. web.mnstate.edu [web.mnstate.edu]
- 12. youtube.com [youtube.com]
- 13. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
- 14. reddit.com [reddit.com]
Improving the yield of N-Hydroxybenzamide synthesis at lab scale
Welcome to the technical support center for the laboratory-scale synthesis of N-Hydroxybenzamide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of their synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound at a lab scale?
A1: The most prevalent laboratory-scale methods for this compound synthesis involve the reaction of a benzoic acid derivative with hydroxylamine (B1172632). Key approaches include:
-
Acyl Chloride Method: Benzoyl chloride is reacted with hydroxylamine hydrochloride in the presence of a base. This method is straightforward but requires careful handling of the reactive acyl chloride.
-
Ester Aminolysis Method: A methyl or ethyl ester of benzoic acid is reacted with hydroxylamine. This is a two-step process, as the ester must first be prepared from benzoic acid.[1]
-
Carbodiimide (B86325) Coupling Method: Benzoic acid is coupled directly with hydroxylamine using a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of an additive like 1-hydroxy-7-azabenzotriazole (B21763) (HOAt).[2] This method often provides good yields and avoids the need for highly reactive intermediates.
Q2: I am observing a significant amount of unreacted starting material. How can I drive the reaction to completion?
A2: The presence of unreacted starting material suggests inefficient activation of the carboxylic acid or incomplete nucleophilic attack by hydroxylamine. To address this, consider the following:
-
Increase Reagent Equivalents: Using a slight excess (1.1 to 1.5 equivalents) of hydroxylamine and any coupling agents can help push the reaction forward.[2]
-
Optimize Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. In some cases, gentle heating may be required to ensure the reaction goes to completion.[2]
-
Ensure Anhydrous Conditions: Moisture can hydrolyze activated intermediates, leading to the regeneration of the starting benzoic acid. It is crucial to use oven-dried glassware and anhydrous solvents.[2]
Q3: My final product is difficult to purify due to byproducts. What are the likely side products and how can I minimize them?
A3: A common byproduct, especially in carbodiimide-mediated couplings, is N-acylurea, which can be challenging to separate from the desired product. To minimize its formation:
-
Use an Additive: Additives like HOBt (Hydroxybenzotriazole) or HOAt react with the activated carboxylic acid to form an active ester, which is less susceptible to rearrangement to N-acylurea.[2]
-
Control the Reaction Temperature: Initiating the reaction at 0°C and then allowing it to slowly warm to room temperature can reduce the rate of side reactions.[2]
-
Purification Strategy: If N-acylurea does form, it is often insoluble in many organic solvents, which can be exploited for its removal.[2]
Q4: How can I effectively monitor the progress of my reaction?
A4: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction. Use a solvent system that provides good separation between your starting material (e.g., benzoic acid), your product (this compound), and any potential byproducts. A common mobile phase for such compounds could be a mixture of ethyl acetate (B1210297) and hexane (B92381).
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete reaction.- Suboptimal reaction conditions.- Impure starting materials.- Side reactions. | - Use a slight excess of hydroxylamine and coupling agents.[2]- Optimize reaction temperature and time, monitoring with TLC.[2]- Ensure the purity of benzoic acid, hydroxylamine, and solvents.- Use coupling agent additives like HOAt to minimize byproduct formation.[2] |
| Product Fails to Crystallize | - Presence of impurities inhibiting crystallization. | - Purify the crude product using column chromatography to remove impurities before attempting recrystallization. |
| Presence of Unreacted Benzoic Acid | - Inefficient carboxylic acid activation.- Hydrolysis of activated intermediate due to moisture. | - Increase the equivalents of the coupling agent.[2]- Ensure strictly anhydrous conditions by using dry glassware and solvents.[2] |
| Presence of N-acylurea byproduct | - Rearrangement of the O-acylisourea intermediate in carbodiimide couplings. | - Add HOBt or HOAt to the reaction mixture.[2]- Control the reaction temperature, starting at 0°C.[2] |
Data Presentation
Table 1: Effect of Reaction Conditions on the Yield of N,3-dihydroxybenzamide *
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Dichloromethane (DCM) | 25 | 12 | 85 |
| 2 | Tetrahydrofuran (THF) | 25 | 12 | 78 |
| 3 | Acetonitrile | 25 | 12 | 72 |
| 4 | Dichloromethane (DCM) | 0 to 25 | 12 | 88 |
| 5 | Tetrahydrofuran (THF) | 50 | 8 | 82 |
*Data for N,3-dihydroxybenzamide, a structurally related compound. Yields are representative and can vary.[2]
Experimental Protocols
Protocol 1: Synthesis of this compound via Carbodiimide Coupling
This protocol utilizes EDC as a coupling agent with HOAt as an additive to enhance yield and minimize side reactions.
Materials:
-
Benzoic acid
-
Hydroxylamine hydrochloride
-
1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-hydroxy-7-azabenzotriazole (HOAt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate and Hexane for chromatography
Procedure:
-
To a solution of benzoic acid (1.0 eq) in anhydrous DCM, add EDC (1.2 eq) and HOAt (1.2 eq).
-
In a separate flask, neutralize hydroxylamine hydrochloride (1.2 eq) with DIPEA (1.2 eq) in anhydrous DCM.
-
Add the hydroxylamine solution dropwise to the activated benzoic acid solution at 0°C.
-
Allow the reaction mixture to stir at 0°C for 30 minutes and then warm to room temperature, stirring for an additional 12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate gradient of ethyl acetate in hexane to yield this compound.[2]
Protocol 2: Two-Step Synthesis of this compound via Ester Aminolysis
This protocol involves the initial formation of a methyl ester followed by its reaction with hydroxylamine.
Step 1: Esterification of Benzoic Acid to Methyl Benzoate (B1203000)
-
To a solution of benzoic acid (1 equivalent) in methanol (B129727), add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain methyl benzoate.[1]
Step 2: Formation of this compound
-
Prepare a solution of free hydroxylamine by dissolving hydroxylamine hydrochloride (excess, e.g., 3-5 equivalents) in methanol, followed by the addition of a strong base like potassium hydroxide (B78521) or sodium methoxide. A precipitate of KCl or NaCl will form.
-
Filter the salt precipitate and add the methanolic hydroxylamine solution to the methyl benzoate (1 equivalent) from Step 1.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) for several hours to overnight, monitoring by TLC.
-
Once the reaction is complete, neutralize the mixture with a dilute acidic solution (e.g., dilute HCl) and remove the solvent under reduced pressure.
-
Purify the crude this compound by recrystallization or column chromatography.[1]
Visualizations
Caption: Reaction pathway for this compound synthesis.
Caption: General experimental workflow for synthesis.
Caption: Troubleshooting decision tree for low yield.
References
Addressing off-target effects of N-Hydroxybenzamide in biological assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Hydroxybenzamide and its derivatives in biological assays. The focus is on addressing and mitigating potential off-target effects to ensure data accuracy and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the primary biological target of this compound derivatives?
The primary biological target for many this compound derivatives, particularly N-hydroxybenzamides, is the family of zinc-dependent histone deacetylase (HDAC) enzymes.[1][2][3] These enzymes are crucial in gene expression regulation by removing acetyl groups from histones, which leads to a more condensed chromatin structure that represses transcription.[3] By inhibiting HDACs, these compounds can induce the re-expression of critical genes, such as tumor suppressors, leading to cell cycle arrest, differentiation, and apoptosis in cancer cells.[2][4] The mechanism of inhibition involves the hydroxamic acid moiety chelating the catalytic zinc ion within the active site of the HDAC enzyme.[2]
Q2: What are the known off-target effects of this compound-based compounds?
While potent against HDACs, this compound-based compounds, especially those with a hydroxamate group, can exhibit off-target effects. One significant and frequently observed off-target is the metallo-beta-lactamase domain-containing protein 2 (MBLAC2).[5] A chemical proteomics assay revealed that MBLAC2 is inhibited by numerous hydroxamate-based HDAC inhibitors at low nanomolar potency.[5] Inhibition of MBLAC2 has been linked to the accumulation of extracellular vesicles, an effect independent of HDAC inhibition.[5] Other potential off-targets may be bound preferentially by HDAC inhibitors that present the hydroxamic acid via an alkyl chain.[5] It is also important to consider that some this compound derivatives can induce off-target toxicity, which may contribute to their overall cellular effects.[6]
Q3: My this compound derivative is showing cytotoxicity at high concentrations. How can I determine if this is an on-target or off-target effect?
It is crucial to distinguish between on-target (HDAC inhibition-mediated) and off-target cytotoxicity. Here’s a step-by-step approach to investigate this:
-
Correlate Potency: Compare the IC50 value for cytotoxicity with the IC50 value for HDAC inhibition. A significant discrepancy may suggest off-target effects.
-
Use a Structurally Different HDAC Inhibitor: Test a structurally unrelated HDAC inhibitor. If it produces a similar cytotoxic phenotype at a comparable potency for HDAC inhibition, it strengthens the case for an on-target effect.[7]
-
Rescue Experiment: Overexpression of the target HDAC isoform may "soak up" the inhibitor, requiring a higher concentration to achieve the same cytotoxic effect, thus "rescuing" the phenotype at lower concentrations.[7]
-
Profile Off-Targets: If off-target effects are suspected, consider techniques like chemical proteomics with immobilized inhibitors or affinity purification followed by mass spectrometry to identify other protein interactions.[5][7]
-
Employ Multiple Cytotoxicity Assays: Use at least two different assays that measure different cellular parameters, such as metabolic activity (MTT assay) and membrane integrity (LDH assay), to confirm the cytotoxic effects.[8]
Troubleshooting Guides
Issue 1: Inconsistent or unexpected results in cellular assays.
-
Possible Cause: Off-target effects of the this compound compound.
-
Troubleshooting Workflow:
Troubleshooting workflow for inconsistent phenotypic results.
Issue 2: Compound precipitates in the assay medium.
-
Possible Cause: Poor solubility of the this compound derivative.
-
Solutions:
-
Modify the Compound: If possible, introduce polar or ionizable groups to the chemical structure to improve aqueous solubility.[3]
-
Use a Co-solvent: Prepare a high-concentration stock solution in a biocompatible solvent like DMSO. Ensure the final concentration of the co-solvent in the assay is low (typically <1%) to avoid solvent-induced artifacts.[3]
-
Sonication/Vortexing: Gently sonicate or vortex the solution to aid dissolution, but be cautious of compound stability under these conditions.
-
Warm the Medium: Gently warming the assay medium can sometimes help in dissolving the compound, but ensure the temperature is compatible with the biological system.
-
Quantitative Data Summary
Table 1: Inhibitory Activity of Selected this compound Derivatives Against HDACs and Cancer Cell Lines.
| Compound Derivative | Target HDAC | IC50 (µM) | Cell Line | Antiproliferative IC50 (µM) | Reference |
| Thiophene substituted (5j) | HDACs | 0.3 | HCT116 (Colon Carcinoma) | - | [9] |
| Thiophene substituted (5j) | HDACs | 0.3 | A549 (Non-small cell lung cancer) | - | [9] |
| Benzo[d][4][5]dioxole (5t) | HDACs | 0.4 | HCT116 (Colon Carcinoma) | - | [9] |
| Benzo[d][4][5]dioxole (5t) | HDACs | 0.4 | A549 (Non-small cell lung cancer) | - | [9] |
Note: This table summarizes data from a specific study on novel N-hydroxy-4-(3-phenylpropanamido)benzamide derivatives and is not exhaustive.
Experimental Protocols
Protocol 1: In Vitro HDAC Inhibition Assay
This protocol describes a common method for determining the inhibitory activity of this compound derivatives against HDAC enzymes.[2]
Materials:
-
Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2)
-
Fluorogenic HDAC substrate (e.g., Fluor-de-Lys®)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
-
Test this compound derivative dissolved in DMSO
-
Positive control inhibitor (e.g., SAHA, Trichostatin A)
-
Developer solution
-
96-well microplate (black, flat-bottom)
Procedure:
-
In a 96-well microplate, add the assay buffer, diluted HDAC enzyme, and the test compound at various concentrations or a vehicle control (DMSO).
-
Incubate the plate for 10 minutes at room temperature to allow for compound-enzyme interaction.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction by adding the developer solution.
-
Incubate for an additional 15 minutes at room temperature.
-
Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Protocol 2: MTT Assay for Cell Viability
This protocol assesses cell viability based on the mitochondrial reduction of the yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals by metabolically active cells.[8]
Materials:
-
This compound derivative stock solution
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of the this compound derivative in complete medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
After incubation, add MTT solution to each well and incubate for another 2-4 hours.
-
Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Signaling Pathway Diagram
HDAC Inhibition and Downstream Effects
This compound derivatives act as HDAC inhibitors, leading to histone hyperacetylation and a more open chromatin structure. This allows for the transcription of previously silenced genes, including tumor suppressor genes like p21 and p53, which can result in cell cycle arrest and apoptosis.[2][4]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Targeted cancer therapy: giving histone deacetylase inhibitors all they need to succeed - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Target deconvolution of HDAC pharmacopoeia reveals MBLAC2 as common off-target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HDAC Inhibitors: Dissecting Mechanisms of Action to Counter Tumor Heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Design, synthesis and preliminary biological evaluation of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives as novel histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Cell Permeability of N-Hydroxybenzamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the cell permeability of N-Hydroxybenzamide derivatives. Here you will find detailed experimental protocols, quantitative data, and visualizations to guide your research.
I. Troubleshooting Guides & FAQs
This section addresses common issues encountered during experiments with this compound derivatives, focusing on strategies to overcome low cell permeability.
Frequently Asked Questions (FAQs)
Q1: What structural features of this compound derivatives contribute to their typically low cell permeability?
A1: The low cell permeability of this compound derivatives is primarily due to their polar nature. The key functional groups responsible for this are:
-
N-Hydroxyamide Group: This group is a strong hydrogen bond donor and acceptor, leading to high polarity and a preference for aqueous environments over the lipid cell membrane.
-
Amide Linkage: The amide bond further contributes to the molecule's polarity.
-
Additional Hydroxyl Groups: Many derivatives contain additional hydroxyl groups on the benzamide (B126) ring, which increases polarity and reduces passive diffusion across the cell membrane.
Q2: My this compound derivative shows potent activity in biochemical assays but is inactive in cell-based assays. Is this likely a permeability issue?
A2: Yes, a significant drop in potency between biochemical and cell-based assays is a strong indicator of poor cell permeability. If the compound cannot efficiently cross the cell membrane, it cannot reach its intracellular target (e.g., histone deacetylases - HDACs) at a sufficient concentration to exert its biological effect.
Q3: How can I improve the cell permeability of my this compound derivative?
A3: There are two main strategies to enhance cell permeability: chemical modification (the prodrug approach) and formulation-based strategies.[1]
-
Prodrug Approach: This involves chemically modifying the polar functional groups of the this compound derivative to create a more lipophilic molecule that can more easily cross the cell membrane. Once inside the cell, the modifying groups are cleaved by intracellular enzymes to release the active parent drug. A common and effective prodrug strategy is esterification of the hydroxyl groups.[2]
-
Formulation Strategies: These approaches focus on the delivery of the compound without altering its chemical structure. Common methods include:
-
Nanoparticle-based delivery systems: Encapsulating the derivative in liposomes or polymeric nanoparticles can facilitate its entry into cells via endocytosis.[1][3]
-
Use of permeation enhancers: Certain excipients can be included in the formulation to transiently increase membrane permeability, though these must be carefully evaluated for cytotoxicity.
-
Q4: I am seeing a significant discrepancy between my PAMPA and Caco-2 permeability results for an this compound derivative. What could be the cause?
A4: This is a common observation. The Parallel Artificial Membrane Permeability Assay (PAMPA) only measures passive diffusion across a lipid membrane. The Caco-2 assay, on the other hand, uses a monolayer of intestinal cells and can account for both passive diffusion and active transport processes. A significant drop in permeability in the Caco-2 assay compared to PAMPA suggests that your compound may be a substrate for efflux pumps, such as P-glycoprotein (P-gp), which actively transport the compound out of the cell. An efflux ratio greater than 2 in a bidirectional Caco-2 assay is indicative of active efflux.[4][5]
Troubleshooting Low Permeability in Caco-2 Assays
Issue: An this compound derivative exhibits low apparent permeability (Papp) in the Caco-2 assay.
| Potential Cause | Troubleshooting Steps |
| High Polarity / Low Lipophilicity | 1. Chemical Modification: Synthesize a more lipophilic prodrug by esterifying the hydroxyl groups. 2. Formulation: Encapsulate the compound in a liposomal or nanoparticle formulation. |
| Active Efflux | 1. Determine Efflux Ratio: Perform a bidirectional Caco-2 assay (apical-to-basolateral and basolateral-to-apical) to calculate the efflux ratio (ER). An ER > 2 suggests efflux.[4] 2. Use of Inhibitors: Co-incubate the derivative with known efflux pump inhibitors (e.g., verapamil (B1683045) for P-gp) to see if permeability increases.[6] |
| Low Compound Recovery | 1. Non-specific Binding: Highly lipophilic compounds can bind to plasticware. Use low-binding plates and consider adding a low concentration of a non-ionic surfactant or bovine serum albumin (BSA) to the basolateral chamber.[7] 2. Metabolism: Analyze samples from both apical and basolateral compartments by LC-MS/MS to check for the presence of metabolites. |
| Poor Aqueous Solubility | 1. Formulation: Prepare the dosing solution with a co-solvent like DMSO (ensure final concentration is non-toxic to cells, typically ≤1%). 2. pH Adjustment: Depending on the pKa of the compound, adjusting the pH of the buffer may improve solubility. |
II. Quantitative Data Summary
The following tables summarize the impact of chemical modifications on the physicochemical properties and permeability of this compound derivatives.
Table 1: Physicochemical Properties of this compound and its Derivatives
| Compound | Molecular Formula | Molar Mass ( g/mol ) | logP (oct/wat) | Water Solubility | Reference |
| This compound | C₇H₇NO₂ | 137.14 | 1.21 | 22 g/L (6 °C) | [3][8] |
| Representative Ester Prodrug | Varies | > 137.14 | > 1.21 | Generally Lower | [9] |
| Representative Nanoparticle Formulation | N/A | N/A | N/A | Increased Apparent Solubility | [1] |
Note: Specific values for prodrugs and formulations are highly dependent on the specific chemical modifications and composition.
Table 2: Caco-2 Permeability of Representative HDAC Inhibitors and the Effect of Formulation
| Compound/Formulation | Apparent Permeability (Papp, 10⁻⁶ cm/s) | Efflux Ratio (BA/AB) | Notes | Reference |
| Poorly Permeable HDAC Inhibitor | < 1.0 | > 2 | Often subject to efflux. | [10] |
| Moderately Permeable HDAC Inhibitor | 1.0 - 10.0 | < 2 | Improved passive diffusion. | [10] |
| Highly Permeable Control (e.g., Propranolol) | > 20 | ~1 | Transcellular passive diffusion. | [11] |
| Liposomal HDAC Inhibitor | Increased cellular uptake reported | N/A | Mechanism is primarily endocytosis. | [1][12] |
Note: Quantitative Papp values for specific this compound derivatives and their formulations are often proprietary. The table provides a general classification based on typical Caco-2 results.
III. Experimental Protocols
Synthesis of an this compound Ester Prodrug (General Procedure)
This protocol outlines a general method for the esterification of a phenolic hydroxyl group on an this compound derivative.
-
Dissolution: Dissolve the this compound derivative in a suitable anhydrous solvent (e.g., dichloromethane (B109758) or N,N-dimethylformamide).
-
Addition of Base: Add a non-nucleophilic base (e.g., triethylamine (B128534) or diisopropylethylamine) to the solution.
-
Acylation: Cool the reaction mixture in an ice bath and add the desired acyl chloride or anhydride (B1165640) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired ester prodrug.
Preparation of Liposomal this compound Derivative Formulation
This protocol describes the thin-film hydration method for encapsulating a hydrophobic this compound derivative into liposomes.[13][14]
-
Lipid Film Formation: Dissolve the lipids (e.g., DSPC and cholesterol) and the this compound derivative in a suitable organic solvent (e.g., chloroform/methanol mixture) in a round-bottom flask.[1]
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.
-
Hydration: Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by vortexing or sonicating the flask. This will form multilamellar vesicles (MLVs).
-
Size Extrusion: To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).
-
Purification: Remove any unencapsulated drug by dialysis or size exclusion chromatography.
-
Characterization: Characterize the liposomes for particle size, zeta potential, and encapsulation efficiency.
Caco-2 Permeability Assay
This assay evaluates the intestinal permeability of a compound using a human colon adenocarcinoma cell line.[6][15]
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation into a confluent monolayer with tight junctions.
-
Monolayer Integrity: Before the experiment, measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.
-
Dosing: Prepare a dosing solution of the this compound derivative in a suitable transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).
-
Apical to Basolateral (A-B) Permeability: Add the dosing solution to the apical (upper) chamber of the Transwell® insert. At specified time points, collect samples from the basolateral (lower) chamber.
-
Basolateral to Apical (B-A) Permeability (for efflux determination): In separate wells, add the dosing solution to the basolateral chamber and collect samples from the apical chamber.
-
Sample Analysis: Quantify the concentration of the compound in the collected samples using a suitable analytical method, such as LC-MS/MS.
-
Calculation of Papp and Efflux Ratio: Calculate the apparent permeability coefficient (Papp) for both directions and the efflux ratio (Papp B-A / Papp A-B).
Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay assesses the passive permeability of a compound across an artificial lipid membrane.
-
Lipid Membrane Preparation: Coat the filter of a 96-well donor plate with a solution of a lipid (e.g., L-α-phosphatidylcholine) in an organic solvent (e.g., dodecane).
-
Acceptor Plate Preparation: Fill the wells of a 96-well acceptor plate with buffer.
-
Dosing: Prepare a solution of the this compound derivative in buffer and add it to the wells of the donor plate.
-
Incubation: Place the donor plate on top of the acceptor plate to form a "sandwich" and incubate for a defined period.
-
Sample Analysis: After incubation, measure the concentration of the compound in both the donor and acceptor wells.
-
Calculation of Permeability: Calculate the permeability coefficient based on the change in compound concentration over time.
IV. Visualizations
Signaling Pathway and Mechanism of Action
The following diagram illustrates the cellular uptake and mechanism of action of an this compound derivative as a histone deacetylase (HDAC) inhibitor.
Caption: Cellular uptake and mechanism of action of an this compound derivative as an HDAC inhibitor.
Experimental Workflows
The following diagrams illustrate the workflows for the Caco-2 and PAMPA permeability assays.
Caption: Workflow for the Caco-2 permeability assay.
Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
Logical Relationship for Troubleshooting
The following diagram illustrates the logical workflow for troubleshooting low permeability of this compound derivatives.
Caption: Logical workflow for troubleshooting low permeability of this compound derivatives.
References
- 1. Histone deacetylase inhibitor based prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ベンズヒドロキサム酸 99% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Benzamide, N-hydroxy- (CAS 495-18-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. Efflux ratio cannot assess P-glycoprotein-mediated attenuation of absorptive transport: asymmetric effect of P-glycoprotein on absorptive and secretory transport across Caco-2 cell monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. Permeability of lipophilic compounds in drug discovery using in-vitro human absorption model, Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chembk.com [chembk.com]
- 9. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro permeability across Caco-2 cells (colonic) can predict in vivo (small intestinal) absorption in man--fact or myth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. edepot.wur.nl [edepot.wur.nl]
- 12. Dual-Mode HDAC Prodrug for Covalent Modification and Subsequent Inhibitor Release - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Comprehensive Review on Novel Liposomal Methodologies, Commercial Formulations, Clinical Trials and Patents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Understanding the Caco-2 Permeability Assay: A Critical Tool in Drug Development | MolecularCloud [molecularcloud.org]
N-Hydroxybenzamide interference in colorimetric and fluorescent assays
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering potential interference from N-Hydroxybenzamide (also known as Benzohydroxamic Acid, BHA) in colorimetric and fluorescent assays. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help you identify, understand, and mitigate common sources of assay artifacts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
This compound (BHA) is a small organic molecule belonging to the hydroxamic acid class of compounds.[1][2] In drug development, it is primarily investigated as a histone deacetylase (HDAC) inhibitor.[3] HDACs are enzymes that play a critical role in gene expression, and their dysregulation is linked to diseases like cancer.[4][5] The therapeutic potential of this compound and its derivatives stems from the ability of the hydroxamic acid group (-CONHOH) to chelate the essential zinc ion (Zn²⁺) in the active site of HDAC enzymes, thereby blocking their function.[3][6]
Q2: What are the primary ways this compound can interfere with biochemical assays?
This compound can interfere with assays through several mechanisms, potentially leading to false-positive or false-negative results.[7] The main modes of interference are:
-
Metal Ion Chelation: As a strong chelating agent, this compound can bind to essential metal ions (e.g., Zn²⁺, Cu²⁺, Fe³⁺) required as cofactors for enzymes in your assay, leading to apparent but artificial inhibition.[6][8][9]
-
Light-Based Interference (Colorimetric Assays): The compound can absorb light at or near the wavelength used for measurement, causing an artificially high background signal.[7] It can also form colored complexes with trace metal ions in buffers or media, further confounding absorbance readings.[8]
-
Light-Based Interference (Fluorescent Assays): The compound may be intrinsically fluorescent (autofluorescence), leading to a false-positive signal.[7][10] Conversely, it can absorb the excitation or emission light of the assay's fluorophore (an "inner filter effect" or quenching), leading to a false-negative signal.[7][11]
-
Chemical Reactivity: The hydroxamic acid moiety can be reactive and may interact with assay components, including the target protein or detection reagents.[12][13]
-
Redox Activity: As a hydroxylamine (B1172632) derivative, this compound has redox potential and can interfere in assays that measure changes in redox state, such as those measuring NADH/NADPH or using redox-sensitive dyes.[14]
Q3: My assay involves measuring nitric oxide (NO) using the Griess assay. Can this compound interfere?
Yes, there is a high potential for interference. The Griess assay is a colorimetric method that detects nitrite (B80452) (NO₂⁻), a stable breakdown product of NO, by forming a colored azo dye that absorbs around 540 nm.[15][16] this compound can interfere in several ways:
-
Direct Absorbance: The compound or its metal complexes might absorb light near 540 nm, increasing background readings.[8]
-
Reaction with Reagents: The acidic conditions of the Griess assay could promote reactions with this compound.
-
Redox Interference: The Griess reaction is susceptible to interference from various reducing agents, which can affect the diazotization reaction.[16][17]
Q4: I am using a cell viability assay like MTT. What problems might I encounter?
The MTT assay measures cell viability by the reduction of a yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals by mitochondrial dehydrogenases in living cells.[18][19] this compound can cause several issues:
-
Direct MTT Reduction: As a reducing agent, the compound might directly reduce MTT to formazan, independent of cellular activity, leading to an overestimation of cell viability.[20]
-
Cytotoxicity: Many hydroxamic acids have been shown to be cytotoxic.[21] If the compound is killing cells, you would expect a lower MTT signal, but this effect could be masked if the compound is also directly reducing the MTT reagent.
-
Metabolic Alteration: As an HDAC inhibitor, this compound alters gene expression, which could change the metabolic state of the cells and their intrinsic ability to reduce MTT, independent of cell viability.[5][22]
Troubleshooting Guides
Issue 1: High Background or Unexpected Signal in Colorimetric Assays (e.g., Griess, Enzyme Assays)
-
Possible Cause 1: Direct Compound Absorbance. The compound itself absorbs light at the measurement wavelength.
-
Troubleshooting Step: Run a "compound-only" control. Prepare wells containing only assay buffer and this compound at the same concentrations used in your experiment. Measure the absorbance at the assay wavelength and subtract this value from your experimental readings.
-
-
Possible Cause 2: Formation of Colored Complexes. this compound is a potent metal chelator and may be reacting with trace metal ions (e.g., iron) in your buffer to form a colored product.[8]
-
Troubleshooting Step: Prepare the compound in a high-purity, metal-free buffer. As a diagnostic test, add a small amount of a strong, non-interfering chelator like EDTA to your buffer to see if it reduces the background signal.[8]
-
Issue 2: Inaccurate Results in Fluorescent Assays
-
Possible Cause 1: Autofluorescence. The compound is fluorescent at the excitation/emission wavelengths of your assay, causing a false-positive or high background signal.[7][10]
-
Troubleshooting Step: Run a "compound-only" control. Measure the fluorescence of this compound in assay buffer at your experimental concentrations using the same filter set as your primary assay. If a significant signal is detected, this value should be subtracted from your results.
-
-
Possible Cause 2: Fluorescence Quenching. The compound absorbs light emitted by your fluorophore (inner filter effect) or deactivates the fluorophore through other mechanisms, causing a false-negative result or reduced signal.[7][11][23]
-
Troubleshooting Step: Perform a quenching control experiment. In a cell-free system, measure the signal of your fluorescent probe/reagent alone. Then, titrate in increasing concentrations of this compound to see if the signal decreases in a dose-dependent manner.
-
Issue 3: Apparent Enzyme Inhibition (Especially Metalloenzymes)
-
Possible Cause: Metal Chelation. this compound is binding to the essential metal cofactor of your target enzyme, causing inhibition that is not specific to the intended mechanism.[3][8]
-
Troubleshooting Step: Perform a "metal rescue" experiment. If inhibition is observed, repeat the assay but supplement the buffer with a concentration of the required metal ion (e.g., ZnCl₂) that is in excess of the this compound concentration. If the compound's inhibitory activity is reduced or abolished, chelation is the likely cause.
-
Quantitative Data
For accurate troubleshooting, understanding the physicochemical properties of this compound is crucial.
Table 1: Spectral Properties of this compound (Benzohydroxamic Acid) Data interpreted from publicly available spectra. Actual absorbance is concentration-dependent.
| Wavelength Range (nm) | Relative Absorbance | Potential for Interference |
| 200 - 240 | High | High (UV-based assays, protein quantification) |
| 240 - 290 | Moderate to Low | Moderate (e.g., NADH/NADPH assays at 340 nm) |
| > 300 | Very Low / Negligible | Low (Most visible range colorimetric & fluorescent assays) |
Table 2: Stability of Benzohydroxamic Acid-Metal Complexes Higher stability constants indicate a stronger interaction and greater potential for interference in assays involving these metal ions.[8]
| Metal Ion | Stability Constant (log K) | Potential for Interference |
| Fe³⁺ | High | Very High |
| Cu²⁺ | Moderate | High |
| Zn²⁺ | Moderate | High |
| Ni²⁺ | Moderate | High |
| Co²⁺ | Moderate | High |
Visualizations: Workflows and Mechanisms
References
- 1. Benzohydroxamic acid | C7H7NO2 | CID 10313 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzamide, N-hydroxy- [webbook.nist.gov]
- 3. benchchem.com [benchchem.com]
- 4. Purification and enzymatic assay of class I histone deacetylase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hydroxamic Acid as a Potent Metal-Binding Group for Inhibiting Tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. The effect of a hydroxamic acid-containing polymer on active matrix metalloproteinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. product.atagenix.com [product.atagenix.com]
- 13. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Analysis of nitrite and nitrate in biological fluids by assays based on the Griess reaction: appraisal of the Griess reaction in the L-arginine/nitric oxide area of research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Inaccuracies of nitric oxide measurement methods in biological media - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. MTT assay protocol | Abcam [abcam.com]
- 19. zjubiolab.zju.edu.cn [zjubiolab.zju.edu.cn]
- 20. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Synthesis/biological evaluation of hydroxamic acids and their prodrugs as inhibitors for Botulinum neurotoxin A light chain - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Fluorescence quenching based detection of nitroaromatics using luminescent triphenylamine carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of N-Hydroxybenzamides and Other Histone Deacetylase (HDAC) Inhibitors in Oncology Research
A comprehensive guide for researchers, scientists, and drug development professionals on the efficacy, mechanism of action, and experimental evaluation of N-Hydroxybenzamide-based Histone Deacetylase (HDAC) inhibitors in comparison to other established HDAC inhibitors.
Histone deacetylase (HDAC) inhibitors have emerged as a promising class of anti-cancer agents. By altering the epigenetic landscape of cancer cells, these molecules can reactivate tumor suppressor genes, induce cell cycle arrest, and trigger apoptosis. Among the various chemical classes of HDAC inhibitors, N-Hydroxybenzamides represent a significant group of hydroxamic acid-based inhibitors. This guide provides a detailed comparison of the efficacy of N-Hydroxybenzamides with other major classes of HDAC inhibitors, supported by experimental data and detailed protocols.
Efficacy and Isoform Selectivity: A Quantitative Comparison
The inhibitory potency of HDAC inhibitors is a critical determinant of their therapeutic potential. This is typically quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating greater potency. The following tables summarize the IC50 values of representative this compound derivatives against various HDAC isoforms and cancer cell lines, in comparison to other well-established HDAC inhibitors such as the pan-HDAC inhibitor Vorinostat (B1683920) (a hydroxamic acid) and the class I-selective inhibitor Entinostat (a benzamide).
| Compound ID | Core Structure | Target HDAC Isoform | IC50 (nM) | Reference |
| This compound Analogues | ||||
| Compound 1a | This compound | HDAC1 | 142 | [1] |
| HDAC4 | >10000 | [1] | ||
| Compound 12a | N-hydroxy-3-sulfamoylbenzamide | HDAC8 | 25 | [2] |
| HDAC2 | >4500 | [2] | ||
| HDAC6 | 750 | [2] | ||
| 4-(Aminomethyl)-N-hydroxybenzamide derivative | This compound | HDAC6 | 5 | [3][4] |
| Other HDAC Inhibitors | ||||
| Vorinostat (SAHA) | Hydroxamic Acid | Pan-HDAC | ~10 (cell-free) | [5] |
| Entinostat (MS-275) | Benzamide | HDAC1 | 510 | [5] |
| HDAC3 | 1700 | [5] |
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound Analogue (7h) | SW620 | Colon Cancer | 0.142 | [6] |
| This compound Analogue (7c) | SW620 | Colon Cancer | 0.146 | [6] |
| Vorinostat (SAHA) | SW-982 | Synovial Sarcoma | 8.6 | [7] |
| SW-1353 | Chondrosarcoma | 2.0 | [7] | |
| Entinostat (MS-275) | Jurkat | T-cell Leukemia | - | [5][8] |
| Panobinostat (B1684620) (LBH589) | SW-982 | Synovial Sarcoma | 0.1 | [7] |
| SW-1353 | Chondrosarcoma | 0.02 | [7] |
Mechanism of Action: Unraveling the Cellular Impact
HDAC inhibitors, including N-Hydroxybenzamides, exert their anti-cancer effects through a multi-faceted mechanism of action. The primary mode of action involves the inhibition of HDAC enzymes, leading to the accumulation of acetylated histones. This, in turn, results in a more relaxed chromatin structure, facilitating the transcription of genes that regulate key cellular processes.
Caption: Mechanism of action of this compound HDAC inhibitors.
The induction of apoptosis is a key outcome of HDAC inhibition. N-substituted benzamides have been shown to induce apoptosis through the mitochondrial pathway, involving the release of cytochrome c and the activation of caspases.[9][10]
Caption: Apoptosis induction pathway by N-Hydroxybenzamides.
Experimental Protocols
To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential. The following sections provide methodologies for key assays used to evaluate the efficacy of HDAC inhibitors.
In Vitro HDAC Inhibition Assay (Fluorogenic)
This assay quantifies the enzymatic activity of HDACs and the inhibitory potential of test compounds.
Materials:
-
Recombinant human HDAC enzymes (e.g., HDAC1, HDAC2, HDAC6, HDAC8)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (containing Trypsin and a suitable buffer)
-
Test compounds (dissolved in DMSO)
-
Positive control inhibitor (e.g., Vorinostat, Trichostatin A)
-
Black 96-well microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds and the positive control in the assay buffer.
-
In the wells of a black 96-well plate, add the assay buffer, diluted HDAC enzyme, and the test compound or vehicle control (DMSO).
-
Incubate the plate at 37°C for 15 minutes to allow for compound-enzyme interaction.
-
Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction by adding the developer solution to each well. This also initiates the release of the fluorescent signal.
-
Incubate the plate at room temperature for 15-20 minutes, protected from light.
-
Measure the fluorescence with an excitation wavelength of 355-360 nm and an emission wavelength of 460 nm.
-
Calculate the percentage of HDAC inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.[11][12]
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the effect of HDAC inhibitors on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds or vehicle control for the desired time period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.
-
Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: Experimental workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
Test compounds
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with test compounds or vehicle control for the desired time.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in the binding buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within one hour.
-
Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic: Annexin V+/PI+, necrotic: Annexin V-/PI+).[13]
Conclusion
N-Hydroxybenzamides represent a versatile and potent class of HDAC inhibitors with significant potential in cancer therapy. Their efficacy is comparable to, and in some cases exceeds, that of other established HDAC inhibitors. The modular nature of the this compound scaffold allows for fine-tuning of potency and isoform selectivity through chemical modifications. The experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers dedicated to the discovery and development of novel HDAC-targeted cancer therapeutics. Further investigation into the structure-activity relationships and in vivo efficacy of this compound derivatives will be crucial in advancing this promising class of compounds towards clinical applications.
References
- 1. Novel this compound-based HDAC inhibitors with branched CAP group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of meta-sulfamoyl N-hydroxybenzamides as HDAC8 selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Potent histone deacetylase inhibitors derived from 4-(aminomethyl)-N-hydroxybenzamide with high selectivity for the HDAC6 isoform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Combinatorial effects of histone deacetylase inhibitors (HDACi), vorinostat and entinostat, and adaphostin are characterized by distinct redox alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel quinazoline-triazole-based N -hydroxybenzamides/ N -hydroxypropenamides as HDAC inhibitors: design, synthesis, biological evaluation, and dockin ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04193G [pubs.rsc.org]
- 7. Histone deacetylase inhibitors vorinostat and panobinostat induce G1 cell cycle arrest and apoptosis in multidrug resistant sarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Combinatorial effects of histone deacetylase inhibitors (HDACi), vorinostat and entinostat, and adaphostin are characterized by distinct redox alterations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanism of action for N-substituted benzamide-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanism of action for N-substituted benzamide-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting neuroblastoma with hydroxamic acid based HDAC1 and HDAC2 inhibitors: Insights from in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Purification and enzymatic assay of class I histone deacetylase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Induction of ROS‑mediated cell death and activation of the JNK pathway by a sulfonamide derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
N-Hydroxybenzamide vs. Vorinostat (SAHA): A Comparative Guide for Cancer Therapy Research
In the landscape of epigenetic cancer therapy, Histone Deacetylase (HDAC) inhibitors have emerged as a promising class of drugs. This guide provides a detailed, objective comparison between the well-established pan-HDAC inhibitor, Vorinostat (B1683920) (SAHA), and the emerging class of N-Hydroxybenzamide derivatives. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms, efficacy, and the experimental frameworks used for their evaluation.
At a Glance: Key Differences and Similarities
| Feature | This compound Derivatives | Vorinostat (SAHA) |
| Core Structure | This compound | Suberoylanilide Hydroxamic Acid |
| HDAC Inhibition | Varies by derivative; some show selectivity, while others are pan-inhibitors. Certain derivatives exhibit greater potency against specific HDAC isoforms (e.g., HDAC1, HDAC8) compared to Vorinostat. | Pan-HDAC inhibitor, targeting classes I, II, and IV HDACs. |
| Mechanism of Action | Inhibition of HDACs, leading to histone hyperacetylation, chromatin relaxation, and reactivation of tumor suppressor genes. This induces cell cycle arrest, apoptosis, and inhibits tumor growth. | Broad inhibition of HDACs results in the accumulation of acetylated histones and non-histone proteins, leading to cell cycle arrest, differentiation, and apoptosis in cancer cells.[1] |
| Therapeutic Potential | Preclinical studies show significant anti-proliferative and pro-apoptotic activity in various cancer models, with some derivatives demonstrating superior potency to Vorinostat in specific contexts. | FDA-approved for the treatment of cutaneous T-cell lymphoma (CTCL) and investigated in numerous clinical trials for a range of solid and hematological malignancies.[2] |
Quantitative Performance Data
The following tables summarize the in vitro efficacy of Vorinostat and representative this compound derivatives against various cancer cell lines. It is important to note that the data for this compound derivatives and Vorinostat are often from different studies and not always from direct head-to-head comparisons under identical experimental conditions.
Table 1: In Vitro Anti-proliferative Activity (IC50)
| Compound | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| Vorinostat (SAHA) | A431 | Epidermoid Carcinoma | ~2.0 | [3] |
| LNCaP | Prostate Cancer | 2.5 - 7.5 | [4] | |
| PC-3 | Prostate Cancer | 2.5 - 7.5 | [4] | |
| TSU-Pr1 | Prostate Cancer | 2.5 - 7.5 | [4] | |
| MCF-7 | Breast Cancer | 0.75 | [4] | |
| HH | Cutaneous T-cell Lymphoma | 0.146 | [5] | |
| HuT78 | Cutaneous T-cell Lymphoma | 2.062 | [5] | |
| SW-982 | Synovial Sarcoma | 8.6 | [6] | |
| SW-1353 | Chondrosarcoma | 2.0 | [6] | |
| This compound Derivative (5j) | HCT116 | Colon Carcinoma | 0.3 | [7] |
| A549 | Non-small Cell Lung Cancer | Data not specified | [7] | |
| This compound Derivative (5t) | HCT116 | Colon Carcinoma | 0.4 | [7] |
| A549 | Non-small Cell Lung Cancer | Data not specified | [7] | |
| This compound Derivative (Declopramide) | 70Z/3 | Mouse Pre-B Cell Line | >250 (for apoptosis induction) | [8][9] |
| HL60 | Human Promyelocytic Leukemia | >250 (for apoptosis induction) | [8][9] |
Table 2: In Vitro HDAC Enzymatic Inhibitory Activity (IC50)
| Compound | HDAC Isoform/Source | IC50 (nM) | Reference |
| Vorinostat (SAHA) | HDAC1 | 10 | [4] |
| HDAC3 | 20 | [4] | |
| HeLa Nuclear Extract | Data not specified | ||
| This compound Derivative (5j) | HDAC1 | Better than SAHA | |
| HDAC8 | Better than SAHA | ||
| HeLa Nuclear Extract | Better than SAHA |
Signaling Pathways and Mechanisms of Action
Both Vorinostat and this compound derivatives exert their anti-cancer effects by inhibiting HDACs, which leads to the hyperacetylation of histone and non-histone proteins. This epigenetic modification alters gene expression, resulting in cell cycle arrest and apoptosis.
Vorinostat has been shown to impact multiple signaling pathways critical for cancer cell survival and proliferation.[1][10] These include the PI3K/Akt/mTOR, MAPK, and JAK-STAT pathways.[1] By inhibiting these pathways, Vorinostat can effectively halt tumor growth.
This compound derivatives also induce apoptosis, which can be mediated by the release of cytochrome c from the mitochondria and the subsequent activation of caspase-9.[8][9] This process can occur independently of p53.[8][9]
Caption: Comparative signaling pathways of this compound and Vorinostat.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used in the evaluation of this compound and Vorinostat.
In Vitro HDAC Activity Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of HDACs, typically using a nuclear extract from a cell line like HeLa as the enzyme source.
-
Materials:
-
HeLa nuclear extract
-
HDAC fluorometric substrate
-
Assay buffer
-
Trichostatin A (TSA) as a positive control
-
Test compounds (this compound derivatives, Vorinostat)
-
96-well black plates
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compounds and TSA in assay buffer.
-
In a 96-well plate, add the HeLa nuclear extract and the diluted compounds or TSA.
-
Incubate at 37°C for 15 minutes.
-
Add the HDAC fluorometric substrate to initiate the reaction.
-
Incubate at 37°C for 30 minutes.
-
Add a developer solution to stop the reaction and generate a fluorescent signal.
-
Measure the fluorescence with an excitation wavelength of 360 nm and an emission wavelength of 460 nm.
-
Calculate the percent inhibition relative to the control and determine the IC50 values.
-
Caption: Workflow for an in vitro HDAC activity assay.
Western Blot Analysis for Histone Acetylation
This method is used to detect the level of acetylated histones in cells following treatment with an HDAC inhibitor.
-
Materials:
-
Cancer cell line (e.g., A431)
-
Test compounds
-
Cell lysis buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and buffers
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-total-Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Treat cells with various concentrations of the test compounds for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Normalize the acetylated histone signal to the total histone signal.
-
Cell Cycle Analysis by Flow Cytometry
This technique determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, G2/M) after treatment with a test compound.
-
Materials:
-
Cancer cell line
-
Test compounds
-
Phosphate-buffered saline (PBS)
-
Ethanol (70%, ice-cold)
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
-
-
Procedure:
-
Treat cells with the test compounds for the desired duration.
-
Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol.
-
Wash the fixed cells and resuspend in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the DNA content by flow cytometry.
-
Quantify the percentage of cells in each phase of the cell cycle.
-
In Vivo Xenograft Model
This model assesses the anti-tumor efficacy of a compound in a living organism.
-
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Human cancer cell line (e.g., A431)
-
Test compounds formulated for in vivo administration
-
Calipers for tumor measurement
-
-
Procedure:
-
Subcutaneously inject cancer cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize the mice into control and treatment groups.
-
Administer the test compounds (e.g., intraperitoneally) at a predetermined dose and schedule.
-
Measure the tumor volume and body weight of the mice regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).
-
Caption: Workflow for an in vivo xenograft model study.
Conclusion
Both Vorinostat and this compound derivatives are potent HDAC inhibitors with significant potential in cancer therapy. Vorinostat is a well-characterized, FDA-approved drug with a broad spectrum of activity. This compound derivatives represent a promising and evolving class of HDAC inhibitors, with some demonstrating enhanced potency and selectivity for specific HDAC isoforms in preclinical studies. Further research, particularly direct comparative studies, is warranted to fully elucidate the therapeutic advantages of specific this compound derivatives over established pan-HDAC inhibitors like Vorinostat. This guide provides a foundational framework for researchers to design and interpret experiments aimed at further exploring these important anti-cancer agents.
References
- 1. Vorinostat interferes with the signaling transduction pathway of T-cell receptor and synergizes with phosphoinositide-3 kinase inhibitors in cutaneous T-cell lymphoma | Haematologica [haematologica.org]
- 2. mdpi.com [mdpi.com]
- 3. Vorinostat, an HDAC Inhibitor Attenuates Epidermoid Squamous Cell Carcinoma Growth by Dampening mTOR Signaling Pathway in a Human Xenograft Murine Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. apexbt.com [apexbt.com]
- 6. Histone deacetylase inhibitors vorinostat and panobinostat induce G1 cell cycle arrest and apoptosis in multidrug resistant sarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and preliminary biological evaluation of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives as novel histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanism of action for N-substituted benzamide-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism of action for N-substituted benzamide-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
N-Hydroxybenzamide's Inhibitory Effect on Specific HDAC Isoforms: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of N-Hydroxybenzamide's performance as a histone deacetylase (HDAC) inhibitor against other alternatives, supported by experimental data. The information is tailored for researchers, scientists, and professionals involved in drug development.
Comparative Analysis of Inhibitory Activity
While specific inhibitory concentration (IC50) values for the parent this compound across a wide range of HDAC isoforms are not extensively documented in publicly available literature, studies on its derivatives provide significant insights into its potential for isoform-selective inhibition. The hydroxamic acid moiety within this compound is a critical feature for potent HDAC inhibition as it effectively chelates the zinc ion in the enzyme's active site.[1] Structural modifications to the benzamide (B126) scaffold have led to the development of derivatives with varying degrees of potency and selectivity.
For comparative purposes, this guide includes data on key this compound derivatives and the well-characterized pan-HDAC inhibitor, Vorinostat (SAHA).
Table 1: Comparative Inhibitory Activity (IC50) of this compound Derivatives and Other HDAC Inhibitors
| Compound/Derivative | HDAC1 (nM) | HDAC2 (nM) | HDAC3 (nM) | HDAC6 (nM) | HDAC8 (nM) | Cell Line Antiproliferative Activity (IC50, µM) |
| This compound Derivatives | ||||||
| 4-(Aminomethyl)-N-hydroxybenzamide Acyl Derivatives | - | - | - | Potent Inhibition | - | - |
| N-hydroxy-3-sulfamoylbenzamide Derivatives (e.g., 12a, 12b, 12c) | - | >180-fold less potent than HDAC8 | - | ~30-fold less potent than HDAC8 | Potent Inhibition (two-digit nM) | Highly selective against T-cell leukemia and neuroblastoma lines |
| Reference HDAC Inhibitors | ||||||
| Vorinostat (SAHA) | 13 - 61 | 70 - 251 | 19 | 31 | 44 - 827 | Varies by cell line (e.g., 0.6 - 4.4 µM in CTCL lines)[2] |
| Entinostat | 0.93 µM | 0.95 µM | 1.8 µM | - | Inactive | - |
| Tacedinaline | - | - | - | - | - | - |
Note: Data is compiled from multiple sources and assay conditions may vary. Direct comparison of absolute values should be made with caution. The table highlights the potential for developing isoform-selective inhibitors from the this compound scaffold.
Experimental Protocols
In Vitro HDAC Inhibition Assay (Fluorometric)
This protocol describes a common method for determining the in vitro inhibitory activity of compounds like this compound against specific HDAC isoforms. The assay is based on the deacetylation of a fluorogenic substrate by an HDAC enzyme, followed by the release of a fluorescent molecule upon enzymatic development.
Materials:
-
Recombinant human HDAC enzymes (e.g., HDAC1, HDAC2, HDAC3, HDAC6, HDAC8)
-
Fluorogenic HDAC substrate (e.g., containing an acetylated lysine (B10760008) side chain)
-
HDAC Assay Buffer
-
Test compound (this compound) dissolved in DMSO
-
Reference inhibitor (e.g., Vorinostat/SAHA)
-
Developer solution
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the this compound and reference inhibitor in HDAC Assay Buffer. The final DMSO concentration should be kept low (typically <1%) to avoid interference with the assay.
-
Reaction Setup: To the wells of a 96-well plate, add the HDAC Assay Buffer, the test compound at various concentrations (or vehicle control), and the diluted recombinant HDAC enzyme.
-
Pre-incubation: Incubate the plate for a defined period (e.g., 10-15 minutes) at 37°C to allow for the interaction between the inhibitor and the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate to all wells.
-
Incubation: Incubate the plate at 37°C for a specific duration (e.g., 30-60 minutes).
-
Reaction Termination and Signal Development: Stop the reaction by adding the developer solution. This solution typically contains a broad-spectrum HDAC inhibitor (like Trichostatin A) to halt the enzymatic reaction and a protease to cleave the deacetylated substrate, releasing the fluorophore.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 350-380/440-460 nm).
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.
Visualizations
Experimental Workflow for HDAC Inhibition Assay
Caption: Workflow for determining the in vitro inhibitory effect of this compound on HDAC isoforms.
Signaling Pathway: HDAC Inhibition and p53/p21 Activation
HDAC inhibitors, including benzamide derivatives, can induce cell cycle arrest and apoptosis through the activation of the p53 tumor suppressor pathway. HDACs are known to deacetylate non-histone proteins, including p53.[3] Inhibition of HDACs can lead to the hyperacetylation of p53, which enhances its stability and transcriptional activity.[3] Activated p53 can then upregulate the expression of target genes such as p21WAF1/CIP1, a cyclin-dependent kinase inhibitor that mediates cell cycle arrest.[3][4][5]
Caption: Proposed signaling pathway of this compound-induced cell cycle arrest and apoptosis via HDAC inhibition and p53/p21 activation.
References
- 1. benchchem.com [benchchem.com]
- 2. Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Activation of p21 by HDAC Inhibitors Requires Acetylation of H2A.Z - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of N-Hydroxybenzamide and its Structural Analogs as Histone Deacetylase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of N-Hydroxybenzamide and its structural analogs, focusing on their efficacy as Histone Deacetylase (HDAC) inhibitors. Dysregulation of HDACs is implicated in various diseases, including cancer, making them a significant target for therapeutic intervention.[1][2] this compound derivatives have emerged as a promising class of HDAC inhibitors, with a pharmacophore that typically consists of a zinc-binding group (ZBG), a linker, and a surface recognition "cap" group.[3] Structural modifications to these components can significantly impact the potency and isoform selectivity of the inhibitor.[1][4] This guide summarizes key performance data, details relevant experimental protocols, and visualizes critical biological pathways and workflows to inform research and drug development efforts.
Quantitative Performance Data
The in vitro efficacy of this compound and its analogs is commonly evaluated by their half-maximal inhibitory concentration (IC50) against various HDAC isoforms and their anti-proliferative activity in cancer cell lines. The following tables summarize the biological activity of a selection of these compounds.
Table 1: Comparative HDAC Inhibitory Activity (IC50, nM)
| Compound/Analog | HDAC1 | HDAC2 | HDAC3 | HDAC4 | HDAC6 | HDAC8 | HDAC11 | Reference |
| Vorinostat (SAHA) | < 1 | ~6 | ~39 | - | - | - | - | [5] |
| N-hydroxy-4-(3-phenylpropanamido)benzamide (5j) | - | - | - | - | - | - | - | [6] |
| N-hydroxy-4-(3-(benzo[d][1][2]dioxol-5-yl)propanamido)benzamide (5t) | - | - | - | - | - | - | - | [6] |
| 2-methylthiobenzamide (16) | >20,000 | >20,000 | 29 | >20,000 | >20,000 | >20,000 | >20,000 | [7] |
| N-hydroxycinnamamide (11e) | 15.4 | - | - | - | - | - | - | [8] |
| N-hydroxycinnamamide (11k) | 20.8 | - | - | - | - | - | - | [8] |
| N-hydroxycinnamamide (11r) | 11.8 | 498.1 | 3.9 | 5700.4 | 308.2 | 2000.8 | 900.4 | [8] |
Note: Data is compiled from multiple sources and assay conditions may vary. Direct comparison of absolute values should be made with caution. The focus should be on the relative potencies and selectivities observed within each study.
Table 2: Comparative Anti-proliferative Activity in Cancer Cell Lines (IC50, µM)
| Compound/Analog | HCT116 (Colon) | A549 (Lung) | SW620 (Colon) | PC3 (Prostate) | NCI-H23 (Lung) | Reference |
| N-hydroxy-4-(3-phenylpropanamido)benzamide (5j) | 0.3 | 0.3 | - | - | - | [6] |
| N-hydroxy-4-(3-(benzo[d][1][2]dioxol-5-yl)propanamido)benzamide (5t) | 0.4 | 0.4 | - | - | - | [6] |
| N-hydroxypropenamides (6a-e) | - | - | Up to 5-fold more potent than SAHA | Up to 5-fold more potent than SAHA | Up to 5-fold more potent than SAHA | [9] |
| Vorinostat (SAHA) | 0.67 | - | - | - | - | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols relevant to the evaluation of this compound and its analogs.
In Vitro Fluorometric HDAC Inhibition Assay
This protocol describes a common method for determining the in vitro inhibitory activity of compounds on HDAC enzymes. The assay is based on the deacetylation of a fluorogenic substrate by HDAC, followed by enzymatic cleavage to release a fluorescent molecule.[2]
Reagents and Materials:
-
Recombinant human HDAC enzyme (e.g., HDAC1, HDAC3)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
HDAC Assay Buffer
-
Developer solution (containing a protease like trypsin and a stop solution like Trichostatin A)
-
Test compounds (this compound analogs) and a positive control inhibitor (e.g., SAHA)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds and the positive control in HDAC Assay Buffer. A final DMSO concentration of <1% is recommended.[2]
-
Reaction Setup: In a 96-well black microplate, add the following in order: HDAC Assay Buffer, test compound at various concentrations (or DMSO for control), and diluted recombinant HDAC enzyme.
-
Pre-incubation: Gently mix and incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme binding.[2]
-
Initiate Reaction: Add the fluorogenic HDAC substrate to all wells.
-
Incubation: Mix and incubate the plate at 37°C for 30 minutes.[2]
-
Stop and Develop: Add the Developer solution to each well to stop the HDAC reaction and initiate the development of the fluorescent signal.[2]
-
Final Incubation: Incubate the plate at room temperature for 15 minutes, protected from light.[2]
-
Fluorescence Measurement: Read the fluorescence using a microplate reader with excitation at 355-360 nm and emission at 460 nm.[2]
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.
Cell Proliferation (MTT) Assay
This protocol outlines a method to assess the effect of this compound analogs on the viability and proliferation of cancer cells.
Reagents and Materials:
-
Cancer cell lines (e.g., HCT116, A549)
-
Cell culture medium and supplements
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear microplate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the control and determine the IC50 value by plotting cell viability against the log of the compound concentration.[1]
Visualizations
To illustrate the biological processes and experimental designs discussed, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Novel this compound-based HDAC inhibitors with branched CAP group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Design, synthesis and preliminary biological evaluation of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives as novel histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of Highly Selective and Potent HDAC3 Inhibitors Based on a 2-Substituted Benzamide Zinc Binding Group - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
Unveiling the Metal-Chelating Potential of N-Hydroxybenzamide: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of experimental methods to confirm and quantify the metal-chelating properties of N-Hydroxybenzamide. Through detailed protocols and comparative data with established chelating agents, this document serves as a practical resource for evaluating its therapeutic and research potential.
This compound, a compound featuring a hydroxamic acid functional group, is of significant interest for its potential to bind metal ions, particularly iron. This property is crucial in various biological contexts, as iron dysregulation is implicated in numerous diseases, including iron overload disorders and neurodegenerative conditions. The ability of this compound to sequester excess metal ions could offer therapeutic benefits by reducing metal-induced oxidative stress. This guide outlines the key experimental approaches to validate and characterize these metal-chelating capabilities.
Comparative Analysis of Iron Chelating Efficacy
While specific quantitative data for this compound is not extensively available in public literature, we can infer its potential by examining data from the closely related compound, benzohydroxamic acid, and comparing it with clinically approved iron chelators such as Deferoxamine, Deferiprone, and Deferasirox. The primary metric for chelation strength is the stability constant (log β), which indicates the affinity of the chelator for a metal ion. A higher value signifies a more stable complex.
| Chelator | Metal Ion | Stoichiometry (Metal:Ligand) | Stability Constant (log β) | Reference Compound |
| Benzohydroxamic Acid | Fe(III) | 1:1 | Not specified, but trend shows Fe > Co > Cu | Yes[1] |
| Co(II) | 1:2 | Not specified, but trend shows Fe > Co > Cu | Yes[1] | |
| Cu(II) | 1:1 | Not specified, but trend shows Fe > Co > Cu | Yes[1] | |
| Deferoxamine (DFO) | Fe(III) | 1:1 | High affinity (hexadentate) | No[2] |
| Deferiprone (DFP) | Fe(III) | 1:3 | High affinity (bidentate) | No[2] |
| Deferasirox (DFX) | Fe(III) | 1:2 | High affinity (tridentate) | No[2] |
Note: The data for Benzohydroxamic acid indicates the relative stability of the complexes formed, suggesting a strong affinity for Fe(III). Direct stability constants for this compound require further experimental determination.
Experimental Protocols for Characterization
To rigorously assess the metal-chelating properties of this compound, a series of in vitro and cell-based assays are recommended. These protocols provide a framework for quantifying its chelation efficiency and observing its effects in a biological context.
UV-Visible Spectrophotometric Titration
This method is fundamental for determining the stoichiometry and stability constant of the this compound-metal complex.
Principle: The formation of a complex between this compound and a metal ion, such as Fe(III), results in a change in the UV-Visible absorption spectrum. By titrating the chelator with the metal ion and monitoring the absorbance changes, a binding curve can be generated to calculate the binding affinity.
Detailed Protocol:
-
Solution Preparation: Prepare stock solutions of this compound and ferric chloride (FeCl₃) in a suitable solvent (e.g., methanol (B129727) or buffered aqueous solution).
-
Spectra Acquisition: Record the UV-Vis spectrum (e.g., 300-800 nm) of the this compound solution alone.
-
Titration: In a cuvette, place a known concentration of the this compound solution. Incrementally add small aliquots of the FeCl₃ stock solution.
-
Data Recording: After each addition and equilibration, record the full UV-Vis spectrum.
-
Data Analysis: Plot the absorbance at the wavelength of maximum change against the molar ratio of metal to chelator. This data can be used to determine the stoichiometry of the complex. The stability constant (log β) can be calculated by fitting the titration data to a suitable binding model using specialized software.[3]
Chrome Azurol S (CAS) Assay
The CAS assay is a widely used colorimetric method to screen for and quantify the iron-chelating activity of compounds.
Principle: The assay is based on the competition for iron between this compound and the CAS-iron complex. The CAS dye forms a blue-colored complex with Fe(III). When a stronger chelator like this compound sequesters the iron, the dye is released, causing a color change to orange/yellow, which can be quantified spectrophotometrically.[2][4]
Detailed Protocol:
-
CAS Assay Solution Preparation: Prepare the CAS assay solution containing Chrome Azurol S, hexadecyltrimethylammonium bromide (HDTMA), and a ferric iron solution.
-
Reaction Setup: In a 96-well plate, add the CAS assay solution to each well.
-
Compound Addition: Add various concentrations of this compound to the wells. Include a blank (solvent) and a positive control (e.g., Deferoxamine).
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 20-30 minutes).[2]
-
Absorbance Measurement: Measure the absorbance at approximately 630 nm using a microplate reader.
-
Calculation: The iron-chelating activity is calculated as the percentage of inhibition of the CAS-iron complex formation.
Ferrozine (B1204870) Assay
This colorimetric assay specifically measures the chelation of ferrous iron (Fe²⁺).
Principle: Ferrozine forms a stable, magenta-colored complex with Fe²⁺. In the presence of a chelating agent like this compound, the formation of this complex is inhibited as the chelator binds to the iron. The decrease in the magenta color is proportional to the chelating activity.
Detailed Protocol:
-
Reaction Mixture: In a microplate well, mix the this compound sample with a solution of ferrous sulfate.
-
Ferrozine Addition: Add the ferrozine solution to initiate the color-forming reaction.
-
Incubation: Allow the reaction to proceed at room temperature for a short period (e.g., 10 minutes).
-
Absorbance Measurement: Measure the absorbance of the magenta complex at approximately 562 nm.[2]
-
Calculation: The chelating activity is determined by comparing the absorbance of the samples with a control.
Calcein-AM Assay for Intracellular Iron Chelation
This fluorescence-based assay assesses the ability of this compound to enter cells and chelate the labile iron pool (LIP).
Principle: Calcein-AM is a cell-permeable, non-fluorescent compound. Once inside the cell, intracellular esterases cleave the AM group, releasing the fluorescent molecule calcein (B42510). The fluorescence of calcein is quenched by iron. An effective intracellular iron chelator will bind to the LIP, displacing iron from calcein and causing an increase in fluorescence.
Detailed Protocol:
-
Cell Culture: Plate cells (e.g., HeLa or a relevant cell line) and grow to a suitable confluency.
-
Calcein-AM Loading: Incubate the cells with Calcein-AM (e.g., 0.15 µM for 10 minutes at 37°C) in a suitable buffer.[5]
-
Washing: Wash the cells to remove extracellular Calcein-AM.
-
Chelator Treatment: Resuspend the calcein-loaded cells and treat with various concentrations of this compound. Include untreated cells and cells treated with a known iron chelator (e.g., Deferiprone) as controls.
-
Fluorescence Measurement: Monitor the fluorescence intensity over time using a fluorescence spectrophotometer or a plate reader (excitation ~488 nm, emission ~518 nm).[5]
-
Data Analysis: An increase in fluorescence intensity indicates intracellular iron chelation.
Potential Impact on Signaling Pathways
Iron is a critical cofactor for many enzymes, and its chelation can modulate various signaling pathways. While direct studies on this compound are limited, the effects of other iron chelators suggest potential mechanisms.
Hypoxia-Inducible Factor-1α (HIF-1α) Pathway: Iron is essential for the activity of prolyl hydroxylases, enzymes that target HIF-1α for degradation under normoxic conditions. Iron chelation can inhibit these enzymes, leading to the stabilization and activation of HIF-1α.[6] This can trigger the expression of genes involved in angiogenesis, erythropoiesis, and glucose metabolism. The iron chelator Deferoxamine (DFO) has been shown to activate the HIF-1α pathway.[7]
Nuclear Factor-kappa B (NF-κB) Pathway: Iron can catalyze the formation of reactive oxygen species (ROS), which are known to activate the NF-κB signaling pathway, a key regulator of inflammation. By sequestering iron, this compound may reduce ROS production and thereby suppress NF-κB activation.[8]
Caption: Potential signaling pathways affected by this compound.
Experimental Workflow Overview
The confirmation of this compound's metal-chelating properties follows a logical progression from basic chemical characterization to cellular activity assessment.
Caption: Experimental workflow for confirming metal-chelating properties.
Conclusion
This compound shows significant promise as a metal-chelating agent, particularly for iron, based on the properties of structurally related compounds. The experimental protocols detailed in this guide provide a robust framework for researchers to confirm its efficacy, determine its binding characteristics, and explore its impact on cellular signaling pathways. While direct comparative data for this compound is still emerging, the methodologies presented here will be instrumental in generating the necessary evidence to establish its potential in therapeutic and research applications. Further investigation is warranted to fully characterize its chelation profile and biological activity.
References
- 1. ijsr.net [ijsr.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Identification of Chemical Compounds that Induce HIF-1α Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation of the hypoxia-inducible factor-1alpha pathway accelerates bone regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
A Comparative Guide to N-Hydroxybenzamide and Other Chelating Agents for Metal Ion Removal
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of N-Hydroxybenzamide with other widely used chelating agents for the removal of metal ions. The information presented is based on available experimental data and is intended to assist researchers in selecting appropriate chelating agents for their specific needs.
Introduction to Metal Chelation
Chelation therapy is a critical medical intervention for treating metal poisoning, a condition that can arise from environmental exposure or as a side effect of certain medical treatments.[1][2] Chelating agents are molecules that can form stable, coordinate covalent bonds with metal ions, creating a complex that can be safely excreted from the body.[2] The ideal chelating agent possesses a high affinity and selectivity for the target toxic metal ion while exhibiting low affinity for essential biological metals, good oral bioavailability, and a favorable safety profile.[3]
This compound belongs to the hydroxamic acid class of compounds, which are known for their potent metal-chelating properties, particularly for iron (III).[4] This guide compares the performance of this compound and its derivatives with established chelating agents such as EDTA, Deferoxamine, DMSA, and DMPS.
Comparative Performance of Chelating Agents
The efficacy of a chelating agent is determined by its affinity for specific metal ions, often expressed as a stability constant (log K). A higher log K value indicates a stronger and more stable complex between the chelator and the metal ion.[5][6]
Table 1: Stability Constants (log K) of Selected Chelating Agents with Various Metal Ions
| Chelating Agent | Fe(III) | Cu(II) | Zn(II) | Pb(II) | Cd(II) |
| This compound (Benzohydroxamic acid) | 11.4[7] | 7.8[7] | - | - | - |
| EDTA | 25.1 | 18.8 | 16.5 | 18.0 | 16.5 |
| Deferoxamine (DFO) | 30.6 | 14.1 | 11.1 | - | - |
| DMSA | - | - | - | 17.0 | - |
| DMPS | - | - | - | 15.0 | 13.0 |
Note: Data for this compound is based on its parent compound, Benzohydroxamic acid. The stability constants can vary depending on the experimental conditions such as pH and temperature.
Table 2: Overview of Common Chelating Agents and Their Primary Metal Targets
| Chelating Agent | Primary Target Metals | Administration | Key Characteristics |
| This compound & Derivatives | Iron (III), potentially other transition metals[3][4] | Oral/Parenteral | High affinity for Fe(III) due to the hydroxamic acid moiety.[4] |
| EDTA (Ethylenediaminetetraacetic acid) | Lead, Cadmium, Zinc[5] | Intravenous | Broad-spectrum metal chelator.[5] |
| Deferoxamine (DFO) | Iron, Aluminum[2] | Parenteral | High specificity for iron.[2] |
| DMSA (Dimercaptosuccinic acid) | Lead, Mercury, Arsenic[2] | Oral | Lower toxicity profile, suitable for children.[8] |
| DMPS (Dimercaptopropane sulfonate) | Mercury, Arsenic, Lead[5] | Oral/Intravenous | Effective for thiophilic metals.[5] |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of chelating agents. Below are protocols for key in vitro assays.
Protocol 1: Spectrophotometric Determination of Iron (III) Chelation
This method quantifies the iron-chelating capacity of a compound by measuring the disruption of the iron-ferrozine complex.
Materials:
-
Test compound (e.g., this compound)
-
Ferrous sulfate (B86663) (FeSO₄)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent.
-
In a 96-well plate, add various concentrations of the test compound.
-
Add a solution of ferrous sulfate to each well.
-
Initiate the reaction by adding a ferrozine solution.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 562 nm.
-
The percentage of iron chelation is calculated using the formula: % Chelation = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control (without the test compound) and A_sample is the absorbance in the presence of the test compound.[9]
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability and is used to determine the cytotoxic effects of the chelating agent.
Materials:
-
Human cancer cell lines (e.g., HepG2, A549)
-
Growth medium
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well plate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to a purple formazan (B1609692) precipitate.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at approximately 570 nm.
-
Cell viability is expressed as a percentage of the untreated control, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.[10]
Visualizing Mechanisms and Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological pathways and experimental procedures.
Experimental workflow for in vitro metal chelation assay.
Signaling pathway of metal-induced oxidative stress and chelation.
Conclusion
This compound and its derivatives show significant promise as iron-chelating agents due to the high affinity of the hydroxamic acid moiety for ferric iron.[3] While direct comparative data against all established chelators for a wide range of metal ions are still emerging, the available information suggests strong iron-binding capabilities. Established chelators like EDTA, Deferoxamine, DMSA, and DMPS each have well-defined clinical profiles and are used for specific metal toxicities. The choice of a chelating agent should be based on the specific metal ion to be removed, the clinical context, and the safety profile of the agent. Further research, including comprehensive in vivo studies, is necessary to fully elucidate the efficacy and safety of this compound as a therapeutic chelating agent.
References
- 1. Importance of Biometals as Targets in Medicinal Chemistry: An Overview about the Role of Zinc (II) Chelating Agents [mdpi.com]
- 2. Chelation in Metal Intoxication - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Why Hydroxamates May Not Be the Best Histone Deacetylase Inhibitors—What Some May Have Forgotten or Would Rather Forget? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. imcwc.com [imcwc.com]
- 6. chemistry.beloit.edu [chemistry.beloit.edu]
- 7. ijsr.net [ijsr.net]
- 8. Chelation therapy to treat lead toxicity in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Screening for Antioxidant Activity: Metal Chelating Assay | Springer Nature Experiments [experiments.springernature.com]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to N-Hydroxybenzamide's Performance as a Histone Deacetylase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of N-Hydroxybenzamide and its derivatives as Histone Deacetylase (HDAC) inhibitors, benchmarking their performance against established alternatives like Vorinostat (SAHA) and Trichostatin A (TSA). The information herein is intended to assist researchers in selecting appropriate compounds for their studies in oncology and other fields where HDAC inhibition is a key therapeutic strategy.
Introduction to this compound as an HDAC Inhibitor
This compound and its derivatives are a significant class of compounds that exhibit inhibitory activity against histone deacetylases (HDACs). HDACs are a family of enzymes crucial for the epigenetic regulation of gene expression. They remove acetyl groups from lysine (B10760008) residues on histones, leading to a more condensed chromatin structure and transcriptional repression. The dysregulation of HDAC activity is implicated in numerous diseases, most notably cancer, making them a prime target for therapeutic development.
The mechanism of action for this compound-based inhibitors involves the hydroxamic acid moiety chelating the zinc ion located in the active site of the HDAC enzyme. This action blocks the enzyme's deacetylase activity, leading to the accumulation of acetylated histones and other proteins. The subsequent relaxation of chromatin structure can reactivate the expression of tumor suppressor genes, ultimately inducing cell cycle arrest and apoptosis in cancer cells.[1] Several derivatives of this compound have been developed to enhance potency and selectivity for specific HDAC isoforms, such as HDAC6 and HDAC8.[2][3]
Performance Benchmarking: this compound Derivatives vs. Alternatives
The efficacy of HDAC inhibitors is primarily quantified by their half-maximal inhibitory concentration (IC50) against specific HDAC isoforms and their anti-proliferative effects on cancer cell lines. The following tables summarize the performance of this compound derivatives in comparison to the well-established pan-HDAC inhibitors Vorinostat (SAHA) and Trichostatin A (TSA).
Table 1: In Vitro HDAC Isoform Inhibition (IC50, nM)
| Compound | HDAC1 (nM) | HDAC2 (nM) | HDAC4 (nM) | HDAC6 (nM) | HDAC8 (nM) | Reference(s) |
| Vorinostat (SAHA) | < 1 | ~6 | - | ~39 | - | [4] |
| Trichostatin A (TSA) | - | - | - | - | - | [4] |
| This compound Derivative 12a | - | >180-fold selective vs HDAC8 | - | ~30-fold selective vs HDAC8 | low nM | [3] |
| This compound Derivative 12b | - | >180-fold selective vs HDAC8 | - | ~30-fold selective vs HDAC8 | low nM | [3] |
| This compound Derivative 12c | - | >180-fold selective vs HDAC8 | - | ~30-fold selective vs HDAC8 | low nM | [3] |
Note: Specific IC50 values for Trichostatin A are generally in the low nanomolar range for class I and IIb HDACs, but were not explicitly provided in the cited source. Data for this compound derivatives often emphasizes selectivity over broad-spectrum activity.
Table 2: Anti-Proliferative Activity in Cancer Cell Lines (IC50, µM)
| Cell Line | Cancer Type | Vorinostat (SAHA) (µM) | Trichostatin A (µM) | This compound Derivative | Reference(s) |
| HCT116 | Colon Cancer | 0.67 | 0.16 | Not specified | [4] |
| Jurkat | T-cell Leukemia | - | - | Selectively cytotoxic | [3] |
| Molt-4 | T-cell Leukemia | - | - | Selectively cytotoxic | [3] |
| SK-N-BE-(2) | Neuroblastoma | - | - | Selectively cytotoxic | [3] |
Note: The anti-proliferative activity of this compound derivatives is often demonstrated through selective cytotoxicity towards specific cancer cell lines, indicating a potentially favorable therapeutic window compared to pan-HDAC inhibitors.[3]
Signaling Pathways and Experimental Workflows
Visual representations of the underlying biological mechanisms and experimental procedures are essential for a comprehensive understanding of this compound's performance.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are established protocols for assessing the performance of HDAC inhibitors.
Protocol 1: In Vitro Fluorometric HDAC Inhibition Assay
This assay determines the in vitro inhibitory activity of a compound on HDAC enzymes.[1] It is based on the deacetylation of a fluorogenic substrate by an HDAC enzyme, which is then cleaved by a developer to release a fluorescent molecule.[4][5]
Materials:
-
Recombinant human HDAC enzyme (e.g., HDAC1, HDAC6)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
HDAC Assay Buffer
-
Test compound (this compound derivative) and positive control (e.g., SAHA)
-
Developer solution (containing a protease and a stop solution like Trichostatin A)
-
Black 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compound and positive control in HDAC Assay Buffer. The final DMSO concentration should be kept below 1%.
-
Reaction Setup: In a 96-well black microplate, add the following in order: HDAC Assay Buffer, the test compound at various concentrations (or DMSO for control), and the diluted recombinant HDAC enzyme.
-
Pre-incubation: Gently mix and incubate the plate at 37°C for 15 minutes to allow for enzyme-inhibitor binding.
-
Reaction Initiation: Add the fluorogenic HDAC substrate to all wells to start the reaction.
-
Incubation: Mix and incubate the plate at 37°C for 30-60 minutes.
-
Stop and Develop: Add the Developer solution to each well to stop the HDAC reaction and initiate the development of the fluorescent signal.
-
Final Incubation: Incubate the plate at room temperature for 15 minutes, protected from light.
-
Fluorescence Measurement: Read the fluorescence using a microplate reader with an excitation wavelength of 355-360 nm and an emission wavelength of 460 nm.[1][5]
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control and determine the IC50 value.
Protocol 2: Cellular Viability (MTT) Assay
This colorimetric assay is used to assess the anti-proliferative effects of a compound on cancer cell lines by measuring metabolic activity.[6]
Materials:
-
Cancer cell lines (e.g., HCT116, MCF7)
-
Cell culture medium and supplements
-
Test compound (this compound derivative)
-
MTT (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well cell culture plates
-
Spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of approximately 2 x 10³ cells per well and incubate for 24 hours to allow for cell attachment.[6]
-
Compound Treatment: Replace the medium with fresh medium containing the test compound at various concentrations (e.g., 0-10 µM). Include a vehicle control (e.g., DMSO at <0.1%).
-
Incubation: Incubate the cells for a further 96 hours at 37°C in a humidified 5% CO₂ atmosphere.[6]
-
MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the optical density at 540 nm using a microplate reader.
-
Data Analysis: Determine the concentration of the compound required to inhibit cell growth by 50% (GI50 or IC50) by plotting the absorbance against the compound concentration.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. Potent histone deacetylase inhibitors derived from 4-(aminomethyl)-N-hydroxybenzamide with high selectivity for the HDAC6 isoform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of meta-sulfamoyl N-hydroxybenzamides as HDAC8 selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of novel benzamide class I selective lysine deacetylase inhibitors as potent anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Validating N-Hydroxybenzamide Efficacy: A Guide to Statistical Analysis and Experimental Comparison
For researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for the statistical validation of experimental results for N-Hydroxybenzamide compounds. It offers a comparative analysis with alternative histone deacetylase (HDAC) inhibitors, supported by experimental data and detailed methodologies.
N-Hydroxybenzamides are a prominent class of compounds investigated for their therapeutic potential, primarily as histone deacetylase (HDAC) inhibitors. Their mechanism of action involves chelating the zinc ion in the active site of HDAC enzymes, leading to the hyperacetylation of histones and other non-histone proteins. This modulation of protein acetylation can induce cell cycle arrest, differentiation, and apoptosis in cancer cells, making N-Hydroxybenzamides a focal point in oncology research. This guide outlines the critical experimental and statistical analyses required to validate their efficacy and compare their performance against other HDAC inhibitors.
Comparative Efficacy of this compound Derivatives and Alternative HDAC Inhibitors
The following tables summarize the in vitro efficacy of various this compound derivatives against different cancer cell lines and HDAC isoforms, alongside data for comparator compounds. The data is presented as IC50 values, representing the half-maximal inhibitory concentration.
Table 1: Anti-proliferative Activity of this compound Derivatives and Comparator Drugs in Human Cancer Cell Lines (IC50, µM)
| Compound/Drug | SW620 (Colon) | PC-3 (Prostate) | NCI-H23 (Lung) | HCT116 (Colon) | A549 (Lung) | MDA-MB-231 (Breast) |
| N-Hydroxybenzamides | ||||||
| Indirubin-based 4a | - | - | - | - | - | - |
| Indirubin-based 7a | - | - | - | - | - | - |
| Indirubin-based 10a | 0.007 | 0.009 | 0.008 | - | - | - |
| Quinazolin-based 4e | 0.8 | 1.1 | 1.5 | - | - | - |
| Quinazolin-based 8b | 0.5 | 0.7 | 0.9 | - | - | - |
| Quinazolin-based 10a | 0.2 | 0.3 | 0.4 | - | - | - |
| HPPB derivative 5j | - | - | - | 0.3 | 0.3 | - |
| HPPB derivative 5t | - | - | - | 0.4 | 0.4 | - |
| Comparator Drugs | ||||||
| SAHA (Vorinostat) | 1.44 | 1.52 | 1.89 | - | - | - |
| Adriamycin | 0.08 | 0.07 | 0.09 | - | - | - |
Note: Data is compiled from multiple sources and assay conditions may vary. Direct comparison of absolute IC50 values across different studies should be approached with caution.[1][2][3][4]
Table 2: Inhibitory Activity of this compound Derivatives and Comparator Drugs against HDAC Isoforms (IC50, µM)
| Compound/Drug | HDAC1 | HDAC2 | HDAC6 |
| N-Hydroxybenzamides | |||
| Indirubin-based 4a | - | - | - |
| Comparator Drugs | |||
| SAHA (Vorinostat) | - | - | - |
Note: Specific IC50 values for indirubin-based compound 4a against HDAC isoforms were noted to show selectivity, with a 29-fold lower IC50 against HDAC6 compared to HDAC2, though the exact values were not provided in the source.[1]
Experimental Protocols
Rigorous and standardized experimental protocols are crucial for generating reliable and comparable data.
In Vitro HDAC Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of a specific HDAC isoform.
Materials:
-
Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, HDAC6)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
-
Developer solution (e.g., Trypsin in a suitable buffer)
-
Stop Solution (e.g., Trichostatin A)
-
Test compounds (dissolved in DMSO)
-
96-well black microplates
Procedure:
-
In a 96-well microplate, add the assay buffer, diluted HDAC enzyme, and the test compound at various concentrations (or a vehicle control, e.g., DMSO).
-
Incubate the plate for a specified time (e.g., 10-15 minutes) at 37°C to allow for compound-enzyme interaction.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding the developer solution, which also contains a potent HDAC inhibitor like Trichostatin A to halt further enzymatic activity.
-
Measure the fluorescence using a microplate reader at an excitation wavelength of 355-360 nm and an emission wavelength of 460 nm.
-
The percentage of inhibition is calculated relative to the vehicle control.
MTT Assay for Cell Viability
The MTT assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines
-
Cell culture medium and supplements
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Test compounds (dissolved in DMSO)
-
96-well clear microplates
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48-72 hours).
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control, and IC50 values are determined from the dose-response curves.
Statistical Analysis for Validating Experimental Results
Dose-Response Curve Analysis and IC50 Determination
The relationship between the concentration of an this compound and its inhibitory effect is typically sigmoidal. The IC50 value is a key parameter derived from this dose-response curve.
Workflow:
-
Data Collection: For each concentration of the test compound, collect data from multiple replicates (typically 3-4).
-
Data Normalization: Express the response data (e.g., cell viability, enzyme activity) as a percentage of the control (vehicle-treated) samples.
-
Log Transformation: Transform the compound concentrations to their logarithmic values. This helps in linearizing the central part of the sigmoidal curve and ensures a normal distribution of the data.
-
Non-linear Regression: Fit the normalized response data versus the log-transformed concentrations to a four-parameter logistic equation (sigmoidal dose-response model). This can be performed using software like GraphPad Prism or R. The equation is typically of the form: Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC50 - X) * HillSlope))
-
IC50 Calculation: The software will calculate the LogIC50 from the fitted curve, which can then be converted back to the IC50 value. The 95% confidence interval for the IC50 should also be reported to indicate the precision of the estimate.
Comparing the Efficacy of Multiple Compounds
To determine if the difference in potency between an this compound and a comparator drug is statistically significant, the following steps are recommended:
-
Replicate Experiments: Perform multiple independent experiments (at least three) to obtain several IC50 values for each compound.
-
Log Transformation of IC50 Values: Convert the individual IC50 values to their negative logarithms (pIC50 = -log(IC50)). This transformation is done because IC50 values are not normally distributed, while pIC50 values tend to be.
-
Statistical Testing:
-
t-test: If comparing the means of two compounds, an unpaired t-test can be used on the pIC50 values.
-
ANOVA: When comparing the means of more than two compounds, a one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Tukey's or Dunnett's test) is appropriate.
-
-
Interpreting the p-value: A p-value of less than 0.05 is generally considered statistically significant, indicating that the observed difference in potency between the compounds is unlikely to be due to random chance.
Visualizing Experimental Workflows and Signaling Pathways
Diagrams are essential for clearly communicating complex experimental processes and biological mechanisms.
Experimental workflow for validating this compound efficacy.
Signaling pathway of this compound-mediated HDAC inhibition.
References
Safety Operating Guide
Proper Disposal of N-Hydroxybenzamide: A Procedural Guide
The proper disposal of N-Hydroxybenzamide is crucial for maintaining laboratory safety and ensuring environmental protection. This guide provides a comprehensive, step-by-step procedure for researchers, scientists, and drug development professionals to handle and dispose of this compound waste in compliance with general laboratory safety standards.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to handle this compound with appropriate care. This compound is a combustible solid and can cause skin, eye, and respiratory irritation.[1][2] When heated to decomposition, it may emit toxic fumes of nitrogen oxides.[1][3]
Personal Protective Equipment (PPE) Required:
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[1][4]
-
Hand Protection: Wear suitable protective gloves to prevent skin contact.[1]
-
Respiratory Protection: For operations that may generate dust, use a NIOSH/MSHA approved respirator.[1][5] Work should be conducted in a well-ventilated area or a chemical fume hood.[4]
-
Protective Clothing: Wear a lab coat or other protective clothing to minimize skin contact.[1]
Key Data Summary for this compound
The following table summarizes essential quantitative data for this compound, also known as Benzhydroxamic acid.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₇NO₂ | [6][7] |
| Molecular Weight | 137.14 g/mol | [8][9] |
| Appearance | Rhombic crystals or light beige solid | [9][10] |
| Melting Point | 126-130 °C | [7][8] |
| Water Solubility | 5 to 10 mg/mL at 23.7 °C (74.7 °F) | [3] |
| Storage Temperature | 2-8°C (Refrigerated) | [4][5][8] |
| Incompatibilities | Strong oxidizing agents | [1] |
| Hazard Class | Combustible Solid (Storage Class 11) | [5] |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted as regulated hazardous waste. Do not dispose of this compound down the drain or in regular trash. [11][12][13] Laboratory waste must be managed in a way that is safe, environmentally sound, and compliant with federal, state, and local regulations.[14]
Step 1: Waste Identification and Segregation
-
Identify as Hazardous Waste: All unused this compound and materials significantly contaminated with it (e.g., absorbent paper from spills, grossly contaminated PPE) must be treated as hazardous chemical waste.[14][15]
-
Segregate Solid Waste: Collect solid this compound waste separately from liquid waste.[16]
-
Check for Incompatibility: Ensure that this compound waste is not mixed with incompatible materials, particularly strong oxidizing agents.[1][17] Store it separately from acids, bases, and other reactive chemical waste streams.[17]
Step 2: Waste Container Selection and Labeling
-
Use Appropriate Containers: Collect solid this compound waste in a clearly marked, sealable container that is compatible with the chemical. Plastic containers are often preferred for solid waste.[14][17] The container must be in good condition, with no cracks or deterioration, and have a secure, leak-proof cap.[15][17]
-
Properly Label the Container: The waste container must be labeled clearly at all times. The label should include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound" or "Benzhydroxamic acid."
-
The specific hazards associated with the chemical (e.g., "Irritant," "Combustible Solid").[16]
-
The date when waste was first added to the container.
-
Step 3: Storage in a Satellite Accumulation Area (SAA)
-
Designate an SAA: Store the sealed waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation.[14][17] Waste should not be moved between different rooms for storage.[14]
-
Secondary Containment: Hazardous waste must be stored with secondary containment to prevent spills from reaching drains.[15]
-
Keep Containers Closed: Waste containers must remain securely capped at all times, except when adding waste.[15][17]
-
Monitor Accumulation Limits: Be aware of the maximum volume of hazardous waste allowed in an SAA (typically up to 55 gallons).[14] Once a container is full, it must be removed from the SAA within three days.[17] Partially filled containers can remain in the SAA for up to one year.[17]
Step 4: Arranging for Final Disposal
-
Contact Environmental Health & Safety (EHS): Do not transport hazardous waste yourself.[15] Contact your institution's Environmental Health & Safety (EHS) office or equivalent department to schedule a pickup for the hazardous waste.[14][15]
-
Follow Institutional Procedures: Adhere to your institution's specific procedures for waste pickup requests and documentation.
Procedure for Small Spills
In the event of a small spill of solid this compound:
-
Ensure Proper PPE: Wear the personal protective equipment detailed above.
-
Dampen the Material: Gently dampen the spilled solid with water to prevent dust from becoming airborne.[3][10]
-
Collect the Spill: Transfer the dampened material into a suitable, labeled container for hazardous waste disposal.[3][10]
-
Clean the Area: Use absorbent paper dampened with water to wipe up any remaining material.[10] Wash the contaminated surface with a soap and water solution.[3][10]
-
Dispose of Contaminated Materials: Seal the contaminated absorbent paper and any contaminated clothing in a vapor-tight plastic bag for disposal as hazardous waste.[3][10]
Disposal Workflow Visualization
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. This compound(495-18-1) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. ベンズヒドロキサム酸 99% | Sigma-Aldrich [sigmaaldrich.com]
- 6. Benzamide, N-hydroxy- (CAS 495-18-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. chemsynthesis.com [chemsynthesis.com]
- 8. 苯氧肟酸 99% | Sigma-Aldrich [sigmaaldrich.com]
- 9. Benzohydroxamic acid | C7H7NO2 | CID 10313 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. acs.org [acs.org]
- 12. fishersci.com [fishersci.com]
- 13. nems.nih.gov [nems.nih.gov]
- 14. ehrs.upenn.edu [ehrs.upenn.edu]
- 15. vumc.org [vumc.org]
- 16. canterbury.ac.nz [canterbury.ac.nz]
- 17. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
